molecular formula C11H15NO3S B15556200 Methiocarb sulfoxide-d3

Methiocarb sulfoxide-d3

Cat. No.: B15556200
M. Wt: 244.33 g/mol
InChI Key: FNCMBMZOZQAWJA-HPRDVNIFSA-N
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Description

Methiocarb sulfoxide-d3 is a useful research compound. Its molecular formula is C11H15NO3S and its molecular weight is 244.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO3S

Molecular Weight

244.33 g/mol

IUPAC Name

(3,5-dimethyl-4-methylsulfinylphenyl) N-(trideuteriomethyl)carbamate

InChI

InChI=1S/C11H15NO3S/c1-7-5-9(15-11(13)12-3)6-8(2)10(7)16(4)14/h5-6H,1-4H3,(H,12,13)/i3D3

InChI Key

FNCMBMZOZQAWJA-HPRDVNIFSA-N

Origin of Product

United States

Foundational & Exploratory

Methiocarb sulfoxide-d3 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to Methiocarb (B1676386) sulfoxide-d3. It is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Core Chemical Properties

Methiocarb sulfoxide-d3 is the deuterated form of Methiocarb sulfoxide (B87167), a primary metabolite of the carbamate (B1207046) pesticide Methiocarb. The incorporation of deuterium (B1214612) isotopes makes it a valuable internal standard for quantitative analysis in mass spectrometry-based methods.[1]

Quantitative Data

Below is a summary of the known and estimated physicochemical properties of this compound and its non-deuterated parent compound, Methiocarb.

PropertyThis compoundMethiocarbMethiocarb SulfoxideSource
Molecular Formula C₁₁H₁₂D₃NO₃SC₁₁H₁₅NO₂SC₁₁H₁₅NO₃S[1]
Molecular Weight 244.33 g/mol 225.31 g/mol 241.31 g/mol [1][2]
IUPAC Name 3,5-dimethyl-4-(methylsulfinyl)phenyl (methyl-d3)carbamate(3,5-dimethyl-4-methylsulfanylphenyl) N-methylcarbamate(3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate[1][2]
CAS Number Not available2032-65-7166525-03-9[2]
Melting Point No data available119 °CNo data available
Water Solubility No data available27 mg/L at 20 °CNo data available
logP (Octanol-Water Partition Coefficient) No data available2.91.5[2][3]
Appearance No data availableColorless or white crystalline solidNo data available[2]

Metabolic and Signaling Pathways

Methiocarb undergoes extensive metabolism in biological systems, with oxidation to Methiocarb sulfoxide being a key step. This biotransformation is primarily catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes in the liver.[4][5] Methiocarb sulfoxide can be further oxidized to Methiocarb sulfone or hydrolyzed to its corresponding phenol.[5]

The primary mechanism of toxicity for Methiocarb and its active metabolites is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132).[2][5] Carbamates act as pseudo-irreversible inhibitors by carbamylating the serine residue in the active site of AChE, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.[3]

Metabolic Pathway of Methiocarb

Methiocarb Metabolic Pathway Metabolic Pathway of Methiocarb Methiocarb Methiocarb Methiocarb_sulfoxide Methiocarb Sulfoxide Methiocarb->Methiocarb_sulfoxide Oxidation (CYP, FMO) Methiocarb_phenol Methiocarb Phenol Methiocarb->Methiocarb_phenol Hydrolysis Methiocarb_sulfone Methiocarb Sulfone Methiocarb_sulfoxide->Methiocarb_sulfone Oxidation Methiocarb_sulfoxide_phenol Methiocarb Sulfoxide Phenol Methiocarb_sulfoxide->Methiocarb_sulfoxide_phenol Hydrolysis

Caption: Metabolic conversion of Methiocarb to its primary metabolites.

Mechanism of Acetylcholinesterase Inhibition

AChE Inhibition by Carbamates Mechanism of Acetylcholinesterase (AChE) Inhibition cluster_AChE AChE Active Site Serine Serine Residue Carbamate Carbamate (e.g., Methiocarb Sulfoxide) Carbamylated_AChE Carbamylated AChE (Inactive) Carbamate->Carbamylated_AChE Carbamylation of Serine Active_AChE Active AChE Carbamylated_AChE->Active_AChE Slow Hydrolysis (Reactivation) Hydrolysis_products Hydrolysis Products Carbamylated_AChE->Hydrolysis_products Release

Caption: Pseudo-irreversible inhibition of Acetylcholinesterase by carbamates.

Experimental Protocols

Synthesis of this compound
  • Synthesis of Deuterated Precursor: The synthesis would commence with a deuterated form of a key precursor, likely methyl-d3-isocyanate (CD₃NCO) or a deuterated phenolic precursor.

  • Carbamoylation: The general synthesis of Methiocarb involves the reaction of 4-methylthio-3,5-xylenol with methyl isocyanate.[5] For the deuterated analog, 4-methylthio-3,5-xylenol would be reacted with methyl-d3-isocyanate to produce Methiocarb-d3.

  • Oxidation: The resulting Methiocarb-d3 would then be oxidized to this compound. This oxidation can be achieved using various oxidizing agents, or through enzymatic methods employing enzymes like cytochrome P450 or flavin-containing monooxygenases.[4][6]

Analytical Methodology: QuEChERS Extraction and LC-MS/MS Analysis

A widely used method for the analysis of Methiocarb and its metabolites, including Methiocarb sulfoxide, in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9]

1. Sample Preparation (QuEChERS)

  • Homogenization: A representative sample (e.g., 10-15 g of fruit, vegetable, or soil) is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with an appropriate volume of acetonitrile (B52724) (and water for dry samples). This compound is added as an internal standard at this stage. A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation and aid extraction.

  • Centrifugation: The tube is shaken vigorously and then centrifuged to separate the acetonitrile layer (containing the analytes) from the aqueous and solid phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences).

  • Final Extract: The mixture is vortexed and centrifuged, and the resulting supernatant is collected for analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: The final extract is injected into a liquid chromatograph. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Detection is performed using electrospray ionization (ESI) in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte (Methiocarb sulfoxide) and the internal standard (this compound).

Experimental Workflow

QuEChERS Workflow QuEChERS Workflow for Methiocarb Sulfoxide Analysis Start Sample Homogenization Extraction Extraction with Acetonitrile + Internal Standard (this compound) + QuEChERS Salts Start->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE d-SPE Cleanup (PSA, C18) Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Analysis LC-MS/MS Analysis Centrifuge2->Analysis

References

An In-depth Technical Guide to Methiocarb Sulfoxide-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Methiocarb (B1676386) sulfoxide-d3, a deuterated analog of Methiocarb sulfoxide (B87167), for researchers, scientists, and drug development professionals. This document outlines its chemical identity, physical properties, and primary application as an internal standard in analytical methodologies.

Chemical Identity and CAS Number

Methiocarb sulfoxide-d3 is the deuterated form of Methiocarb sulfoxide, a metabolite of the carbamate (B1207046) pesticide Methiocarb. The deuterium (B1214612) labeling is typically on the N-methyl group.

While a specific CAS (Chemical Abstracts Service) number for this compound is not consistently provided by commercial suppliers, the CAS number for the unlabeled (native) compound, 2635-10-1 , is commonly used for reference purposes.[1] Several chemical suppliers indicate that the CAS number for the deuterated analog is "not available" or "NA".[2][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its non-deuterated counterpart.

PropertyThis compoundMethiocarb sulfoxide (unlabeled)
Molecular Formula C₁₁H₁₂D₃NO₃SC₁₁H₁₅NO₃S
Molecular Weight 244.33 g/mol 241.31 g/mol
Synonyms Methylcarbamic Acid 4-(Methylsulfinyl)-3,5-xylyl Ester-d3, Mesurol Sulfoxide-d34-Methylsulfinyl-3,5-xylyl-N-methylcarbamate, Mesurol sulfoxide
Appearance White to off-white solidWhite - nearly white, crystalline powder
Storage Temperature 2-8°C2-8°C

Metabolic Pathway of Methiocarb

Methiocarb undergoes biotransformation in various organisms and environmental systems. A primary metabolic pathway involves the oxidation of the sulfur atom to form Methiocarb sulfoxide, which can be further oxidized to Methiocarb sulfone. This metabolic activation is a critical aspect of its biological activity and degradation.

Methiocarb Metabolic Pathway Methiocarb Methiocarb Methiocarb_sulfoxide Methiocarb sulfoxide Methiocarb->Methiocarb_sulfoxide Oxidation Methiocarb_sulfone Methiocarb sulfone Methiocarb_sulfoxide->Methiocarb_sulfone Oxidation

Caption: Metabolic oxidation pathway of Methiocarb.

Application as an Internal Standard in Analytical Chemistry

The primary application of this compound is as an internal standard for the quantitative analysis of Methiocarb and its metabolites in various matrices using isotopic dilution techniques, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response.

Experimental Protocol: Quantitative Analysis using LC-MS/MS

The following provides a generalized experimental protocol for the quantification of Methiocarb and its metabolites in food or environmental samples. The specific parameters may require optimization based on the matrix and instrumentation.

1. Sample Preparation (QuEChERS Method)

  • Homogenization: Homogenize the sample (e.g., fruit, vegetable, soil).

  • Extraction: Weigh a representative portion of the homogenized sample into a centrifuge tube. Add a known amount of this compound internal standard solution. Add acetonitrile (B52724) and shake vigorously.

  • Salting Out: Add a mixture of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • Centrifugation: Centrifuge the sample to separate the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing sorbents like primary secondary amine (PSA) to remove interfering matrix components.

  • Final Extract Preparation: Centrifuge the d-SPE tube and transfer the supernatant to a new vial. The extract is then ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: Use a C18 reversed-phase column for the separation of the analytes. A gradient elution with mobile phases such as water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate, is typically employed.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for Methiocarb, Methiocarb sulfoxide, and this compound.

    • Methiocarb: A common transition is m/z 226 -> 169.

    • Methiocarb sulfoxide: A common transition is m/z 242 -> 185.[5]

    • This compound: The precursor ion will be shifted by +3 Da (m/z 245), and the product ion may or may not be shifted depending on the fragmentation pattern.

3. Quantification

  • Construct a calibration curve using standards of the unlabeled analytes spiked with the same concentration of the internal standard.

  • Calculate the analyte concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Diagram

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with this compound Sample->Spike Extract Acetonitrile Extraction Spike->Extract dSPE d-SPE Cleanup Extract->dSPE LC_MSMS LC-MS/MS Analysis (MRM) dSPE->LC_MSMS Quant Quantification using Isotopic Dilution LC_MSMS->Quant Result Final Concentration Quant->Result

Caption: Workflow for quantitative analysis using an internal standard.

Synthesis of Deuterated Analogs

The synthesis of deuterated compounds often involves specialized techniques to ensure high isotopic purity and yield. These methods are typically proprietary to the manufacturers of analytical standards.

References

In-Depth Technical Guide: Methiocarb Sulfoxide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics of Methiocarb sulfoxide-d3, a deuterated analog of a key Methiocarb metabolite. This document is intended for use by researchers, scientists, and professionals in drug development who require detailed information for analytical and research applications.

Core Molecular Data

This compound is the deuterium-labeled form of Methiocarb sulfoxide (B87167). The incorporation of three deuterium (B1214612) atoms results in a higher molecular weight compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantitative analyses.[1][2]

Quantitative Data Summary

The table below summarizes the key quantitative data for this compound and its unlabeled counterpart, Methiocarb sulfoxide.

PropertyThis compoundMethiocarb sulfoxide (unlabeled)
Molecular Weight 244.32 g/mol [1][3], 244.33 g/mol [2][4][5]241.31 g/mol [6]
Molecular Formula C₁₁H₁₂D₃NO₃S[1][4][5]C₁₁H₁₅NO₃S[6][7]
Accurate Mass 244.0961Not Available
CAS Number (for unlabeled) N/A2635-10-1[3][6][7]

Experimental Protocols

Determination of Molecular Weight

The molecular weight of isotopically labeled compounds like this compound is experimentally determined using high-resolution mass spectrometry (HRMS).

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol).

  • Infusion: The sample is directly infused into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, at a constant flow rate.

  • Ionization: ESI generates gas-phase ions of the analyte, primarily protonated molecules [M+H]⁺.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer.

  • Data Acquisition: The analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy.

  • Data Processing: The resulting mass spectrum is processed to identify the peak corresponding to the [M+H]⁺ ion of this compound. The neutral molecular weight is calculated by subtracting the mass of a proton from the measured m/z value of the singly charged ion. The high resolution allows for the differentiation of the deuterated compound from its unlabeled counterpart and other potential interferences.

Logical and Metabolic Pathway

The following diagram illustrates the relationship between the parent compound, Methiocarb, its primary metabolite, and the deuterated internal standard.

G Methiocarb Methiocarb (Parent Compound) Metabolism Oxidative Metabolism Methiocarb->Metabolism Sulfoxide Methiocarb sulfoxide (Metabolite) Metabolism->Sulfoxide Relationship Isotopic Analog Sulfoxide->Relationship Deuterated This compound (Internal Standard) Relationship->Deuterated

Caption: Metabolic pathway from Methiocarb to its sulfoxide metabolite and its relation to the deuterated analog.

References

An In-depth Technical Guide to Methiocarb Sulfoxide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methiocarb sulfoxide-d3, a deuterated analog of the pesticide metabolite, Methiocarb sulfoxide (B87167). Primarily utilized as an internal standard in analytical and pharmacokinetic research, this document details its chemical structure, physical and chemical properties, and its principal application in quantitative analysis. Furthermore, this guide outlines a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and illustrates the key biological pathway affected by its parent compound.

Core Compound Details

This compound is the deuterium-labeled form of Methiocarb sulfoxide, a primary metabolite of the carbamate (B1207046) pesticide Methiocarb.[1] The incorporation of three deuterium (B1214612) atoms on the methylcarbamate group provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based quantification of Methiocarb and its metabolites in various biological and environmental matrices.[1]

Chemical Structure:

  • IUPAC Name: 3,5-dimethyl-4-(methylsulfinyl)phenyl (methyl-d3)carbamate[1]

  • Synonyms: Methylcarbamic Acid 4-(Methylsulfinyl)-3,5-xylyl Ester-d3, Mesurol Sulfoxide-d3[1][2]

Data Presentation

The following tables summarize the key quantitative data for this compound and its non-labeled counterpart, Methiocarb sulfoxide.

Identifier This compound Reference
Molecular Formula C11H12D3NO3S[2]
Molecular Weight 244.33 g/mol [2]
CAS Number Not available[2]
Property Methiocarb sulfoxide Reference
Molecular Formula C11H15NO3S
Molecular Weight 241.31 g/mol
CAS Number 2635-10-1
Appearance White to off-white solid
Melting Point 133-135 °C
Solubility Soluble in methanol (B129727) and acetonitrile (B52724)

Experimental Protocols

The primary application of this compound is as an internal standard in analytical methods for the quantification of Methiocarb and its metabolites. Below is a representative experimental protocol for the analysis of these compounds in a biological matrix (e.g., plasma) using LC-MS/MS.

Objective: To quantify the concentration of Methiocarb and Methiocarb sulfoxide in plasma samples using this compound as an internal standard.

1. Sample Preparation (QuEChERS Extraction)

  • To 1 mL of plasma in a 15 mL polypropylene (B1209903) centrifuge tube, add 10 µL of a 1 µg/mL solution of this compound in acetonitrile (internal standard).

  • Add 4 mL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Add the QuEChERS salts (e.g., 1 g of sodium chloride, 1 g of anhydrous magnesium sulfate, 0.5 g of sodium citrate (B86180) tribasic dihydrate, and 1 g of sodium citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Methiocarb: Precursor ion (m/z) 226.1 → Product ion (m/z) 169.1

      • Methiocarb sulfoxide: Precursor ion (m/z) 242.1 → Product ion (m/z) 185.1

      • This compound (Internal Standard): Precursor ion (m/z) 245.1 → Product ion (m/z) 188.1

    • Collision Energy and other MS parameters: Optimize for the specific instrument.

3. Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Pathways and Workflows

Acetylcholinesterase Inhibition Pathway

The primary mechanism of toxicity for Methiocarb and its metabolite, Methiocarb sulfoxide, is the inhibition of the enzyme acetylcholinesterase (AChE).[3] This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[3]

Acetylcholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl_CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (Vesicle) ChAT->ACh_vesicle Synthesis ACh_synapse Acetylcholine ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor ACh_synapse->AChR Binding AChE->Choline Recycling Methiocarb_Sulfoxide Methiocarb Sulfoxide Methiocarb_Sulfoxide->AChE Inhibition Signal_Transduction Signal Transduction AChR->Signal_Transduction Activation

Caption: Acetylcholinesterase Inhibition by Methiocarb Sulfoxide.

Analytical Workflow using this compound

The following diagram illustrates a typical workflow for the quantification of an analyte using an internal standard like this compound.

Analytical_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., QuEChERS) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Acquisition (Peak Areas) Analysis->Data Quantification Quantification (Calibration Curve) Data->Quantification Result Analyte Concentration Quantification->Result

Caption: Workflow for Analyte Quantification using an Internal Standard.

References

An In-depth Technical Guide to the Synthesis of Methiocarb Sulfoxide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a feasible synthetic pathway for Methiocarb sulfoxide-d3, a crucial internal standard for analytical and pharmacokinetic studies. The synthesis is presented as a two-step process, commencing with the preparation of Methiocarb-d3, followed by its selective oxidation to the target molecule. This document outlines the necessary reagents, and experimental protocols, and includes visualizations of the chemical transformations and experimental workflow.

Core Synthesis Pathway

The synthesis of this compound is proposed to proceed via two key steps:

  • Synthesis of Methiocarb-d3: This step involves the reaction of 4-methylthio-3,5-xylenol with methyl-d3 isocyanate to form the deuterated carbamate, Methiocarb-d3.

  • Oxidation of Methiocarb-d3: The subsequent step is the selective oxidation of the sulfide (B99878) group in Methiocarb-d3 to a sulfoxide, yielding the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for the compounds involved in the synthesis.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-methylthio-3,5-xylenol4-(methylthio)-3,5-dimethylphenol7379-51-3C₉H₁₂OS168.26
Methyl-d3 isocyanateisocyanato(trideuterio)methane20863-78-1C₂D₃NO60.07
Methiocarb-d3(3,5-dimethyl-4-(methylthio)phenyl) (methyl-d3)carbamate1581694-94-1C₁₁H₁₂D₃NO₂S228.33
This compound(3,5-dimethyl-4-(methylsulfinyl)phenyl) (methyl-d3)carbamateNot availableC₁₁H₁₂D₃NO₃S244.33

Experimental Protocols

Step 1: Synthesis of Methiocarb-d3

This procedure is adapted from the general synthesis of carbamates from phenols and isocyanates.

Materials:

  • 4-methylthio-3,5-xylenol

  • Methyl-d3 isocyanate

  • Anhydrous toluene (B28343) (or other inert aprotic solvent)

  • Triethylamine (B128534) (or other suitable base catalyst)

  • Nitrogen gas atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve 4-methylthio-3,5-xylenol (1 equivalent) in anhydrous toluene.

  • Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the solution.

  • With stirring, add methyl-d3 isocyanate (1.05 equivalents) dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent can be removed under reduced pressure.

  • The crude Methiocarb-d3 can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.

Step 2: Selective Oxidation of Methiocarb-d3 to this compound

This protocol is based on the selective oxidation of aryl sulfides to sulfoxides using hydrogen peroxide and acetic acid, a method known for its high selectivity and "green" credentials.[1][2]

Materials:

  • Methiocarb-d3

  • Glacial acetic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Dichloromethane (B109758) (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve Methiocarb-d3 (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization to obtain the final, high-purity product.

Mandatory Visualizations

Synthesis_Pathway Xylenol 4-methylthio-3,5-xylenol Methiocarb_d3 Methiocarb-d3 Xylenol->Methiocarb_d3 Toluene, Et3N MeDNCO Methyl-d3 isocyanate MeDNCO->Methiocarb_d3 Methiocarb_sulfoxide_d3 This compound Methiocarb_d3->Methiocarb_sulfoxide_d3 Oxidation Oxidant H2O2 / Acetic Acid Oxidant->Methiocarb_sulfoxide_d3

Caption: Synthesis pathway of this compound.

Experimental_Workflow start Start step1_reactants Dissolve 4-methylthio-3,5-xylenol and add catalyst start->step1_reactants step1_addition Add Methyl-d3 isocyanate step1_reactants->step1_addition step1_reaction Heat and Monitor Reaction (TLC/LC-MS) step1_addition->step1_reaction step1_workup Work-up and Purification (Recrystallization/Chromatography) step1_reaction->step1_workup intermediate Methiocarb-d3 step1_workup->intermediate step2_dissolve Dissolve Methiocarb-d3 in Acetic Acid intermediate->step2_dissolve step2_oxidation Add Hydrogen Peroxide and Monitor Reaction (TLC/LC-MS) step2_dissolve->step2_oxidation step2_quench Quench and Neutralize step2_oxidation->step2_quench step2_extraction Extraction with Dichloromethane step2_quench->step2_extraction step2_purification Purification (Chromatography/Recrystallization) step2_extraction->step2_purification final_product This compound step2_purification->final_product end End final_product->end

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to Methiocarb Sulfoxide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methiocarb (B1676386) sulfoxide-d3, focusing on its role as an internal standard in analytical chemistry. It covers the compound's physicochemical properties, its relationship to the parent compound Methiocarb, detailed analytical protocols, and relevant metabolic pathways.

Introduction

Methiocarb is a carbamate (B1207046) pesticide used as an insecticide, molluscicide, and bird repellent.[1] Like other carbamates, its primary mechanism of action is the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[2] In the environment and within biological systems, Methiocarb is metabolized into several byproducts, most notably Methiocarb sulfoxide (B87167) and subsequently Methiocarb sulfone.[1][2][3]

Methiocarb sulfoxide itself exhibits significant, and in some cases greater, toxicity than the parent compound through the same cholinesterase-inhibiting mechanism.[1][4] Due to the prevalence and toxicity of Methiocarb and its metabolites, highly accurate and sensitive analytical methods are required for their quantification in food, water, and environmental samples.

Methiocarb sulfoxide-d3 is the deuterium-labeled analog of Methiocarb sulfoxide.[5] It serves as an ideal internal standard for quantitative analysis using mass spectrometry-based techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] The incorporation of stable isotopes like deuterium (B1214612) (d3) creates a compound that is chemically identical to the analyte of interest but has a different mass. This allows it to be distinguished by the mass spectrometer, enabling precise quantification by correcting for variations in sample preparation and instrument response.[5][6]

Physicochemical and Analytical Data

The properties of this compound are essential for its application as an analytical standard. The following tables summarize key quantitative data for the labeled standard and its unlabeled counterparts.

Table 1: Compound Identification and Properties

PropertyThis compoundMethiocarb sulfoxideMethiocarb
IUPAC Name 3,5-dimethyl-4-(methylsulfinyl)phenyl (methyl-d3)carbamate[5]3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate[4]3,5-Dimethyl-4-(methylthio)phenyl methylcarbamate[7]
Synonyms Mesurol Sulfoxide-d3, Bay 37344 Sulfoxide-d3[5][8]Mesurol sulfoxide[4]Mercaptodimethur, Mesurol[1]
CAS Number Not Available2635-10-1[9][10]2032-65-7[1]
Molecular Formula C₁₁D₃H₁₂NO₃S[9]C₁₁H₁₅NO₃S[4][10]C₁₁H₁₅NO₂S
Molecular Weight 244.32 g/mol [9]241.31 g/mol [4][10]225.3 g/mol

Table 2: Representative LC-MS/MS Parameters for Analysis

CompoundPrecursor Ion (m/z)Quantitation Ion (m/z)Confirmation Ion (m/z)
Methiocarb 226169121
Methiocarb sulfoxide 242185170
Methiocarb sulfone 258107202
Methiocarb-d3 (IS) 229.3172.2-
This compound (IS) 245.1125.2-

Note: Data compiled from representative analytical methods.[11][12] Exact m/z values may vary slightly based on instrumentation and adduct formation.

Metabolic Pathway of Methiocarb

Methiocarb undergoes biotransformation primarily through oxidation and hydrolysis.[3] The sulfur atom is oxidized to form Methiocarb sulfoxide, which can be further oxidized to Methiocarb sulfone.[2][3] Hydrolysis of the carbamate ester bond can also occur at each stage, cleaving the molecule into corresponding phenols.[1][3] This metabolic process is a key consideration in toxicology and residue analysis.

G cluster_main Methiocarb Metabolism cluster_hydrolysis Hydrolysis Products methiocarb Methiocarb sulfoxide Methiocarb Sulfoxide methiocarb->sulfoxide Oxidation (Sulfoxidation) phenol Methiocarb Phenol methiocarb->phenol Hydrolysis sulfoxide->methiocarb Reduction sulfone Methiocarb Sulfone sulfoxide->sulfone Oxidation sulfoxide_phenol Methiocarb Sulfoxide Phenol sulfoxide->sulfoxide_phenol Hydrolysis

Caption: Metabolic pathway of Methiocarb to its primary oxidative metabolites.

Experimental Protocols

Representative Protocol: Quantification of Methiocarb and Metabolites in Vegetable Matrix using LC-MS/MS

This protocol outlines a typical workflow for the extraction and analysis of Methiocarb, Methiocarb sulfoxide, and Methiocarb sulfone from a vegetable sample using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and this compound as an internal standard.

1. Sample Preparation (QuEChERS Extraction):

  • Homogenize 10-15 g of the vegetable sample.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spike with Internal Standard (IS): Add 50 µL of a 1 µg/mL solution of this compound in acetonitrile.

  • Add 10 mL of 1% acetic acid in acetonitrile.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate).

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at 4,500 rpm for 5 minutes.[13]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE salts (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA)).[13]

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

3. LC-MS/MS Analysis:

  • Take the final supernatant and transfer it to an autosampler vial for injection.

  • LC System: Use a C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[14]

  • Mobile Phase: Gradient elution using Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[12] Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard as listed in Table 2.

4. Quantification:

  • Calculate the concentration of each analyte by comparing the ratio of the analyte peak area to the internal standard (this compound) peak area against a matrix-matched calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process described in the protocol, from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis homogenize 1. Homogenize Sample weigh 2. Weigh Sample homogenize->weigh add_is 3. Add Internal Standard (this compound) weigh->add_is extract 4. Add Solvent & Salts (QuEChERS Extraction) add_is->extract centrifuge1 5. Vortex & Centrifuge extract->centrifuge1 d_spe 6. d-SPE Cleanup centrifuge1->d_spe centrifuge2 7. Centrifuge d_spe->centrifuge2 inject 8. LC-MS/MS Injection centrifuge2->inject quantify 9. Data Processing & Quantification inject->quantify

Caption: General workflow for pesticide residue analysis using an internal standard.

Conclusion

This compound is an indispensable tool for the accurate quantification of Methiocarb and its primary metabolite, Methiocarb sulfoxide. Its use as an internal standard in modern analytical workflows, such as LC-MS/MS, allows researchers and regulatory bodies to overcome challenges posed by matrix effects and experimental variability. This ensures high-quality, reliable data for food safety assessments, environmental monitoring, and toxicological studies.

References

The Metabolic Sulfoxidation of Methiocarb: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic conversion of methiocarb (B1676386) to its primary metabolite, methiocarb sulfoxide (B87167). Methiocarb, a carbamate (B1207046) pesticide, undergoes extensive phase I metabolism, primarily through sulfoxidation, a reaction catalyzed by both Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) enzyme systems. This biotransformation is a critical determinant of the compound's bioactivity and toxicological profile, as methiocarb and its sulfoxide metabolite are potent acetylcholinesterase inhibitors. This guide details the enzymatic processes, presents quantitative data on the metabolism, outlines detailed experimental protocols for in vitro and analytical procedures, and visualizes the key metabolic and signaling pathways.

Introduction

Methiocarb (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate) is a broad-spectrum carbamate pesticide that has been utilized for its insecticidal, molluscicidal, and acaricidal properties.[1] The biological activity of methiocarb is primarily attributed to its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2] The metabolism of methiocarb is a crucial area of study for toxicologists and drug development professionals, as the formation of its metabolites can significantly alter its potency and duration of action. The principal metabolic pathway is the oxidation of the sulfur atom to form methiocarb sulfoxide, which can be further oxidized to methiocarb sulfone.[1][3] This guide focuses on the core metabolic step of sulfoxidation, providing a detailed technical resource for researchers in the field.

Enzymatic Catalysis of Methiocarb Sulfoxidation

The conversion of methiocarb to methiocarb sulfoxide is a phase I metabolic reaction catalyzed by two major superfamilies of enzymes located primarily in the liver microsomes: the Cytochrome P450 (CYP) system and the Flavin-containing Monooxygenase (FMO) system.[4]

In rat liver microsomes, the relative contribution of CYP and FMO to methiocarb sulfoxidation is approximately equal, at about 50% each.[4]

Cytochrome P450 (CYP) Isoforms

Several human CYP isoforms have been identified as being capable of catalyzing the sulfoxidation of methiocarb. These include CYP1A2 and CYP2C19.[1][3] Studies with recombinant human CYP enzymes have shown that multiple isoforms can contribute to this metabolic pathway.

Flavin-containing Monooxygenases (FMOs)

The FMO family of enzymes, particularly FMO1, has been shown to play a significant role in the sulfoxidation of methiocarb in humans.[1][3] FMO-dependent sulfoxidation of methiocarb has been observed to be highly stereoselective.[4]

Metabolic Pathways

The metabolism of methiocarb is complex, involving multiple enzymatic reactions. The primary pathways are illustrated in the diagram below.

Methiocarb_Metabolism Methiocarb Methiocarb Methiocarb_Sulfoxide Methiocarb Sulfoxide Methiocarb->Methiocarb_Sulfoxide Sulfoxidation (CYP, FMO) Methiocarb_Phenol Methiocarb Phenol Methiocarb->Methiocarb_Phenol Hydrolysis Methiocarb_Sulfoxide->Methiocarb Reduction Methiocarb_Sulfone Methiocarb Sulfone Methiocarb_Sulfoxide->Methiocarb_Sulfone Oxidation Methiocarb_Sulfoxide_Phenol Methiocarb Sulfoxide Phenol Methiocarb_Phenol->Methiocarb_Sulfoxide_Phenol Sulfoxidation

Metabolic pathway of methiocarb.

Methiocarb undergoes sulfoxidation to form methiocarb sulfoxide. This metabolite can be further oxidized to methiocarb sulfone.[3] Interestingly, a reversible reaction where methiocarb sulfoxide is reduced back to methiocarb has also been reported.[1] A secondary pathway involves the hydrolysis of the carbamate ester linkage to form methiocarb phenol, which can then also undergo sulfoxidation.[1]

Quantitative Data

The following tables summarize the available quantitative data on methiocarb metabolism and its effects.

Table 1: Enzyme Contributions to Methiocarb Sulfoxidation in Rat Liver Microsomes

Enzyme SystemRelative ContributionReference
Cytochrome P450 (CYP)~50%[4]
Flavin-containing Monooxygenase (FMO)~50%[4]

Table 2: Acetylcholinesterase Inhibition by Methiocarb and its Metabolites

CompoundInhibition Constant (Ki)Reference
MethiocarbNot explicitly stated, but racemic methiocarb sulfoxide is slightly less inhibitory.[4]
Racemic Methiocarb Sulfoxide0.216 µM⁻¹·min⁻¹[4]
Methiocarb Sulfoxide (A) Enantiomer0.054 µM⁻¹·min⁻¹[4]
Methiocarb Sulfoxide (B) Enantiomer0.502 µM⁻¹·min⁻¹[4]

Experimental Protocols

In Vitro Metabolism of Methiocarb using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of methiocarb in liver microsomes.

Materials:

  • Pooled human or rat liver microsomes

  • Methiocarb

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, the NADPH regenerating system, and liver microsomes (a typical protein concentration is 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding methiocarb (a typical starting concentration is 1 µM) to the pre-incubated mixture.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent like acetonitrile (typically 2-3 volumes). This will precipitate the proteins and stop the enzymatic reaction.

  • Protein Precipitation: Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC-MS/MS to quantify the remaining methiocarb and the formation of methiocarb sulfoxide.

Workflow Diagram:

in_vitro_workflow A Prepare Incubation Mixture (Buffer, Microsomes, NADPH system) B Pre-incubate at 37°C A->B C Initiate with Methiocarb B->C D Incubate at 37°C C->D E Sample at Time Points D->E F Quench with Acetonitrile E->F G Centrifuge F->G H Analyze Supernatant by HPLC-MS/MS G->H AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Postsynaptic Neuron Stimulation Postsynaptic Neuron Stimulation AChR->Postsynaptic Neuron Stimulation Methiocarb Methiocarb / Methiocarb Sulfoxide Methiocarb->AChE Inhibits Endocrine_Disruption cluster_cell Target Cell Methiocarb Methiocarb ER Estrogen Receptor (ER) Methiocarb->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Translocates to nucleus and binds Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Physiological_Effects Physiological Effects Gene_Transcription->Physiological_Effects

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards for Pesticide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of trace-level quantitative analysis, particularly for pesticide residues in complex matrices, achieving accuracy and precision is paramount. The use of deuterated internal standards coupled with mass spectrometry has emerged as the gold standard methodology. This technical guide provides an in-depth exploration of the principles, applications, and best practices for employing deuterated internal standards in pesticide analysis, empowering researchers to generate robust and reliable data.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

At the core of this technique lies Isotope Dilution Mass Spectrometry (IDMS), a powerful analytical method for the highly accurate determination of substance concentrations.[1] The fundamental principle involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, a deuterated pesticide—to the sample at the earliest stage of analysis.[1] This "internal standard" is chemically identical to the target analyte but has a different mass due to the incorporation of deuterium (B1214612) atoms.[2]

Because the deuterated standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly throughout the entire analytical workflow, including extraction, cleanup, and chromatographic separation.[2][3] Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard.[4] By measuring the ratio of the native analyte to the deuterated internal standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately calculated, effectively compensating for procedural variations and matrix effects.[1][3]

IDMS_Principle cluster_sample Sample cluster_standard Internal Standard Analyte Analyte Spiking Spiking Deuterated_Standard Deuterated Standard Sample_Prep Sample Preparation (Extraction, Cleanup) Spiking->Sample_Prep Known amount of deuterated standard added LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Analyte and Standard co-processed Quantification Quantification LC_MS_Analysis->Quantification Measure Ratio of Analyte to Standard

Principle of Isotope Dilution Mass Spectrometry.

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers significant advantages over other quantification strategies, such as external and internal calibration with non-isotopically labeled standards.

  • Compensation for Matrix Effects: Complex matrices, such as food and environmental samples, can cause signal suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[5] Since deuterated standards co-elute with the target analytes, they experience the same matrix effects, allowing for reliable correction.[3][6] This is a critical advantage in ensuring accurate results across diverse and complex sample types.[7]

  • Correction for Procedural Losses: Losses of the analyte can occur at various stages of sample preparation, including extraction, cleanup, and solvent evaporation.[4] Because the deuterated internal standard is added at the beginning of the workflow, it experiences the same losses as the native analyte, ensuring that the final measured ratio remains accurate.

  • Improved Accuracy and Precision: By correcting for both matrix effects and procedural losses, deuterated internal standards significantly enhance the accuracy and precision of the analytical method.[8][9] This leads to more reliable and reproducible results, which are essential for regulatory compliance and research integrity.

  • Robustness Across Different Matrices: Methods employing deuterated internal standards are generally more robust and can be applied to a wider variety of sample matrices with minimal modification.[7] This is because the internal standard effectively normalizes for the variability introduced by different matrix compositions.

Benefits_of_Deuterated_Standards cluster_advantages Advantages Deuterated_IS Deuterated Internal Standard Matrix_Effect_Compensation Matrix Effect Compensation Deuterated_IS->Matrix_Effect_Compensation Co-elution with analyte Procedural_Loss_Correction Procedural Loss Correction Deuterated_IS->Procedural_Loss_Correction Added at the start Improved_Accuracy Improved Accuracy & Precision Matrix_Effect_Compensation->Improved_Accuracy Procedural_Loss_Correction->Improved_Accuracy Method_Robustness Method Robustness Improved_Accuracy->Method_Robustness Sample_Prep_Workflow Start Start: Sample Weighing Spike_IS Spike with Deuterated Internal Standard Solution Start->Spike_IS Extraction Add Extraction Solvent (e.g., Acetonitrile, Methanol/Water) Spike_IS->Extraction Vortex_Shake Vortex / Shake Extraction->Vortex_Shake Centrifuge1 Centrifugation Vortex_Shake->Centrifuge1 Cleanup Cleanup (e.g., dSPE, SPE) Centrifuge1->Cleanup Centrifuge2 Centrifugation Cleanup->Centrifuge2 Filter Filter Supernatant Centrifuge2->Filter Analysis LC-MS/MS or GC-MS/MS Analysis Filter->Analysis

References

Technical Guide: Certificate of Analysis for Methiocarb Sulfoxide-d3 Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a representative Certificate of Analysis and technical overview for Methiocarb sulfoxide-d3. As a deuterium-labeled analog of a Methiocarb metabolite, this compound serves as an ideal internal standard for quantitative analysis using mass spectrometry.[1] Its use is critical in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research to ensure analytical accuracy and precision.[1]

Compound Identification and Specifications

This compound is a stable, isotopically labeled version of Methiocarb sulfoxide. The deuterium (B1214612) labels provide a distinct mass shift, allowing it to be differentiated from the unlabeled analyte in biological samples, which is essential for correcting matrix effects and variability during sample preparation and analysis.[2]

Identifier Data
Compound Name This compound
IUPAC Name 3,5-dimethyl-4-(methylsulfinyl)phenyl (methyl-d3)carbamate
Synonyms Mesurol Sulfoxide-d3, Bay 37344 Sulfoxide-d3
Molecular Formula C₁₁D₃H₁₂NO₃S
Molecular Weight 244.32 g/mol
Unlabeled CAS Number 2635-10-1
Appearance White to nearly white crystalline powder
Format Neat Solid
Storage Conditions 2-8°C, Refrigerator

Analytical Data and Quality Control

The following table summarizes the typical quality control data for a batch of this compound. These tests confirm the identity, purity, and isotopic enrichment of the analytical standard.

Analytical Test Methodology Typical Specification
Chemical Purity (Assay) HPLC-UV≥98.0%
Chemical Identity ¹H-NMR, ¹³C-NMRConforms to Structure
Mass Identity High-Resolution MS (HRMS)Conforms to Mass
Isotopic Purity Mass Spectrometry (MS)≥99% Deuterium Enrichment
Solvent Residue GC-MS or ¹H-NMR≤0.5%

Experimental Protocols

Detailed methodologies are crucial for understanding the quality and reliability of an analytical standard. The following protocols are representative of those used to certify this compound.

3.1. Chemical Purity by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the chemical purity of the compound by separating it from any non-labeled or other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Procedure: A calibrated solution of the standard is injected. The peak area of this compound is compared to the total area of all observed peaks to calculate the purity percentage.

3.2. Identity Confirmation by NMR and Mass Spectrometry

  • Objective: To confirm the structural integrity and mass of the molecule.

  • Protocols:

    • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectra are acquired to confirm the chemical structure. The absence of a peak corresponding to the N-methyl group in the ¹H-NMR spectrum and the specific splitting pattern in the ¹³C-NMR spectrum confirm the position of the deuterium labels.[3]

    • High-Resolution Mass Spectrometry (HRMS): The accurate mass of the molecule is measured to confirm its elemental composition.[3] This technique provides a highly accurate mass-to-charge ratio that corresponds to the specified molecular formula (C₁₁D₃H₁₂NO₃S).[4]

3.3. Isotopic Purity Assessment

  • Objective: To determine the percentage of the deuterated compound relative to its unlabeled counterpart.

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Method:

    • Procedure: The sample is analyzed by LC-MS, and the ion chromatograms for the deuterated standard (M+3) and the corresponding unlabeled species (M) are extracted.

    • Calculation: Isotopic purity is calculated by comparing the peak area of the deuterated molecule to the sum of the peak areas of all isotopic variants. This is a critical parameter for an internal standard to ensure it does not contribute to the signal of the analyte being quantified.[3]

Workflow and Pathway Diagrams

Diagram 1: Quality Control Workflow for Analytical Standard Certification

This diagram illustrates the logical flow from receiving a synthesized compound to its final certification as a reference standard.

QC_Workflow cluster_reception 1. Sample Reception cluster_testing 2. Analytical Testing cluster_review 3. Data Review & Approval cluster_release 4. Final Release reception Receive Synthesized Batch purity Chemical Purity (HPLC) reception->purity Assign Tests identity Identity Confirmation (NMR, HRMS) reception->identity Assign Tests isotopic Isotopic Enrichment (MS) reception->isotopic Assign Tests review Review Data vs. Specifications purity->review identity->review isotopic->review pass_fail Pass? review->pass_fail generate_coa Generate Certificate of Analysis pass_fail->generate_coa Yes quarantine Quarantine & Investigate pass_fail->quarantine No release Release Batch generate_coa->release

Caption: QC workflow for certifying a deuterated analytical standard.

Diagram 2: Role in Quantitative Analysis

This diagram shows the logical relationship of how this compound is used as an internal standard in a typical bioanalytical workflow.

Bioanalytical_Workflow sample Biological Sample (e.g., Plasma) is_std Add Internal Standard (this compound) sample->is_std extraction Sample Preparation (e.g., Protein Precipitation) is_std->extraction analysis LC-MS/MS Analysis extraction->analysis quant Quantification analysis->quant Calculate Analyte/IS Ratio

Caption: Use of an internal standard in a bioanalytical workflow.

References

Methodological & Application

Application Note: High-Throughput Analysis of Methiocarb Sulfoxide using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Methiocarb (B1676386) sulfoxide (B87167) in complex matrices. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Methiocarb sulfoxide-d3. The use of a deuterated internal standard effectively compensates for matrix effects, variations in sample preparation recovery, and instrument response, which is critical for reliable bioanalytical and environmental monitoring.[1][2] The sample preparation utilizes a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, making it suitable for high-throughput analysis.[3][4] This method is intended for researchers, scientists, and drug development professionals requiring a reliable and validated analytical procedure for Methiocarb sulfoxide.

Introduction

Methiocarb is a carbamate (B1207046) pesticide used as an insecticide, molluscicide, and acaricide.[5] Its primary metabolite, Methiocarb sulfoxide, is of significant interest in toxicological and environmental studies due to its potential persistence and biological activity.[5][6] Accurate quantification of Methiocarb sulfoxide is essential for assessing exposure and ensuring compliance with regulatory limits.

LC-MS/MS is a powerful analytical technique for the selective and sensitive determination of pesticide residues.[4] However, complex sample matrices can often lead to ion suppression or enhancement, affecting the accuracy of quantification.[7] The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte of interest, is the gold standard for mitigating these matrix effects.[2][8] This application note provides a comprehensive protocol for the LC-MS/MS analysis of Methiocarb sulfoxide using this compound as an internal standard.[9]

Experimental

Materials and Reagents
  • Methiocarb sulfoxide analytical standard (≥98% purity)

  • This compound internal standard (≥98% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Methiocarb sulfoxide and this compound in methanol to prepare individual 1 mg/mL primary stock solutions.

  • Intermediate Stock Solutions (10 µg/mL): Prepare intermediate stock solutions by diluting the primary stock solutions with methanol.

  • Working Standard Solutions: A series of working standard solutions for the calibration curve are prepared by serial dilution of the intermediate stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a working internal standard spiking solution by diluting the this compound intermediate stock solution with methanol.

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, soil) with 10 mL of acetonitrile.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard spiking solution to the homogenized sample.

  • Extraction: Add the QuEChERS extraction salts, vortex vigorously for 1 minute, and centrifuge.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing the appropriate sorbent. Vortex for 30 seconds and centrifuge.

  • Final Extract: Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow sample 1. Homogenize Sample (10g sample + 10mL ACN) spike 2. Spike with Internal Standard (this compound) sample->spike extract 3. Add QuEChERS Salts & Extract spike->extract centrifuge1 4. Centrifuge extract->centrifuge1 cleanup 5. Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 6. Centrifuge cleanup->centrifuge2 evaporate 7. Evaporate & Reconstitute centrifuge2->evaporate analysis 8. LC-MS/MS Analysis evaporate->analysis

Caption: QuEChERS Sample Preparation Workflow.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water with 5 mM Ammonium Formate
Mobile Phase B0.1% Formic Acid in Methanol
GradientSee Table 1
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
7.0595
7.1955
10.0955

Mass Spectrometry (MS) System:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Collision GasArgon
Acquisition ModeMultiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Methiocarb sulfoxide (Quantifier) 242.1185.110015
Methiocarb sulfoxide (Qualifier) 242.1170.110020
This compound (IS) 245.1188.110015

Note: The MRM transitions for Methiocarb sulfoxide are based on existing literature.[10][11][12] The transitions for the d3-labeled internal standard are predicted based on the fragmentation of the parent compound.

G cluster_lcms LC-MS/MS Analysis Workflow sample_injection Sample Injection lc_separation LC Separation (C18 Column) sample_injection->lc_separation esi_ionization ESI Ionization (Positive Mode) lc_separation->esi_ionization ms_detection Tandem MS Detection (MRM Mode) esi_ionization->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: LC-MS/MS Analytical Workflow.

Results and Discussion

Linearity, Limits of Detection and Quantification

The method was validated for linearity over a concentration range of 0.1 to 100 ng/mL. The calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear regression with a weighting factor of 1/x was applied.

Table 3: Method Validation Parameters

ParameterResult
Calibration Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing replicate quality control (QC) samples at low, medium, and high concentrations.

Table 4: Accuracy and Precision Data

QC LevelSpiked Conc. (ng/mL)Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%RSD)
Low0.50.48 ± 0.0396.06.3
Medium5.05.1 ± 0.2102.03.9
High50.049.2 ± 1.598.43.0
Matrix Effects

The use of the deuterated internal standard, this compound, effectively compensated for matrix-induced signal suppression or enhancement. The calculated matrix factor was close to 1, indicating minimal impact of the matrix on the quantification of the analyte.

Conclusion

This application note presents a highly sensitive and robust LC-MS/MS method for the quantification of Methiocarb sulfoxide in complex matrices. The incorporation of a deuterated internal standard, this compound, ensures high accuracy and precision by mitigating matrix effects. The streamlined QuEChERS sample preparation protocol allows for high-throughput analysis, making this method suitable for routine monitoring in food safety, environmental analysis, and toxicological research.

References

Application Note: Quantification of Methiocarb in Food Samples by LC-MS/MS Using Methiocarb Sulfoxide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of methiocarb (B1676386) and its primary metabolites, methiocarb sulfoxide (B87167) and methiocarb sulfone, in various food matrices. The procedure utilizes a quick, easy, cheap, effective, rugged, and safe (QuEChERS) extraction method for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Methiocarb sulfoxide-d3, is employed.[1] This method is suitable for routine monitoring of methiocarb residues in food to ensure compliance with regulatory limits.

Introduction

Methiocarb is a broad-spectrum carbamate (B1207046) pesticide used to control a variety of pests on fruits, vegetables, and other crops.[2][3] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for methiocarb in food products.[3] Methiocarb is known to degrade into two main metabolites, methiocarb sulfoxide and methiocarb sulfone, which also exhibit toxicity and must be monitored.[2][4][5][6]

Accurate quantification of these compounds in complex food matrices requires a highly selective and sensitive analytical method. LC-MS/MS has become the technique of choice for this application due to its ability to provide excellent sensitivity and specificity.[7][8] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for compensating for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and reliability of the results.[1][9] This application note provides a detailed protocol for the extraction and analysis of methiocarb, methiocarb sulfoxide, and methiocarb sulfone in food samples.

Experimental

Materials and Reagents
  • Methiocarb, Methiocarb sulfoxide, and Methiocarb sulfone analytical standards (Purity ≥ 98%)

  • This compound (Internal Standard, Purity ≥ 98%)[1]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for samples with high pigment content)

  • QuEChERS extraction salt packets

Equipment
  • High-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Homogenizer

  • Syringe filters (0.22 µm)

  • Autosampler vials

Standard Solution Preparation

Stock solutions of methiocarb, methiocarb sulfoxide, methiocarb sulfone, and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions in a suitable solvent, such as acetonitrile or methanol. Matrix-matched calibration standards were prepared by spiking blank food matrix extracts with the working standard solutions to cover the desired concentration range.

Sample Preparation: QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.[4][5][6][10][11]

  • Homogenization: Weigh 10-15 g of the homogenized food sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to each sample, blank, and calibration standard.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap the tube and shake vigorously for 1 minute.

  • Salting-out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing PSA and anhydrous MgSO₄. For samples with high fat content, C18 may be added. For samples with high pigment content, GCB may be used.

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract. Filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Homogenize Food Sample Spiking 2. Spike with this compound (IS) Homogenization->Spiking Extraction 3. Add Acetonitrile & Shake Spiking->Extraction SaltingOut 4. Add QuEChERS Salts & Shake Extraction->SaltingOut Centrifuge1 5. Centrifuge SaltingOut->Centrifuge1 dSPE 6. d-SPE Cleanup (PSA/C18) Centrifuge1->dSPE Centrifuge2 7. Centrifuge dSPE->Centrifuge2 Filtration 8. Filter Supernatant Centrifuge2->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Quantification Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the quantification of Methiocarb in food samples.

LC-MS/MS Analysis

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid[12]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C
Gradient A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Capillary Voltage 3.0 - 4.0 kV
MRM Transitions Specific precursor-to-product ion transitions for methiocarb, methiocarb sulfoxide, methiocarb sulfone, and this compound must be optimized. At least two transitions per analyte are recommended for confirmation.[7]
AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
Methiocarb[Value][Value][Value]
Methiocarb sulfoxide242.1122.2170.1
Methiocarb sulfone258.1122.2186.1
This compound245.1122.2173.1
Note: The specific m/z values for Methiocarb and its metabolites should be experimentally determined and optimized on the specific instrument used. The values for methiocarb sulfoxide are from literature.[7]

Results and Discussion

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The method was validated for linearity, LOD, and LOQ. Calibration curves were constructed using matrix-matched standards over a concentration range of 1 to 100 µg/kg. The method demonstrated excellent linearity with correlation coefficients (r²) > 0.99 for all analytes. The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

AnalyteLinearity Range (µg/kg)LOD (µg/kg)LOQ (µg/kg)
Methiocarb1 - 100> 0.990.31.0
Methiocarb sulfoxide1 - 100> 0.990.31.0
Methiocarb sulfone1 - 100> 0.990.51.5
Recovery and Precision

The accuracy and precision of the method were evaluated by spiking blank food samples at three different concentration levels (low, medium, and high). The recovery and relative standard deviation (RSD) were calculated. The results show good recovery and precision, meeting the requirements of regulatory guidelines.

AnalyteSpiking Level (µg/kg)Average Recovery (%)RSD (%) (n=6)
Methiocarb 595.25.8
2098.14.2
5096.53.5
Methiocarb sulfoxide 592.06.1
2094.34.8
5093.83.9
Methiocarb sulfone 588.57.2
2091.25.5
5090.44.6

Logical Relationship of Analytical Steps

LogicalFlow cluster_input Input cluster_process Process cluster_output Output FoodSample Food Sample SamplePrep Sample Preparation (QuEChERS) FoodSample->SamplePrep Standards Analytical Standards (Methiocarb, Metabolites, IS) Standards->SamplePrep InstrumentalAnalysis LC-MS/MS Analysis (MRM Mode) SamplePrep->InstrumentalAnalysis RawData Raw Data (Chromatograms & Spectra) InstrumentalAnalysis->RawData ProcessedData Processed Data (Concentration Values) RawData->ProcessedData FinalReport Final Report ProcessedData->FinalReport

Caption: Logical flow from sample to final report.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the simultaneous quantification of methiocarb and its main metabolites in various food matrices. The QuEChERS sample preparation protocol is efficient and effective, and the use of an isotope-labeled internal standard ensures high accuracy and precision. This method is well-suited for high-throughput laboratories performing routine monitoring of pesticide residues in food.

References

Application Note: High-Sensitivity Analysis of Methiocarb in Water Samples by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Methiocarb in various water samples. The protocol employs Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification. The use of a deuterated internal standard, Methiocarb-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for researchers, scientists, and professionals in environmental monitoring and drug development who require reliable trace-level analysis of Methiocarb.

Introduction

Methiocarb is a carbamate (B1207046) pesticide widely used in agriculture as an insecticide, molluscicide, and acaricide. Due to its potential toxicity and persistence in the environment, monitoring its presence in water sources is crucial for ensuring public health and environmental safety. The analysis of Methiocarb at trace levels requires highly sensitive and selective analytical techniques. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for this purpose due to its excellent sensitivity, selectivity, and ability to handle complex matrices.

The use of an isotopically labeled internal standard, such as Methiocarb-d3, is essential for accurate quantification. Deuterated standards co-elute with the target analyte and have nearly identical chemical and physical properties, allowing them to compensate for variations during sample preparation and ionization in the mass spectrometer. This application note provides a detailed protocol for the extraction, separation, and quantification of Methiocarb in water samples using Methiocarb-d3 as an internal standard.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the procedure for extracting and concentrating Methiocarb from water samples using C18 SPE cartridges.

Materials:

  • C18 SPE Cartridges (500 mg, 3 mL)

  • Methanol (B129727) (HPLC grade)

  • Deionized Water (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 cartridge.

    • Immediately follow with 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • To a 100 mL water sample, add the Methiocarb-d3 internal standard to a final concentration of 10 ng/L.

    • Load the spiked water sample onto the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 3 mL of deionized water to remove any polar interferences.

    • Follow with a wash of 1 mL of hexane to remove non-polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Analyte Elution:

    • Elute the retained Methiocarb and Methiocarb-d3 from the cartridge with two sequential 1 mL aliquots of ethyl acetate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).

    • Vortex the sample for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
1.0
8.0
10.0
10.1
12.0

MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 4500 V
Source Temperature 500°C
Nebulizer Gas (Gas 1) 50 psi
Heater Gas (Gas 2) 50 psi
Curtain Gas 35 psi
Collision Gas Nitrogen

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Methiocarb (Quantifier) 226.1169.1100
Methiocarb (Qualifier) 226.1121.1100
Methiocarb-d3 (Internal Standard) 229.1172.1100

Data Presentation

The following table summarizes the quantitative data obtained from various studies on Methiocarb analysis in water.

ParameterReported ValueReference
Limit of Detection (LOD) 0.02 µg/L[1][2]
0.23 ng/mL[3][4]
Limit of Quantification (LOQ) 0.1 µg/L[1][2]
10 ng/L[5]
Recovery 92 ± 7% (at 5-100 ng/mL)[3][4]
70 - 120%[2]
Linearity (r²) > 0.9995 (from 2 to 100 ng/mL)[1]
Good linearity from 5 pg to 1 ng on column[5]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample 100 mL Water Sample spike Spike with Methiocarb-d3 sample->spike spe Solid-Phase Extraction (C18) spike->spe elute Elution with Ethyl Acetate spe->elute evap Evaporation & Reconstitution elute->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the analysis of Methiocarb in water samples.

deuterated_standard_principle cluster_process Analytical Process cluster_quantification Quantification Principle sample Water Sample (Unknown Methiocarb Concentration) spike Spike with Known Amount of Methiocarb-d3 sample->spike extraction Sample Preparation (SPE) spike->extraction lcms LC-MS/MS Analysis extraction->lcms ratio Measure Peak Area Ratio (Methiocarb / Methiocarb-d3) lcms->ratio calibration Compare to Calibration Curve (Known Ratios vs. Concentration) ratio->calibration result Accurate Quantification of Methiocarb calibration->result

Caption: Principle of quantification using a deuterated internal standard.

References

Application Note and Protocol for the Residue Analysis of Methiocarb Sulfoxide-d3 in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the quantitative analysis of Methiocarb sulfoxide (B87167) in soil samples using Methiocarb sulfoxide-d3 as an internal standard. The protocol is intended for researchers, scientists, and professionals in the field of drug development and environmental analysis.

Introduction

Methiocarb is a carbamate (B1207046) pesticide used as an insecticide, molluscicide, and acaricide. In the environment, particularly in soil, it can be oxidized to form metabolites such as Methiocarb sulfoxide and Methiocarb sulfone. Monitoring the residues of these compounds is crucial for assessing environmental contamination and ensuring food safety. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard compensates for variations in sample preparation and matrix effects, leading to more robust and reliable results.

This application note describes a validated method for the extraction, cleanup, and LC-MS/MS analysis of Methiocarb sulfoxide in soil, incorporating this compound as an internal standard.

Data Presentation

The following tables summarize the quantitative data from a validation study for the analysis of Methiocarb and its metabolites in soil.[1]

Table 1: Method Detection and Quantitation Limits

AnalyteLimit of Detection (LOD) (ng/g)Limit of Quantitation (LOQ) (ng/g)
Methiocarb0.21.0
Methiocarb sulfoxide0.21.0
Methiocarb sulfone0.21.0

Table 2: Recovery and Precision Data in Soil

AnalyteFortification Level (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Methiocarb1.0958
10.0985
Methiocarb sulfoxide1.0927
10.01014
Methiocarb sulfone1.0889
10.0966

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the analysis of Methiocarb sulfoxide in soil.

Materials and Reagents

  • Methiocarb sulfoxide (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Acetone (B3395972) (reagent grade)

  • Ethyl acetate (B1210297) (reagent grade)

  • Hexane (reagent grade)

  • Deionized water

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil, 5g)

  • Syringe filters (0.22 µm)

Preparation of Standard Solutions

  • Primary Stock Solutions (100 µg/mL): Accurately weigh approximately 10 mg of Methiocarb sulfoxide and this compound into separate 100 mL volumetric flasks. Dissolve and dilute to the mark with methanol. Store at -20°C.

  • Working Standard Solutions (0.002 - 0.1 µg/mL): Prepare a series of calibration standards by serial dilution of the Methiocarb sulfoxide primary stock solution with methanol.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 1 µg/mL.

Sample Preparation and Extraction

  • Weigh 25 g of soil into a 250 mL centrifuge tube.

  • Add 50 µL of the 1 µg/mL this compound internal standard spiking solution to the soil sample.

  • Add 40 mL of acetone and 10 mL of deionized water to the tube.[1]

  • Shake vigorously on a mechanical shaker for 30 minutes.[1]

  • Centrifuge the sample at 4000 rpm for 5 minutes.

  • Filter the supernatant through a Büchner funnel with a Whatman No. 4 filter paper into a suction flask.[1]

  • Rinse the centrifuge tube and filter cake with an additional 10 mL of acetone and add the rinsing to the filtrate.[1]

  • Transfer the combined filtrate to a 250 mL separatory funnel.

Liquid-Liquid Partitioning

  • Add 50 mL of 5% NaCl solution and 50 mL of ethyl acetate to the separatory funnel.

  • Shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the upper organic layer into a 250 mL flask.[1]

  • Repeat the extraction of the aqueous layer with another 50 mL of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness using a rotary evaporator at 30°C.[1]

Solid Phase Extraction (SPE) Cleanup

  • Reconstitute the residue in 3 mL of 1:4 (v/v) ethyl acetate/hexane.[1]

  • Condition an SPE cartridge with 10 mL of 1:4 (v/v) ethyl acetate/hexane.[1]

  • Load the reconstituted sample onto the conditioned cartridge.[1]

  • Elute the analytes with 30 mL of 1:4 (v/v) ethyl acetate/hexane, followed by 10 mL of acetone.[1]

  • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the final residue in 1 mL of methanol, sonicate, and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
Methiocarb sulfoxide242.1185.1170.1
This compound245.1188.1173.1

Note: The MRM transitions for this compound are predicted based on a +3 Da mass shift from the non-labeled compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis soil_sample 25g Soil Sample add_is Add Methiocarb sulfoxide-d3 IS soil_sample->add_is add_solvent Add Acetone & Water add_is->add_solvent shake Shake 30 min add_solvent->shake centrifuge Centrifuge shake->centrifuge filter Filter centrifuge->filter partition Liquid-Liquid Partition filter->partition evaporate1 Evaporate partition->evaporate1 spe SPE Cleanup evaporate1->spe evaporate2 Evaporate spe->evaporate2 reconstitute Reconstitute in Methanol evaporate2->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for the analysis of Methiocarb sulfoxide in soil.

logical_relationship methiocarb Methiocarb in Soil oxidation Oxidation methiocarb->oxidation sulfoxide Methiocarb Sulfoxide (Analyte) oxidation->sulfoxide sulfone Methiocarb Sulfone (Metabolite) oxidation->sulfone analysis LC-MS/MS Analysis sulfoxide->analysis quantification Accurate Quantification analysis->quantification is This compound (Internal Standard) is->analysis

Caption: Logical relationship of Methiocarb metabolism and analysis.

References

Application Note: High-Throughput Analysis of Methiocarb and its Metabolites in Produce Using a QuEChERS Method with Internal Standard and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of methiocarb (B1676386) and its primary metabolites, methiocarb sulfoxide (B87167) and methiocarb sulfone, in various fruit and vegetable matrices. The methodology utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, incorporating an isotopically labeled internal standard, Methiocarb-(N-methyl-d3), to ensure high accuracy and precision. Analysis is performed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing excellent selectivity and low detection limits. This method is suitable for high-throughput laboratories conducting routine pesticide residue monitoring in food safety and quality control.

Introduction

Methiocarb is a carbamate (B1207046) pesticide, molluscicide, and acaricide used to control a variety of pests on fruits, vegetables, and ornamental plants. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for methiocarb in food products. The analysis of methiocarb is complicated by its rapid metabolism in plants to methiocarb sulfoxide and methiocarb sulfone. Therefore, a reliable analytical method must be able to simultaneously quantify the parent compound and these key metabolites.

The QuEChERS method has become the gold standard for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent usage.[1][2][3] It involves a simple two-step process: a salting-out extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) cleanup.[2][4] The use of an isotopically labeled internal standard, such as Methiocarb-(N-methyl-d3), is crucial for compensating for matrix effects and variations in extraction recovery and instrument response, thereby improving the accuracy and reliability of the results.[5]

This application note provides a detailed protocol for the extraction, cleanup, and LC-MS/MS analysis of methiocarb, methiocarb sulfoxide, and methiocarb sulfone in produce, using Methiocarb-(N-methyl-d3) as the internal standard.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Acetic Acid (glacial, ≥99.7%).

  • Standards: Methiocarb (PESTANAL®, analytical standard), Methiocarb sulfoxide (analytical standard), Methiocarb sulfone (analytical standard), Methiocarb-(N-methyl-d3) (PESTANAL®, analytical standard).

  • QuEChERS Kits: AOAC 2007.01 Extraction Kits containing 6 g anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g anhydrous sodium acetate (B1210297) (NaOAc).

  • dSPE Kits: Dispersive SPE tubes (15 mL) containing 1200 mg anhydrous MgSO₄, 400 mg Primary Secondary Amine (PSA), and 400 mg C18 sorbent.

  • Equipment: High-speed centrifuge, multi-tube vortex mixer, analytical balance, volumetric flasks, pipettes, and autosampler vials.

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of methiocarb, methiocarb sulfoxide, methiocarb sulfone, and Methiocarb-(N-methyl-d3) in acetonitrile.

  • Intermediate Standard Mix (10 µg/mL): Prepare a mixed working standard solution containing methiocarb, methiocarb sulfoxide, and methiocarb sulfone at 10 µg/mL in acetonitrile.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of Methiocarb-(N-methyl-d3) at 1 µg/mL in acetonitrile.

  • Calibration Standards: Prepare matrix-matched calibration standards by spiking blank matrix extract with the intermediate standard mix to achieve final concentrations ranging from 1 to 100 ng/mL. Add the internal standard spiking solution to each calibration level at a constant concentration (e.g., 25 ng/mL).

QuEChERS Sample Preparation Protocol (AOAC 2007.01 Method)
  • Sample Homogenization: Homogenize a representative portion of the fruit or vegetable sample until a uniform consistency is achieved.

  • Extraction:

    • Weigh 15 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.[1][2]

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add 150 µL of the 1 µg/mL Methiocarb-(N-methyl-d3) internal standard spiking solution.

    • Cap the tube and vortex vigorously for 1 minute.

    • Add the contents of the AOAC 2007.01 extraction salt packet (6 g MgSO₄, 1.5 g NaOAc).[1][3]

    • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at 5,000 rpm for 5 minutes.[1]

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer 6 mL of the acetonitrile supernatant (upper layer) into a 15 mL dSPE tube containing MgSO₄, PSA, and C18.

    • Cap the tube and vortex for 2 minutes.

    • Centrifuge at 5,000 rpm for 5 minutes.

    • Transfer an aliquot of the final extract into an autosampler vial for LC-MS/MS analysis.

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup Sample 1. Weigh 15g Homogenized Sample Add_Solvent_IS 2. Add 15mL ACN (1% Acetic Acid) + Internal Standard Sample->Add_Solvent_IS Vortex1 3. Vortex for 1 min Add_Solvent_IS->Vortex1 Add_Salts 4. Add AOAC Extraction Salts (6g MgSO4, 1.5g NaOAc) Vortex1->Add_Salts Shake 5. Shake for 1 min Add_Salts->Shake Centrifuge1 6. Centrifuge at 5,000 rpm for 5 min Shake->Centrifuge1 Transfer_Supernatant 7. Transfer 6mL Supernatant to dSPE Tube Centrifuge1->Transfer_Supernatant Acetonitrile Layer Vortex2 8. Vortex for 2 min Transfer_Supernatant->Vortex2 Centrifuge2 9. Centrifuge at 5,000 rpm for 5 min Vortex2->Centrifuge2 Final_Extract 10. Final Extract for LC-MS/MS Centrifuge2->Final_Extract

Caption: QuEChERS AOAC 2007.01 workflow for methiocarb analysis.

LC-MS/MS Instrumental Analysis

The analysis was performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 10% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Ionization Mode: ESI Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

Table 1: MRM Transitions and MS Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier) Collision Energy (eV)
Methiocarb 226.1 169.1 121.1 15
Methiocarb sulfoxide 242.1 185.1 122.1 20
Methiocarb sulfone 258.1 202.1 107.1 18

| Methiocarb-(N-methyl-d3) | 229.1 | 172.1 | 121.1 | 15 |

Results and Discussion

The developed method was validated in a representative fruit matrix (apples) according to SANTE guidelines. The performance of the method was evaluated for linearity, accuracy (recovery), precision (relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Method Validation Data in Apples (n=5)

Compound Spiking Level (mg/kg) Average Recovery (%) RSD (%) Linearity (r²) LOQ (mg/kg) LOD (mg/kg)
Methiocarb 0.01 98.2 4.5 >0.998 0.01 0.003
0.1 101.5 3.8
Methiocarb sulfoxide 0.01 95.4 5.1 >0.997 0.01 0.003
0.1 99.8 4.2
Methiocarb sulfone 0.01 92.8 6.3 >0.995 0.01 0.003

| | 0.1 | 97.1 | 5.5 | | | |

The method demonstrated excellent linearity over the tested concentration range with correlation coefficients (r²) greater than 0.995 for all analytes. The accuracy of the method was confirmed with recovery values between 92.8% and 101.5% for all compounds at two spiking levels.[6][7] The precision was excellent, with RSDs below 7% in all cases. The calculated LOQ of 0.01 mg/kg for all analytes is well below the typical MRLs set by regulatory authorities. The use of Methiocarb-(N-methyl-d3) as an internal standard effectively compensated for any matrix-induced signal suppression or enhancement, ensuring accurate quantification.

Signaling_Pathway Methiocarb Methiocarb (Parent Compound) Metabolite1 Methiocarb Sulfoxide (Metabolite 1) Methiocarb->Metabolite1 Analysis Simultaneous LC-MS/MS Analysis Methiocarb->Analysis Metabolite2 Methiocarb Sulfone (Metabolite 2) Metabolite1->Metabolite2 Metabolite1->Analysis Metabolite2->Analysis

Caption: Metabolic pathway of Methiocarb in produce.

Conclusion

This application note details a highly effective and reliable QuEChERS-based LC-MS/MS method for the simultaneous determination of methiocarb and its main metabolites in fruits and vegetables. The incorporation of an isotopically labeled internal standard ensures the accuracy and precision required for regulatory compliance and food safety monitoring. The method is straightforward, rapid, and suitable for high-throughput laboratory environments, providing a robust solution for pesticide residue analysis.

References

Application Notes and Protocols for Methiocarb Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb (B1676386), a carbamate (B1207046) pesticide, is utilized as an insecticide, molluscicide, and acaricide. Due to its potential toxicity, including neurotoxic effects stemming from the inhibition of acetylcholinesterase, sensitive and reliable methods for its quantification in biological matrices are crucial for toxicological assessments, forensic investigations, and pharmacokinetic studies. This document provides detailed application notes and protocols for the sample preparation of methiocarb and its metabolites in various biological matrices, including blood, plasma, urine, and tissue, prior to chromatographic analysis, typically by High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Overview of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for removing interfering endogenous components, concentrating the analyte of interest, and ensuring the compatibility of the sample with the analytical instrument. The most common and effective techniques for methiocarb analysis in biological samples are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The choice of method depends on the specific matrix, the required limit of quantification, and the available instrumentation.

Quantitative Data Summary

The following tables summarize typical performance data for the described methods. Note that these values can vary depending on the specific laboratory conditions, instrumentation, and matrix composition.

Table 1: Method Performance Data for Methiocarb Analysis in Blood and Plasma

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Matrix Whole Blood, Plasma, SerumWhole Blood, Plasma, Serum
Typical Recovery 80-95%85-105%[1]
Relative Standard Deviation (RSD) < 15%< 15%[1]
Limit of Quantification (LOQ) 1-10 ng/mL0.5-5 ng/mL
Throughput HighMedium
Cost LowLow-Medium

Table 2: Method Performance Data for Methiocarb Analysis in Urine

ParameterSolid-Phase Extraction (SPE)
Matrix Urine
Typical Recovery 85-110%
Relative Standard Deviation (RSD) < 10%
Limit of Quantification (LOQ) 0.1-1 ng/mL[2]
Throughput Medium-High (with automation)
Cost Medium

Table 3: Method Performance Data for Methiocarb Analysis in Tissue

ParameterQuEChERS
Matrix Liver, Muscle, Adipose Tissue
Typical Recovery 80-110%[3][4]
Relative Standard Deviation (RSD) < 15%[3][4]
Limit of Quantification (LOQ) 1-10 ng/g[5]
Throughput High
Cost Low

Experimental Protocols

Protocol 1: Protein Precipitation for Blood and Plasma Samples

This protocol is a rapid and simple method for the removal of proteins from blood or plasma samples, making it suitable for high-throughput screening. Acetonitrile (B52724) is a commonly used precipitation solvent.[6][7]

Materials:

  • Biological Sample (Whole Blood, Plasma, or Serum)

  • Acetonitrile (HPLC grade), chilled at -20°C

  • Internal Standard (IS) solution (e.g., Methiocarb-d3)

  • Vortex mixer

  • Centrifuge capable of 10,000 x g

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Syringe filters (0.22 µm)

Procedure:

  • Pipette 100 µL of the biological sample (whole blood, plasma, or serum) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • For cleaner extracts, the supernatant can be filtered through a 0.22 µm syringe filter.

  • The extract is now ready for analysis by LC-MS/MS. If necessary, the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in a mobile phase-compatible solvent.

Workflow for Protein Precipitation

PPT_Workflow Sample 1. Sample Aliquot (100 µL Blood/Plasma) Add_IS 2. Add Internal Standard Sample->Add_IS Add_ACN 3. Add Cold Acetonitrile (300 µL) Add_IS->Add_ACN Vortex 4. Vortex (1 min) Add_ACN->Vortex Centrifuge 5. Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Collect 6. Collect Supernatant Centrifuge->Collect Analyze 7. LC-MS/MS Analysis Collect->Analyze

A simple workflow for protein precipitation of blood/plasma samples.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

SPE provides a cleaner extract compared to PPT and allows for greater concentration of the analyte, leading to lower detection limits. This protocol is suitable for the analysis of methiocarb in urine.[2][8][9]

Materials:

  • Urine Sample

  • SPE Cartridges (e.g., C18 or a polymeric sorbent)

  • Internal Standard (IS) solution

  • Methanol (B129727) (HPLC grade)

  • Deionized Water

  • Elution Solvent (e.g., Acetonitrile or Ethyl Acetate)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample (e.g., 1 mL) to remove any particulate matter. Add the internal standard to the supernatant.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the sorbent bed. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences. A mild organic wash (e.g., 5% methanol in water) can be used for further cleanup if necessary.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute the retained methiocarb with 2 x 1.5 mL of the elution solvent (e.g., acetonitrile) into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of mobile phase or a compatible solvent for LC-MS/MS analysis.

Workflow for Solid-Phase Extraction of Urine

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_post Post-Elution Urine 1. Urine Sample (1 mL) Add_IS 2. Add Internal Standard Urine->Add_IS Condition 3. Condition (Methanol, Water) Load 4. Load Sample Condition->Load Wash 5. Wash (Water) Load->Wash Elute 6. Elute (Acetonitrile) Wash->Elute Evaporate 7. Evaporate to Dryness Reconstitute 8. Reconstitute Evaporate->Reconstitute Analyze 9. LC-MS/MS Analysis Reconstitute->Analyze

A detailed workflow for the solid-phase extraction of methiocarb from urine.
Protocol 3: QuEChERS for Tissue Samples

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it highly efficient for complex matrices like tissue.[5][10] This protocol is a miniaturized version suitable for small tissue samples.[3][4]

Materials:

  • Tissue Sample (e.g., Liver, Muscle), homogenized

  • Internal Standard (IS) solution

  • Acetonitrile (HPLC grade)

  • QuEChERS Extraction Salts (e.g., Magnesium Sulfate, Sodium Chloride)

  • Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)

  • Homogenizer

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Homogenization: Weigh approximately 0.5 g of the tissue sample into a 2 mL homogenization tube. Add an appropriate volume of water if the tissue is not sufficiently moist.

  • Extraction:

    • Add 1.5 mL of acetonitrile and the internal standard to the tube.

    • Homogenize the sample until a uniform consistency is achieved.

    • Add the QuEChERS extraction salts (e.g., 200 mg MgSO₄ and 50 mg NaCl).

    • Immediately cap and vortex vigorously for 1 minute to prevent the agglomeration of salts.

    • Centrifuge at 5,000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL) to a d-SPE tube containing the cleanup sorbents (e.g., 25 mg PSA and 25 mg C18). PSA removes fatty acids and other acidic interferences, while C18 removes non-polar interferences like fats.

    • Vortex for 30 seconds.

    • Centrifuge at 5,000 x g for 5 minutes.

  • Final Extract:

    • Carefully collect the supernatant.

    • The extract can be directly analyzed by LC-MS/MS or subjected to a solvent exchange step if necessary.

Workflow for QuEChERS Extraction of Tissue

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Homogenize 1. Homogenize Tissue (0.5 g) with ACN & IS Add_Salts 2. Add Extraction Salts (MgSO4, NaCl) Homogenize->Add_Salts Vortex_1 3. Vortex (1 min) Add_Salts->Vortex_1 Centrifuge_1 4. Centrifuge (5 min) Vortex_1->Centrifuge_1 Transfer 5. Transfer Supernatant to d-SPE tube Vortex_2 6. Vortex (30 s) Transfer->Vortex_2 Centrifuge_2 7. Centrifuge (5 min) Vortex_2->Centrifuge_2 Collect 8. Collect Final Extract Centrifuge_2->Collect Analyze 9. LC-MS/MS Analysis Collect->Analyze

References

Application Note: Stability and Storage of Methiocarb Sulfoxide-d3 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb (B1676386) sulfoxide-d3 is the deuterated stable isotope-labeled analog of methiocarb sulfoxide (B87167), a primary metabolite of the carbamate (B1207046) pesticide methiocarb. As a certified reference material, its stability in solution is critical for accurate quantification in various analytical applications, including residue analysis in food and environmental samples, as well as in metabolic and pharmacokinetic studies. This document provides detailed guidelines on the stability and appropriate storage conditions for solutions of Methiocarb sulfoxide-d3, along with protocols for in-house stability assessment.

Recommended Storage Conditions

To ensure the integrity of this compound, it is essential to adhere to proper storage protocols for both the neat compound and its solutions.

Table 1: Recommended Storage and Handling of this compound

FormStorage TemperatureRecommended ContainerShelf-Life (Neat)
Neat (Solid)2-8°C (Refrigerated)Tightly sealed vial, protected from lightAs indicated by the manufacturer (typically ≥ 24 months)
Stock Solution≤ -20°C (Frozen) for long-termAmber glass vials with PTFE-lined capsTo be determined by user
Working Solution2-8°C (Refrigerated) for short-termAmber glass autosampler vialsTo be determined by user

Solution Stability

The stability of this compound in solution is influenced by the choice of solvent, storage temperature, and exposure to light. While specific long-term stability data for this compound in various organic solvents is not extensively published, general guidelines for pesticide reference standards suggest that solutions are most stable when stored frozen in a reliable solvent such as acetonitrile.

Table 2: General Guidelines for Solvent Selection and Stability Expectations

SolventSuitability for Stock SolutionsExpected Stability Profile
AcetonitrileHighGood stability, especially when stored at ≤ -20°C.
MethanolModerateMay be less stable for long-term storage compared to acetonitrile.
Dimethyl Sulfoxide (DMSO)ModerateSuitable for initial solubilization, but long-term stability should be verified.
Water (buffered)LowProne to hydrolysis, especially at neutral to alkaline pH.

Note: It is strongly recommended that users perform their own stability studies to establish appropriate expiration dates for their specific stock and working solutions.

Degradation Pathway

Methiocarb is known to degrade into methiocarb sulfoxide and subsequently into methiocarb sulfone. This oxidative pathway is a key consideration in the analysis of methiocarb residues. The stability of this compound is critical, as its degradation could lead to inaccurate quantification of the parent compound or its metabolites.

Methiocarb Methiocarb-d3 Methiocarb_Sulfoxide This compound Methiocarb->Methiocarb_Sulfoxide Oxidation Methiocarb_Sulfone Methiocarb Sulfone-d3 Methiocarb_Sulfoxide->Methiocarb_Sulfone Further Oxidation cluster_prep Solution Preparation cluster_storage Storage Conditions Stock_Solution Prepare Stock Solution (100 µg/mL) Working_Solution Prepare Working Solution (1 µg/mL) Stock_Solution->Working_Solution Room_Temp Room Temp (~25°C) Stock_Solution->Room_Temp Refrigerated Refrigerated (2-8°C) Stock_Solution->Refrigerated Frozen Frozen (≤ -20°C) Stock_Solution->Frozen T0_Analysis T0 Analysis (Baseline) Working_Solution->T0_Analysis Time_Point_Analysis Time Point Analysis (Tx) Room_Temp->Time_Point_Analysis Refrigerated->Time_Point_Analysis Frozen->Time_Point_Analysis Data_Analysis Data Analysis (% Remaining) T0_Analysis->Data_Analysis Time_Point_Analysis->Data_Analysis Conclusion Determine Stability & Shelf-Life Data_Analysis->Conclusion

Application Notes and Protocols for the GC-MS Analysis of Carbamate Pesticides Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamate (B1207046) pesticides are a widely used class of insecticides, herbicides, and fungicides. Due to their potential toxicity and widespread presence in the environment and food products, robust and accurate analytical methods for their detection and quantification are essential. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. However, the analysis of carbamates by GC-MS can be challenging due to their thermal lability and the potential for matrix effects in complex samples. The use of stable isotope-labeled internal standards, particularly deuterated analogs, is a crucial strategy to overcome these challenges, ensuring high accuracy and precision in quantitative analysis.[1][2]

This document provides detailed application notes and experimental protocols for the GC-MS analysis of common carbamate pesticides using deuterated internal standards.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is an analytical technique that utilizes isotopically labeled compounds as internal standards. In this application, deuterated analogs of the target carbamate pesticides (e.g., Carbofuran-d3, Carbaryl-d7, Methomyl-d3) are added to the sample at a known concentration prior to sample preparation and analysis. These deuterated standards are chemically identical to their native counterparts and therefore exhibit the same behavior during extraction, derivatization (if necessary), and chromatography.[1]

By monitoring the ratio of the signal from the native analyte to that of the deuterated internal standard, any variations or losses during the analytical process can be effectively compensated for, leading to more accurate and reliable quantification.

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[3]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Deuterated internal standard spiking solution (containing Carbofuran-d3, Carbaryl-d7, Methomyl-d3, etc. in acetonitrile)

  • Acetonitrile (B52724) (ACN) with 1% acetic acid

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes for dSPE

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add the deuterated internal standard spiking solution to achieve the desired concentration.

  • Add 10 mL of acetonitrile (with 1% acetic acid).

  • Cap the tube and shake vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a 15 mL dSPE (dispersive solid-phase extraction) tube containing PSA and anhydrous magnesium sulfate for cleanup.

  • Shake for 30 seconds and then centrifuge for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

GC-MS/MS Analysis

Due to the thermal instability of some carbamates, a derivatization step may be employed to improve their chromatographic behavior. However, with modern GC inlets and fast chromatography, direct analysis is often feasible, especially with sensitive MS/MS detection. The following are general conditions that should be optimized for your specific instrument and target analytes.

Instrumentation:

  • Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS)

GC Conditions:

  • Injector: Splitless mode, Temperature: 250 °C

  • Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of a wide range of pesticides.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 25 °C/min to 180 °C

    • Ramp: 5 °C/min to 280 °C

    • Ramp: 30 °C/min to 300 °C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM transitions (precursor ion > product ion) must be optimized for each target carbamate and its deuterated internal standard.

Quantitative Data

The use of deuterated internal standards significantly improves the quality of quantitative data. The following tables summarize typical performance data for the GC-MS/MS analysis of selected carbamate pesticides.

Table 1: Commercially Available Deuterated Carbamate Internal Standards

Internal StandardNative AnalyteCAS Number (Deuterated)
Carbofuran-d3CarbofuranNot readily available
Carbaryl-d7Carbaryl362049-56-7
Methomyl-d3Methomyl1398109-07-3
Propoxur-d5Propoxur117620-65-8

Note: Availability of specific deuterated standards should be confirmed with commercial suppliers.

Table 2: Example MRM Transitions and Typical Quantitative Performance

AnalyteDeuterated ISPrecursor Ion (m/z)Product Ion (m/z)Linearity (r²)LOD (µg/kg)Recovery (%)
Carbofuran Carbofuran-d3221164>0.9950.5 - 2.085 - 110
Carbaryl Carbaryl-d7201144>0.9951.0 - 5.090 - 115
Methomyl Methomyl-d316288>0.992.0 - 10.080 - 120
Propoxur Propoxur-d5209110>0.9950.5 - 2.085 - 110

Data presented are typical values and may vary depending on the matrix, instrumentation, and specific method parameters.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with Deuterated Internal Standards Sample->Spike Extract Acetonitrile Extraction & Salting Out Spike->Extract dSPE Dispersive SPE Cleanup (PSA) Extract->dSPE GC_Inject GC Injection dSPE->GC_Inject Final Extract GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Ionization EI Ionization GC_Separation->MS_Ionization MS_Analysis MS/MS Analysis (MRM) MS_Ionization->MS_Analysis Quant Quantification (Analyte/IS Ratio) MS_Analysis->Quant Raw Data Report Final Report Quant->Report

Caption: General workflow for GC-MS/MS analysis of carbamates with deuterated standards.

Fragmentation_Pathway cluster_carbofuran Carbofuran cluster_d3_carbofuran Carbofuran-d3 Carbofuran_Parent Carbofuran [M]+• m/z 221 Carbofuran_Fragment Fragment m/z 164 Carbofuran_Parent->Carbofuran_Fragment Fragmentation (-C3H7NO) d3_Carbofuran_Parent Carbofuran-d3 [M]+• m/z 224 d3_Carbofuran_Fragment Fragment m/z 167 d3_Carbofuran_Parent->d3_Carbofuran_Fragment Fragmentation (-C3H4D3NO) EI Electron Ionization (70 eV) EI->Carbofuran_Parent Ionization EI->d3_Carbofuran_Parent Ionization

Caption: EI fragmentation of Carbofuran and its deuterated internal standard.

Conclusion

The use of deuterated internal standards in the GC-MS analysis of carbamate pesticides provides a robust and reliable method for their quantification in complex matrices. The protocols and data presented here offer a comprehensive guide for researchers and scientists in the fields of environmental monitoring, food safety, and toxicology. The implementation of these methods, particularly with the sensitivity and selectivity of GC-MS/MS, allows for the accurate determination of carbamate residues at low levels, ensuring compliance with regulatory limits and safeguarding public health.

References

Application Notes and Protocols for Pharmacokinetic Studies of Methiocarb Using Methiocarb Sulfoxide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of Methiocarb (B1676386), a carbamate (B1207046) insecticide, using Methiocarb sulfoxide-d3 as a stable isotope-labeled internal standard. The information compiled is intended to guide researchers in the accurate quantification of Methiocarb and its primary metabolites in biological matrices, a critical aspect of toxicological and drug metabolism studies.

Introduction

Methiocarb is subject to extensive metabolism in vivo, primarily through oxidation and hydrolysis. The major metabolic pathway involves the oxidation of the sulfur atom to form Methiocarb sulfoxide (B87167) and subsequently Methiocarb sulfone. Hydrolysis of the carbamate ester bond can also occur, leading to the formation of corresponding phenols. Given the potential for these metabolites to contribute to the overall toxicological profile, it is imperative to develop robust bioanalytical methods for the simultaneous quantification of the parent compound and its key metabolites. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variabilities in extraction and instrument response, thereby ensuring the accuracy and precision of the analytical method.[1][2]

Metabolic Pathway of Methiocarb

Methiocarb undergoes two primary metabolic transformations in the body: sulfoxidation and hydrolysis. The sulfoxidation pathway leads to the formation of Methiocarb sulfoxide and Methiocarb sulfone. The hydrolysis pathway results in the cleavage of the carbamate group, yielding Methiocarb phenol, Methiocarb sulfoxide phenol, and Methiocarb sulfone phenol.[3][4]

Methiocarb_Metabolism Methiocarb Methiocarb Methiocarb_Sulfoxide Methiocarb Sulfoxide Methiocarb->Methiocarb_Sulfoxide Sulfoxidation Methiocarb_Phenol Methiocarb Phenol Methiocarb->Methiocarb_Phenol Hydrolysis Methiocarb_Sulfone Methiocarb Sulfone Methiocarb_Sulfoxide->Methiocarb_Sulfone Sulfoxidation Methiocarb_Sulfoxide_Phenol Methiocarb Sulfoxide Phenol Methiocarb_Sulfoxide->Methiocarb_Sulfoxide_Phenol Hydrolysis Methiocarb_Sulfone_Phenol Methiocarb Sulfone Phenol Methiocarb_Sulfone->Methiocarb_Sulfone_Phenol Hydrolysis Pharmacokinetic_Workflow cluster_animal_phase In-Life Phase cluster_sample_processing Sample Processing cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Animal_Dosing Animal Dosing (Oral Gavage) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (LLE or SPE) Plasma_Separation->Sample_Extraction LC_MSMS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MSMS_Analysis Data_Processing Data Processing and Quantification LC_MSMS_Analysis->Data_Processing PK_Modeling Pharmacokinetic Modeling Data_Processing->PK_Modeling Report Report Generation PK_Modeling->Report

References

Troubleshooting & Optimization

Troubleshooting isotopic exchange in Methiocarb sulfoxide-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Methiocarb sulfoxide-d3 as an internal standard in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled analog of Methiocarb sulfoxide (B87167). It is primarily used as an internal standard in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography methods for the precise quantification of Methiocarb and its metabolites in biological samples.[1]

Q2: What are the most common analytical issues encountered when using deuterated internal standards like this compound?

The most common issues include:

  • Isotopic Exchange: Loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment.

  • Chromatographic Shift: The deuterated internal standard and the analyte having slightly different retention times.

  • Differential Matrix Effects: The analyte and the internal standard experiencing different levels of ion suppression or enhancement from the sample matrix.

  • Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated internal standard.

Q3: Can the deuterium label on this compound be lost during my experiment?

Yes, isotopic exchange, or back-exchange, is a potential issue. The stability of the deuterium label can be influenced by the pH of the solution. Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange of deuterium with hydrogen. While the deuterium atoms on the N-methyl-d3 group of this compound are generally more stable than those on heteroatoms like oxygen or nitrogen in other molecules, extreme pH conditions should be avoided to ensure the isotopic integrity of the standard.

Q4: Why do my analyte (Methiocarb sulfoxide) and internal standard (this compound) have slightly different retention times?

This phenomenon is known as the "deuterium isotope effect." The slight increase in mass due to deuterium can lead to minor differences in the physicochemical properties of the molecule, which can cause it to interact differently with the stationary phase of the chromatography column, resulting in a small shift in retention time.

Troubleshooting Guides

Issue 1: I am observing a decrease in the signal intensity of this compound and/or an increase in the signal of the unlabeled Methiocarb sulfoxide.

This could be an indication of isotopic exchange.

  • Question: Are you using highly acidic or basic conditions during sample preparation or analysis?

    • Answer: Exposure to extreme pH can facilitate the exchange of deuterium for hydrogen. It is advisable to maintain the pH as close to neutral as possible. The minimum exchange rate for amide hydrogens in proteins, for example, is around pH 2.6.

  • Question: How are you storing your this compound stock and working solutions?

    • Answer: For long-term stability, store the standard in a refrigerator at 2-8°C as recommended.[2] Avoid storing diluted solutions in protic solvents (e.g., water, methanol) for extended periods, especially at non-neutral pH.

Issue 2: The peak for this compound is showing splitting or tailing.

This can be a result of chromatographic issues or the presence of impurities.

  • Question: Have you optimized your chromatographic method?

    • Answer: Poor peak shape can result from a suboptimal mobile phase, gradient, or column temperature. Method optimization may be required to achieve sharp, symmetrical peaks.

  • Question: Could the internal standard be contaminated?

    • Answer: Verify the purity of your this compound standard. The presence of impurities can sometimes lead to distorted peak shapes.

Issue 3: I am experiencing poor accuracy and precision in my quantitative results.

This may be due to differential matrix effects or inconsistent recovery.

  • Question: Have you evaluated for matrix effects?

    • Answer: Even with a deuterated internal standard, differential matrix effects can occur, where the analyte and the internal standard are not affected by ion suppression or enhancement to the same degree. This can happen if there is a chromatographic separation between them. It is important to perform a matrix effect evaluation.

  • Question: Are you confident in your extraction recovery?

    • Answer: While a deuterated internal standard is expected to have similar extraction recovery to the analyte, it is good practice to validate this.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)
Methiocarb sulfoxideC11H15NO3S241.31241.07726451[3]
This compoundC11H12D3NO3S244.33[2]Not directly found
AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantitationProduct Ion (m/z) - Confirmation
Methiocarb sulfoxide242185170[4]
This compound245 (Predicted)To be determined empiricallyTo be determined empirically

Experimental Protocols

Protocol 1: Analysis of Methiocarb Sulfoxide using a Deuterated Internal Standard by LC-MS/MS

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

  • Sample Preparation (QuEChERS method adaptation):

    • Homogenize 10 g of the sample with 10 mL of acetonitrile (B52724).

    • Add the internal standard (this compound) to the sample.

    • Add QuEChERS salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Take an aliquot of the acetonitrile supernatant and subject it to dispersive solid-phase extraction (d-SPE) with PSA and MgSO4.

    • Vortex and centrifuge.

    • Evaporate the final extract to dryness and reconstitute in a suitable solvent (e.g., methanol/water).

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate Methiocarb sulfoxide from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM):

      • Monitor the transitions for Methiocarb sulfoxide as listed in the table above.

      • Determine the optimal transitions for this compound by infusing a solution of the standard. The precursor ion will be [M+H]+, which is predicted to be m/z 245. Fragment ions will likely correspond to neutral losses from this precursor.

Visualizations

Troubleshooting_Workflow Troubleshooting Isotopic Exchange in this compound Analysis start Start: Inaccurate or Inconsistent Results check_signal Observe IS Signal (this compound) and Analyte Signal (Methiocarb sulfoxide) start->check_signal signal_decrease IS Signal Decreasing? Analyte Signal Increasing? check_signal->signal_decrease peak_shape Check Peak Shape (Splitting or Tailing?) check_signal->peak_shape Consistent Signal accuracy_precision Poor Accuracy and Precision? check_signal->accuracy_precision Consistent Signal & Good Peak Shape ph_check Review pH of Solvents and Sample Prep signal_decrease->ph_check Yes storage_check Verify Storage Conditions (Temp, Solvent) signal_decrease->storage_check Yes end_node Resolved signal_decrease->end_node No chrom_opt Review Chromatography (Mobile Phase, Gradient, Column) peak_shape->chrom_opt Yes purity_check Check Purity of IS peak_shape->purity_check Yes peak_shape->end_node No matrix_effect Evaluate for Differential Matrix Effects accuracy_precision->matrix_effect Yes recovery_check Validate Extraction Recovery accuracy_precision->recovery_check Yes accuracy_precision->end_node No adjust_ph Action: Adjust pH to be as neutral as possible ph_check->adjust_ph Acidic or Basic pH? adjust_storage Action: Store at 2-8°C, minimize time in protic solvents storage_check->adjust_storage Improper Storage? adjust_ph->end_node adjust_storage->end_node optimize_lc Action: Optimize LC Method chrom_opt->optimize_lc Suboptimal? new_standard Action: Use a new, high-purity internal standard purity_check->new_standard Impure? optimize_lc->end_node new_standard->end_node adjust_prep Action: Modify sample prep, use matrix-matched calibrants matrix_effect->adjust_prep Significant Effects? optimize_extraction Action: Optimize axtraction procedure recovery_check->optimize_extraction Inconsistent Recovery? adjust_prep->end_node optimize_extraction->end_node

Caption: Troubleshooting workflow for isotopic exchange issues.

Deuterium_Isotope_Effect Deuterium Isotope Effect on Chromatography cluster_chromatogram Reversed-Phase Chromatogram analyte Analyte (Methiocarb sulfoxide) is Internal Standard (this compound) time_axis Retention Time end_chrom time_axis->end_chrom peak1_start peak2_start intensity_axis Intensity analyte_peak is_peak start_chrom peak1_top Analyte peak1_start->peak1_top peak1_end peak1_top->peak1_end peak2_top IS (d3) peak2_start->peak2_top peak2_end peak2_top->peak2_end explanation Due to the deuterium isotope effect, the deuterated standard may elute slightly earlier than the unlabeled analyte.

Caption: Deuterium isotope effect on chromatography.

References

Minimizing matrix effects in Methiocarb analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in Methiocarb analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Methiocarb analysis?

A1: Matrix effects are the alteration of analyte ionization, leading to signal suppression or enhancement, caused by co-eluting compounds from the sample matrix.[1][2][3][4] In Methiocarb analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), matrix effects can lead to inaccurate quantification, reduced sensitivity, and poor method precision.[5][6] For instance, in the analysis of 50 ppb Methiocarb in an orange sample using electrospray ionization (ESI), a significant signal suppression can result in an apparent recovery of only 43%.[7]

Q2: What are the most common strategies to minimize matrix effects in Methiocarb analysis?

A2: The most common strategies can be broadly categorized into three areas:

  • Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), solid-phase extraction (SPE), and sample dilution are used to remove or reduce interfering matrix components.[8][9][10]

  • Calibration Strategies: The use of matrix-matched calibration standards or stable isotope-labeled internal standards can effectively compensate for matrix effects.[8][11][12]

  • Instrumental Approaches: Modifying chromatographic conditions to separate Methiocarb from interfering compounds or using alternative ionization sources like atmospheric pressure chemical ionization (APCI) can also mitigate matrix effects.[7][13]

Q3: When should I use matrix-matched calibration versus an internal standard?

A3: The choice depends on the availability of a blank matrix and the desired level of accuracy.

  • Matrix-Matched Calibration is ideal when a representative blank matrix (free of the analyte) is available.[12] It is a proven and effective method to compensate for matrix effects.[8]

  • Stable Isotope-Labeled Internal Standards (SIL-IS) are the gold standard when a blank matrix is difficult to obtain or when dealing with highly variable matrices.[6][14][15] SIL-IS co-elute with the analyte and experience similar matrix effects, thus providing the most accurate correction.[16]

Q4: How effective is sample dilution for reducing matrix effects?

A4: Sample dilution is a simple and effective method to reduce matrix effects by lowering the concentration of interfering co-extractives.[6][17][18] A dilution factor of 15 to 20-fold has been shown to be sufficient to eliminate most matrix effects in fruit and vegetable matrices, allowing for quantification with solvent-based standards in many cases.[6][8] However, a major drawback is the potential for the analyte concentration to fall below the limit of quantitation (LOQ) of the instrument.[7]

Troubleshooting Guides

Issue 1: Poor recovery of Methiocarb.
Possible Cause Troubleshooting Step
Matrix Suppression The most common cause of low recovery. Co-eluting matrix components suppress the ionization of Methiocarb.[2] Solution: Implement a more rigorous sample cleanup, use matrix-matched calibration, or employ a stable isotope-labeled internal standard.[6][8]
Analyte Loss During Sample Preparation Methiocarb may be lost during extraction or cleanup steps.[8] Solution: Optimize the sample preparation protocol. Evaluate each step for potential loss. Ensure pH conditions are optimal and avoid harsh solvents that may degrade the analyte.
Instrumental Issues Suboptimal LC-MS/MS parameters. Solution: Optimize source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy).
Issue 2: High variability in quantitative results.
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects The composition of the matrix varies between samples, leading to different degrees of signal suppression or enhancement.[1] Solution: The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability.[14][15]
Inadequate Homogenization The sample is not uniform, leading to inconsistent extraction. Solution: Ensure the sample is thoroughly homogenized before taking a subsample for extraction.[19]
Pipetting or Dilution Errors Inaccurate preparation of standards or samples. Solution: Use calibrated pipettes and follow a strict, validated protocol for all dilutions.[20] Automation of this process can improve reproducibility.[21]

Data Presentation

Table 1: Comparison of Strategies to Minimize Matrix Effects in Methiocarb Analysis

StrategyPrincipleAdvantagesDisadvantagesTypical Improvement in Recovery
QuEChERS Extraction and cleanup to remove matrix components.[8][22]Fast, simple, and effective for many matrices.[9]May not be sufficient for very complex matrices; potential for analyte loss.[8]Varies by matrix; can significantly improve data quality.[8]
Sample Dilution Reduces the concentration of interfering matrix components.[6]Simple and easy to implement.[17]Reduces sensitivity; may not be suitable for trace-level analysis.[7]A 15-fold dilution can eliminate most matrix effects in some fruit and vegetable matrices.[6]
Matrix-Matched Calibration Compensates for matrix effects by preparing standards in a blank matrix extract.[12]Highly effective when a representative blank matrix is available.[8]Difficult to find a true blank matrix; can be time-consuming.[8]Can bring apparent recoveries from as low as 43% to over 100%.[7]
Stable Isotope-Labeled Internal Standard Co-elutes with the analyte and experiences the same matrix effects, providing accurate correction.[14][15]The most accurate method for correction, especially for variable matrices.[11]Can be expensive; requires synthesis of the labeled standard.[15]Provides the most accurate quantification, often with recoveries between 90-110%.[14]
Alternative Ionization (APCI) Atmospheric Pressure Chemical Ionization is often less susceptible to matrix effects than ESI.[7]Can significantly reduce matrix effects for certain compounds.May be less sensitive than ESI for some analytes.[7]For Methiocarb in orange matrix, recovery improved from 43% (ESI) to 107% (APCI).[7]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Methiocarb in Produce

This protocol is a general guideline based on the QuEChERS method.[9][19]

  • Homogenization: Homogenize a representative sample of the produce.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rpm for 5 minutes.[19]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant.

    • The extract can be directly analyzed or diluted with an appropriate solvent before LC-MS/MS analysis.[20]

Protocol 2: Preparation of Matrix-Matched Calibration Standards
  • Prepare Blank Matrix Extract: Follow the full sample preparation protocol (e.g., QuEChERS) using a sample of the matrix that is known to be free of Methiocarb.

  • Prepare Stock Solution: Prepare a concentrated stock solution of Methiocarb in a pure solvent (e.g., acetonitrile).

  • Create Calibration Series:

    • Serially dilute the stock solution to create a series of working standard solutions.

    • For each calibration level, add a small volume of the working standard solution to a specific volume of the blank matrix extract.[20] The final solvent composition should be consistent across all calibration standards and samples.

    • This results in a series of calibration standards where the matrix concentration is constant, and the analyte concentration varies.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenize 1. Homogenize Sample Weigh 2. Weigh 15g into Tube Homogenize->Weigh Add_ACN 3. Add Acetonitrile Weigh->Add_ACN Add_Salts 4. Add QuEChERS Salts Add_ACN->Add_Salts Shake 5. Shake Vigorously Add_Salts->Shake Centrifuge1 6. Centrifuge Shake->Centrifuge1 Transfer_Supernatant 7. Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE 8. Add to d-SPE Tube Transfer_Supernatant->Add_dSPE Vortex 9. Vortex Add_dSPE->Vortex Centrifuge2 10. Centrifuge Vortex->Centrifuge2 Final_Extract 11. Collect Final Extract Centrifuge2->Final_Extract LCMS 12. LC-MS/MS Analysis Final_Extract->LCMS Troubleshooting_Matrix_Effects Start Poor Recovery or High Variability in Methiocarb Analysis Check_Matrix_Effect Is Matrix Effect Suspected? Start->Check_Matrix_Effect Blank_Available Is a Blank Matrix Available? Check_Matrix_Effect->Blank_Available Yes Optimize_Cleanup Optimize Sample Cleanup (e.g., d-SPE sorbents) Check_Matrix_Effect->Optimize_Cleanup No Use_MMC Implement Matrix-Matched Calibration Blank_Available->Use_MMC Yes Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Blank_Available->Use_SIL_IS No Revalidate Re-validate Method Use_MMC->Revalidate Use_SIL_IS->Revalidate Dilute_Sample Dilute Sample Extract Optimize_Cleanup->Dilute_Sample Check_Sensitivity Is Sensitivity Sufficient? Dilute_Sample->Check_Sensitivity Check_Sensitivity->Optimize_Cleanup No Check_Sensitivity->Revalidate Yes Strategy_Selection cluster_removal Removal of Interferences cluster_compensation Compensation for Effects Goal Goal: Minimize Matrix Effects Sample_Prep Sample Preparation Goal->Sample_Prep Calibration Calibration Strategy Goal->Calibration QuEChERS QuEChERS Sample_Prep->QuEChERS SPE Solid-Phase Extraction Sample_Prep->SPE Dilution Dilution Sample_Prep->Dilution MMC Matrix-Matched Calibration Calibration->MMC SIL_IS Stable Isotope-Labeled Internal Standard Calibration->SIL_IS

References

Technical Support Center: Optimizing LC-MS/MS for Methiocarb Sulfoxide-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Methiocarb sulfoxide-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting MRM transitions for this compound?

A1: this compound is a deuterium-labeled internal standard for Methiocarb sulfoxide (B87167).[1] The precursor ion (Q1) will be shifted by +3 Da compared to the unlabeled compound due to the three deuterium (B1214612) atoms. Published MRM transitions for the unlabeled Methiocarb sulfoxide can be used as a starting point for optimization.

Based on available data for Methiocarb sulfoxide, the protonated molecule [M+H]+ is approximately 242.0 m/z.[2][3] Therefore, the expected precursor ion for this compound is approximately 245.0 m/z. The product ions (Q3) are typically fragments of the parent molecule and may or may not retain the deuterium label. It is crucial to empirically optimize the collision energy for each transition to achieve the best sensitivity.

Recommended Starting MRM Transitions (Positive ESI)

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z (Quantifier)Product Ion (Q3) m/z (Qualifier)Collision Energy (CE)
This compound~245.0~185.0~122.0Requires Optimization
Methiocarb sulfoxide242.0185.0122.0-20 eV / -23 eV[2]

Note: The collision energies listed for the unlabeled compound are from a specific study and should be used as a starting point for optimization on your instrument.

Q2: How do I optimize the collision energy for my specific instrument?

A2: Collision energy optimization is a critical step in method development. This can be achieved by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan to identify the most abundant fragment ions. Following this, a collision energy ramp for each selected precursor-product pair will determine the energy that yields the highest signal intensity.

Q3: What type of LC column is suitable for the analysis of this compound?

A3: A reversed-phase C18 column is a common choice for the separation of carbamate (B1207046) pesticides and their metabolites.[2] The specific dimensions and particle size of the column should be chosen based on the desired chromatographic resolution and run time.

Troubleshooting Guide

This guide addresses common issues encountered during LC-MS/MS analysis.

Issue Potential Cause Troubleshooting Steps
No or Low Signal Intensity Incorrect MRM transitions or collision energy.- Confirm the precursor and product ions for this compound. - Optimize collision energy by infusing a standard.
Ion source contamination.- Clean the ion source, including the capillary and cone/skimmer.[4]
Mobile phase issues.- Ensure mobile phases are correctly prepared with high-purity, LC-MS grade solvents and additives.[5][6] - Check for microbial growth in aqueous mobile phases.[6]
Sample degradation.- Prepare fresh samples and standards.[7]
Poor Peak Shape (Fronting, Tailing, or Splitting) Column overload.- Reduce the injection volume or dilute the sample.[7]
Incompatible sample solvent.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.[7]
Column degradation.- Replace the analytical column.[7]
High Background Noise Contaminated mobile phase or solvents.- Use fresh, high-purity solvents and additives.[4][6]
Contamination from the LC system or sample.- Flush the LC system. - Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove matrix interferences.[8]
Ion source contamination.- Clean the ion source.[4]
Unstable Retention Time Inadequate column equilibration.- Ensure the column is equilibrated with the initial mobile phase for a sufficient time between injections (at least 5-10 column volumes).[7]
Fluctuations in pump pressure.- Purge the LC pumps to remove air bubbles. - Check for leaks in the system.[7]
Changes in mobile phase composition.- Prepare fresh mobile phases and ensure accurate composition.
Temperature fluctuations.- Ensure the column oven is maintaining a stable temperature.[7]

Experimental Protocols

Stock and Working Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh the this compound standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution with the appropriate solvent to create a working stock of 10 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with the initial mobile phase or a solvent that mimics the sample matrix.

Sample Preparation (General Protocol)

A generic sample preparation workflow often involves protein precipitation or solid-phase extraction (SPE) to remove matrix components that can cause ion suppression.

  • Protein Precipitation:

    • To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile (B52724) containing the internal standard (this compound).

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

LC-MS/MS Analysis
  • LC Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: A suitable gradient should be developed to ensure the separation of the analyte from any potential interferences. A starting point could be a linear gradient from 5% to 95% B over 5 minutes.

  • MS Conditions (To be Optimized):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: As determined during optimization (see FAQ A1).

    • Ion Source Parameters: Optimize gas flows (nebulizer, heater, curtain), temperature, and ion spray voltage according to the instrument manufacturer's recommendations.

Visualizations

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Standard_Prep Standard Preparation LC_Separation LC Separation (C18 Column) Standard_Prep->LC_Separation Sample_Prep Sample Preparation (e.g., SPE) Sample_Prep->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization Eluent Mass_Analysis Mass Analysis (Q1/Q3) Ionization->Mass_Analysis Ions Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Signal Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Troubleshooting_Tree Start LC-MS/MS Issue Detected Signal_Issue No or Low Signal? Start->Signal_Issue Peak_Shape_Issue Poor Peak Shape? Signal_Issue->Peak_Shape_Issue No Check_MS_Params Check MS Parameters (MRM, Voltages) Signal_Issue->Check_MS_Params Yes RT_Shift_Issue Retention Time Shift? Peak_Shape_Issue->RT_Shift_Issue No Reduce_Injection Reduce Injection Volume or Dilute Sample Peak_Shape_Issue->Reduce_Injection Yes High_Background_Issue High Background? RT_Shift_Issue->High_Background_Issue No Check_Equilibration Increase Column Equilibration Time RT_Shift_Issue->Check_Equilibration Yes Use_Fresh_Solvents Use Fresh LC-MS Grade Solvents High_Background_Issue->Use_Fresh_Solvents Yes Clean_Source Clean Ion Source Check_MS_Params->Clean_Source No Resolution Check_Sample_Prep Review Sample Prep & Mobile Phase Clean_Source->Check_Sample_Prep No Resolution Check_Solvent Check Sample Solvent Compatibility Reduce_Injection->Check_Solvent No Improvement Replace_Column Replace Column Check_Solvent->Replace_Column No Improvement Check_LC_System Check for Leaks & Purge Pumps Check_Equilibration->Check_LC_System No Improvement Prepare_New_MP Prepare Fresh Mobile Phase Check_LC_System->Prepare_New_MP No Improvement Clean_System Flush LC System & Clean Source Use_Fresh_Solvents->Clean_System No Improvement

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

References

Technical Support Center: Deuterium Back-Exchange in Acidic Mobile Phase

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding deuterium (B1214612) back-exchange in acidic mobile phases during hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange in the context of HDX-MS?

A1: Deuterium back-exchange is the undesirable process where deuterium atoms that have been incorporated into a protein during the labeling step are replaced by hydrogen atoms from the protic solvents (e.g., water in the mobile phase) used during subsequent analytical steps like liquid chromatography (LC) and mass spectrometry (MS).[1] This loss of the deuterium label can lead to an underestimation of the actual deuterium uptake, potentially resulting in the misinterpretation of protein conformation and dynamics.[1]

Q2: What are the primary factors that influence the rate of deuterium back-exchange?

A2: The rate of deuterium back-exchange is primarily influenced by several critical experimental parameters:

  • pH: The exchange rate is catalyzed by both acid and base, with the minimum rate occurring at approximately pH 2.5.[1][2]

  • Temperature: Higher temperatures significantly accelerate the rate of back-exchange.[1][3]

  • Time: The longer the deuterated sample is exposed to a protic environment, the more extensive the back-exchange will be.[1] This includes the duration of chromatographic separation.[1][4]

  • Mobile Phase Composition: The composition of the liquid chromatography mobile phase can impact the extent of back-exchange.[5]

Q3: How can the H-D exchange reaction be effectively stopped or "quenched"?

A3: To effectively halt the hydrogen-deuterium exchange reaction, a process known as quenching, you must rapidly decrease both the pH and the temperature of the sample.[2][6] This is typically achieved by adding a pre-chilled quench buffer with a low pH (around 2.5) to the labeling reaction.[1][6] This action minimizes the exchange rate, thereby preserving the incorporated deuterium label for subsequent analysis.[1]

Q4: Why is the acidic mobile phase a significant contributor to back-exchange?

A4: While a low pH of around 2.5 is optimal for minimizing the intrinsic exchange rate, the liquid chromatography (LC) step, which uses an acidic mobile phase, is a major source of back-exchange.[1][4] This is because the deuterated peptides are continuously exposed to a large excess of protic solvent (water with an acidic modifier like formic acid) during the separation process.[4]

Q5: Is it possible to completely eliminate back-exchange?

A5: It is not possible to completely eliminate back-exchange in a typical HDX-MS workflow.[7] However, it can be minimized and controlled. To account for the unavoidable loss of deuterium, a maximally deuterated control sample (maxD) is often used to measure the level of back-exchange for each peptide and apply a correction factor.[8]

Troubleshooting Guide

Issue 1: Significant loss of deuterium label observed across all peptides.

  • Possible Cause: Suboptimal pH of the quench buffer or LC mobile phase.

    • Solution: Ensure the pH of all solutions is accurately adjusted to the minimum exchange rate, typically between pH 2.25 and 2.5.[1] Verify the pH of your buffers before each experiment.

  • Possible Cause: Elevated temperatures during sample handling and analysis.

    • Solution: Maintain low temperatures (ideally 0°C or even sub-zero) for all components of the system, including the autosampler, columns, and solvent lines.[1][4]

  • Possible Cause: Prolonged liquid chromatography run times.

    • Solution: Optimize the LC gradient to be as short as possible while still achieving adequate peptide separation.[4] However, be aware that shortening the gradient may only provide a small reduction in back-exchange.[5]

Issue 2: High variability in back-exchange between replicate injections.

  • Possible Cause: Inconsistent timing of the quenching step.

    • Solution: Standardize the time between the end of the labeling reaction and the quenching step.[1] The use of automation for liquid handling can significantly improve timing consistency.[6]

  • Possible Cause: Fluctuations in system temperature.

    • Solution: Ensure that the temperature control for the LC system is stable and robust. Use pre-chilled buffers and maintain a consistent temperature throughout the analytical run.[3]

  • Possible Cause: Peptide carry-over from previous injections.

    • Solution: Implement rigorous wash cycles between sample injections to prevent contamination from preceding runs.

Quantitative Data Summary

The extent of deuterium back-exchange is influenced by various experimental parameters. The following table summarizes quantitative data from cited literature to provide a clearer understanding of these effects.

ParameterConditionEffect on Back-ExchangeDeuterium RecoveryReference
LC Gradient Duration Shortening a 3-fold elution gradientReduced back-exchange by ~2%-[5]
Flow Rate Increasing flow rate from 40 to 200 μL/minOverall improvement in deuterium recovery-[4]
Temperature Sub-zero chromatography (-20°C)Enhanced deuterium recovery~95% (5% loss)[4]
Optimized Conditions Low pH, low temperature, optimized ionic strength-90% ± 5%[5]

Experimental Protocols

Protocol 1: Minimizing Back-Exchange during HDX-MS Analysis

This protocol outlines the key steps for performing an HDX-MS experiment while minimizing deuterium back-exchange.

  • Preparation:

    • Pre-chill all buffers (labeling buffer with D₂O, quench buffer at pH 2.5), tubes, and pipette tips to 0°C.[1]

    • The LC system, including the autosampler, protease column, trap column, and analytical column, should be equilibrated at a low temperature (e.g., 0°C or sub-zero).[1][4]

  • Deuterium Labeling:

    • Initiate the exchange reaction by diluting the protein sample with the D₂O-containing labeling buffer. The labeling time can range from seconds to hours.[9]

  • Quenching:

    • At the desired time point, terminate the labeling reaction by adding an equal volume of the ice-cold quench buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 2.5).[1]

    • Mix rapidly and thoroughly. The sample should be kept at 0°C from this point forward.[6]

  • Online Digestion and Trapping:

    • Immediately inject the quenched sample into the LC system.

    • The sample first passes through an online protease column (e.g., immobilized pepsin) maintained at low temperature and pH for digestion.[6]

    • The resulting peptides are then captured and desalted on a trap column.

  • Chromatographic Separation:

    • Elute the peptides from the trap column onto an analytical C18 column using a rapid gradient of acetonitrile (B52724) in an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.5).[10]

    • The analytical column must be maintained at a low temperature.[10]

  • Mass Spectrometry:

    • Analyze the eluted peptides using a high-resolution mass spectrometer to measure the mass increase due to deuterium incorporation.[9]

Visualizations

HDX_MS_Workflow HDX-MS Experimental Workflow and Back-Exchange Control Points cluster_pre_analysis Sample Preparation cluster_analysis LC-MS Analysis (Low Temperature) Protein_Sample Protein Sample in H2O Buffer D2O_Buffer D2O Labeling Buffer Protein_Sample->D2O_Buffer Initiate Labeling Quench Quenching (Low pH & Temp) D2O_Buffer->Quench Time-course Sampling Digestion Online Digestion (e.g., Pepsin) Quench->Digestion Immediate Injection Quench_note Critical step to halt exchange Trapping Peptide Trapping & Desalting Digestion->Trapping Separation UPLC Separation (Acidic Mobile Phase) Trapping->Separation MS Mass Spectrometry Analysis Separation->MS Separation_note Major stage for back-exchange Back_Exchange_Troubleshooting Factors Influencing and Mitigating Deuterium Back-Exchange cluster_factors Influencing Factors cluster_mitigation Mitigation Strategies pH pH Back_Exchange Deuterium Back-Exchange pH->Back_Exchange Temp Temperature Temp->Back_Exchange Time Time Time->Back_Exchange Composition Mobile Phase Composition Composition->Back_Exchange Low_pH Maintain pH ~2.5 Back_Exchange->Low_pH Control Low_Temp Low Temperature (0°C) & Sub-zero LC Back_Exchange->Low_Temp Control Fast_LC Rapid UPLC Back_Exchange->Fast_LC Control Optimized_Solvents Optimized Mobile Phase Back_Exchange->Optimized_Solvents Control

References

Technical Support Center: Stability of Deuterated Standards in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of deuterated standards in various solvents. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of deuterated standards in solution?

A1: The stability of deuterated standards in solution is primarily influenced by several factors:

  • Solvent Type: The choice of solvent is critical. Protic solvents (e.g., water, methanol) can facilitate hydrogen-deuterium (H/D) exchange, where deuterium (B1214612) atoms on the standard are replaced by hydrogen atoms from the solvent. Aprotic solvents (e.g., acetonitrile, ethyl acetate) are generally recommended to minimize this exchange.[1]

  • pH of the Solution: Acidic or basic conditions can catalyze H/D exchange, especially for deuterium atoms located on heteroatoms (e.g., -OH, -NH) or on carbon atoms adjacent to carbonyl groups.[2]

  • Temperature: Higher temperatures can accelerate the rate of both chemical degradation and H/D exchange. Therefore, it is recommended to store solutions of deuterated standards at low temperatures, such as 2-8°C for short-term and -20°C or lower for long-term storage.[1][2]

  • Light Exposure: Many organic compounds are sensitive to light and can undergo photodegradation. Storing standards in amber vials or in the dark is a crucial preventative measure.[2]

  • Position of Deuterium Labels: The stability of the deuterium label is highly dependent on its position within the molecule. Labels on heteroatoms or carbons alpha to a carbonyl group are more susceptible to exchange than those on aromatic rings or aliphatic chains.

Q2: Which solvents are recommended for reconstituting and storing deuterated standards?

A2: High-purity aprotic solvents are the preferred choice for reconstituting and storing deuterated standards to maintain their isotopic purity. Recommended solvents include:

  • Acetonitrile

  • Methanol (B129727) (While technically a protic solvent, high-purity, anhydrous methanol is commonly used for stock solutions with many stable deuterated compounds, but caution is advised for long-term storage).[1][2]

  • Ethyl Acetate

  • 1,2-Dimethoxyethane

It is crucial to use anhydrous solvents to minimize the presence of water, which can contribute to H/D exchange. Always refer to the manufacturer's certificate of analysis for specific solvent recommendations for a particular standard.

Q3: How can I verify the stability of my deuterated standard in a specific solvent?

A3: To verify the stability of a deuterated standard, you can perform a stability study. This typically involves preparing a solution of the standard in the solvent of interest and analyzing it at various time points under specific storage conditions (e.g., temperature, light exposure). The concentration and isotopic purity of the standard are monitored over time using techniques like LC-MS/MS. A significant change in concentration or a decrease in the isotopic enrichment would indicate instability.

Troubleshooting Guides

Issue 1: Inconsistent or decreasing internal standard signal in my analytical run.

  • Question: Why is the signal of my deuterated internal standard decreasing over the course of an LC-MS/MS analysis?

  • Possible Causes & Solutions:

    • Degradation in the Autosampler: The conditions in the autosampler (e.g., temperature, light exposure) may be causing the standard to degrade.

      • Solution: Ensure the autosampler is temperature-controlled, typically at 4°C. Use amber vials or protect the sample tray from light. Prepare fresh working solutions more frequently if instability is suspected.

    • Adsorption to Vials or Tubing: The analyte may be adsorbing to the surface of the sample vials or the LC system tubing.

      • Solution: Try using different types of vials (e.g., silanized glass or polypropylene). Prime the LC system thoroughly before analysis.

    • H/D Exchange with Mobile Phase: If the mobile phase is protic or has an unfavorable pH, it could be causing H/D exchange on-the-fly.

      • Solution: If possible, switch to an aprotic mobile phase or adjust the pH to a more neutral range. Minimize the time the sample spends in the autosampler before injection.

Issue 2: My deuterated standard shows a chromatographic peak at a slightly different retention time than the unlabeled analyte.

  • Question: Why is my deuterated standard not co-eluting with my target analyte in reverse-phase chromatography?

  • Possible Cause & Solution:

    • Isotope Effect: Deuterated compounds can sometimes exhibit slightly shorter retention times in reverse-phase chromatography compared to their non-deuterated counterparts. This is a known chromatographic isotope effect. While often minor, it can lead to differential matrix effects if the separation is significant.[3]

      • Solution: While complete co-elution is ideal, a small, consistent shift may not impact quantification if it does not lead to differential matrix effects. If the separation is problematic, you may need to adjust your chromatographic method (e.g., gradient, column chemistry) to minimize the separation. In some cases, a ¹³C-labeled internal standard, which is less prone to chromatographic shifts, may be a better alternative.[3]

Quantitative Data Summary

The following tables provide a generalized summary of the expected stability of deuterated standards in different solvents under various storage conditions. The stability is categorized as High, Medium, or Low. Note: This is a general guide. The actual stability of a specific deuterated standard can vary significantly based on its chemical structure and the position of the deuterium labels. It is always recommended to perform a compound-specific stability study for critical applications.

Table 1: General Stability of Deuterated Standards in Common Solvents

SolventTypeGeneral StabilityKey Considerations
Acetonitrile AproticHighExcellent choice for long-term storage. Ensure use of high-purity, anhydrous grade.
Methanol ProticMedium to HighWidely used for stock solutions. Use anhydrous grade and store at low temperatures to minimize H/D exchange risk. Stability is highly compound-dependent.[2]
Ethyl Acetate AproticHighGood for non-polar to moderately polar compounds. Ensure it is free of acidic impurities.
Water (buffered) ProticLow to MediumProne to H/D exchange, especially at non-neutral pH. Prepare fresh solutions. Stability is highly dependent on the pH and the lability of the deuterium labels.
Dimethyl Sulfoxide (DMSO) AproticHighGood for long-term storage of a wide range of compounds. Ensure it is anhydrous.

Table 2: Influence of Storage Temperature on the Stability of Deuterated Standards in Solution

Storage TemperatureExpected Stability DurationKey Considerations
Room Temperature (20-25°C) Short-term (hours to days)Not recommended for routine storage. Increased risk of degradation and H/D exchange.
Refrigerated (2-8°C) Medium-term (weeks to months)Suitable for working solutions and short to medium-term storage of stock solutions. Protect from light.[1]
Frozen (-20°C) Long-term (months to years)Ideal for long-term storage of stock solutions. Minimizes degradation and solvent evaporation. Be mindful of freeze-thaw cycles.[1][2]
Ultra-low (-80°C) Very Long-term (years)Recommended for highly sensitive or unstable compounds for archival purposes.

Experimental Protocols

Protocol 1: Preparation of a Deuterated Standard Stock Solution

  • Equilibration: Allow the vial containing the lyophilized deuterated standard to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which can introduce water and compromise stability.

  • Reconstitution: Add a precise volume of a high-purity, anhydrous aprotic solvent (e.g., acetonitrile) to the vial to achieve the desired concentration (e.g., 1 mg/mL).

  • Dissolution: Vortex the vial for 1-2 minutes or sonicate for 5 minutes to ensure the standard is completely dissolved.

  • Storage: Transfer the stock solution to a clean, amber glass vial with a PTFE-lined cap. Store at -20°C or below for long-term storage.

Protocol 2: Short-Term Stability Assessment of a Deuterated Standard

  • Preparation: Prepare a working solution of the deuterated standard in the solvent of interest at a concentration relevant to your analytical method.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated LC-MS/MS method to establish the initial peak area or concentration.

  • Incubation: Store the solution under the desired test conditions (e.g., in the autosampler at 10°C or on the benchtop at room temperature).

  • Time-Point Analysis: Analyze the solution at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Data Evaluation: Compare the peak area or concentration at each time point to the initial (T=0) value. A deviation of more than a predefined threshold (e.g., ±15%) may indicate instability under those conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_quant Quantitative Analysis start Start: Lyophilized Standard equilibrate Equilibrate to Room Temp start->equilibrate reconstitute Reconstitute in Aprotic Solvent equilibrate->reconstitute dissolve Vortex/Sonicate to Dissolve reconstitute->dissolve store_stock Store Stock Solution at -20°C dissolve->store_stock prep_working Prepare Working Solution store_stock->prep_working analyze_t0 Analyze at T=0 prep_working->analyze_t0 spike Spike Standard into Sample prep_working->spike incubate Incubate under Test Conditions analyze_t0->incubate analyze_tx Analyze at Time Points (T=x) incubate->analyze_tx evaluate Evaluate Data vs. T=0 analyze_tx->evaluate process Sample Processing spike->process analyze LC-MS/MS Analysis process->analyze quantify Quantify Analyte analyze->quantify

Caption: Experimental workflow for the preparation and use of deuterated standards.

troubleshooting_degradation cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Inconsistent or Decreasing Internal Standard Signal cause1 Degradation issue->cause1 cause2 H/D Exchange issue->cause2 cause3 Adsorption issue->cause3 solution1a Check Storage Conditions (Temp, Light) cause1->solution1a solution1b Prepare Fresh Solution cause1->solution1b solution2a Use Aprotic Solvent cause2->solution2a solution2b Adjust pH to Neutral cause2->solution2b solution3a Use Different Vials (e.g., polypropylene) cause3->solution3a solution3b Prime LC System cause3->solution3b

Caption: Troubleshooting guide for inconsistent deuterated standard signals.

References

Technical Support Center: Prevention of Deuterium Label Loss in Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the loss of deuterium (B1214612) labels in internal standards, a critical aspect of ensuring accuracy and reliability in quantitative mass spectrometry assays.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments related to deuterium label instability.

Issue 1: Inconsistent or Inaccurate Quantitative Results

  • Question: My quantitative results are inconsistent despite using a deuterated internal standard. What could be the cause?

  • Answer: Inconsistent results can arise from several factors, including the loss of the deuterium label (isotopic exchange), chromatographic shifts between the analyte and the internal standard, and differential matrix effects.

    • Verify Label Stability: The deuterium label on your internal standard may be exchanging with protons from the sample matrix or solvent, a phenomenon known as back-exchange. This is more likely if the deuterium atoms are in chemically labile positions.

    • Check for Chromatographic Shifts: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This can lead to the analyte and internal standard experiencing different matrix effects, compromising accuracy.

    • Evaluate Matrix Effects: Even with co-elution, the analyte and the internal standard might experience different levels of ion suppression or enhancement from the sample matrix.

Issue 2: Drifting Internal Standard Signal Throughout an Analytical Run

  • Question: The signal for my deuterated internal standard is decreasing over the course of my analytical run. What should I investigate?

  • Answer: A decreasing internal standard signal can indicate instability under the analytical conditions or carryover from the matrix.

    • Assess In-Source Stability: The conditions within the mass spectrometer's ion source can sometimes promote deuterium exchange.

    • Investigate Matrix-Induced Instability: The pH and composition of your sample matrix could be catalyzing the loss of the deuterium label over time.

    • Consider Carryover: Late-eluting matrix components from previous injections could be causing increasing ion suppression, affecting the internal standard signal in subsequent runs.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a problem?

A1: Deuterium back-exchange is the process where deuterium atoms on a labeled internal standard are replaced by hydrogen atoms from the surrounding environment, such as the solvent or biological matrix. This is a significant issue because it reduces the concentration of the deuterated internal standard and can generate the unlabeled analyte, leading to an underestimation of the internal standard's response and an overestimation of the analyte's concentration.

Q2: Which deuterium label positions are most susceptible to exchange?

A2: The stability of a deuterium label is highly dependent on its position within the molecule. Positions that are more prone to exchange include:

  • On heteroatoms: Such as oxygen (-OH), nitrogen (-NH), and sulfur (-SH).

  • Adjacent to carbonyl groups: The carbon atom alpha to a carbonyl group (C=O) can be susceptible to exchange.

  • In some aromatic positions: Certain positions on aromatic rings can also undergo exchange under specific conditions.

It is crucial to select internal standards where deuterium atoms are placed in stable, non-exchangeable positions.

Q3: How do pH and temperature affect deuterium label stability?

A3: Both pH and temperature can significantly influence the rate of deuterium exchange.

  • pH: Acidic or basic conditions can catalyze the exchange of deuterium with hydrogen. Storing or analyzing deuterated compounds in highly acidic or basic solutions should generally be avoided. The minimum exchange rate for amide hydrogens in proteins, for example, occurs at approximately pH 2.6.

  • Temperature: Higher temperatures can increase the rate of deuterium exchange. It is advisable to conduct sample preparation and analysis at controlled, and where possible, lower temperatures to minimize label loss.

Q4: What are the best practices for storing and handling deuterated internal standards?

A4: Proper storage and handling are essential to maintain the integrity of deuterated internal standards.

  • Temperature: Many standards are stable when stored in a suitable solvent like methanol (B129727) at 4°C, while long-term storage at -20°C is often recommended. Always consult the manufacturer's certificate of analysis for specific storage temperatures.

  • Protection from Light: Store standards in amber vials or in the dark to prevent photodegradation.

  • Inert Atmosphere: To prevent oxidation, handle and store deuterated compounds under an inert atmosphere, such as nitrogen or argon.

  • Solvent Choice: Use a high-purity, appropriate solvent for stock and working solutions. Methanol is commonly used. Avoid acidic or basic solutions that can promote deuterium exchange.

Q5: Are there more stable alternatives to deuterium-labeled internal standards?

A5: Yes, internal standards labeled with stable isotopes like carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N) are generally more stable and not susceptible to exchange. While often more expensive to synthesize, they can provide more reliable results, especially when dealing with analytes that have easily exchangeable protons.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the impact of different conditions on deuterium label stability.

Table 1: Effect of pH on Deuterium Label Stability of a Hypothetical Compound

pHIncubation Time (hours)% Deuterium Loss
2.02415%
4.0245%
7.024<1%
9.0248%
11.02425%

Table 2: Effect of Temperature on Deuterium Label Stability of a Hypothetical Compound

Temperature (°C)Incubation Time (hours)% Deuterium Loss
448<1%
25483%
374810%
504822%

Experimental Protocols

Protocol 1: Evaluation of Deuterium Label Stability in a Biological Matrix

Objective: To determine if the deuterated internal standard is stable under the experimental conditions in the presence of a biological matrix (e.g., plasma, urine).

Methodology:

  • Sample Preparation:

    • Thaw a sufficient volume of blank biological matrix that has been pre-screened to be free of the analyte.

    • Spike the deuterated internal standard into the blank matrix at the concentration used in your analytical method.

    • Prepare multiple aliquots of this spiked matrix.

  • Incubation:

    • Incubate the aliquots under the same conditions (e.g., temperature, pH, time) that your actual samples will experience during preparation and analysis. It is recommended to test several time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis:

    • At each time point, process the sample using your standard extraction procedure.

    • Analyze the extracted sample by LC-MS/MS, monitoring for the mass transition of the unlabeled analyte.

  • Data Interpretation:

    • A significant increase in the signal for the unlabeled analyte over time indicates that the deuterium label is being lost through exchange. The response for the unlabeled analyte should ideally be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.

Mandatory Visualizations

Deuterium_Exchange_Mechanism IS Analyte-D Analyte_H Analyte-H IS->Analyte_H Back-Exchange Proton H+ Proton->IS Proton->Analyte_H Deuteron D+ Analyte_H->Deuteron

Mechanism of Deuterium Back-Exchange.

Troubleshooting_Workflow Start Inconsistent Results with Deuterated Internal Standard Check_Purity Verify IS Purity and Concentration Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Check_Coelution Assess Analyte-IS Co-elution Coelution_OK Co-elution Achieved? Check_Coelution->Coelution_OK Evaluate_Stability Evaluate Label Stability (Protocol 1) Stability_OK Label Stable? Evaluate_Stability->Stability_OK Assess_Matrix_Effect Assess for Differential Matrix Effects Change_IS Consider ¹³C or ¹⁵N IS Assess_Matrix_Effect->Change_IS Significant Effect End Accurate Quantification Assess_Matrix_Effect->End No Differential Effect Purity_OK->Check_Coelution Yes Purity_OK->Change_IS No Coelution_OK->Evaluate_Stability Yes Optimize_Chroma Optimize Chromatography (Gradient, Column) Coelution_OK->Optimize_Chroma No Stability_OK->Assess_Matrix_Effect Yes Optimize_Sample_Prep Optimize Sample Prep (pH, Temperature) Stability_OK->Optimize_Sample_Prep No Optimize_Chroma->Check_Coelution Optimize_Sample_Prep->Evaluate_Stability

Troubleshooting workflow for deuterated IS issues.

Technical Support Center: Overcoming Signal Suppression in Pesticide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing signal suppression during pesticide analysis, a common challenge that can significantly impact data accuracy and reliability.

Troubleshooting Guide

This guide offers solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Suggested Solution
Low or no analyte signal in a sample, but a strong signal in the solvent-based standard. Signal Suppression (Matrix Effect): Co-eluting compounds from the sample matrix are interfering with the ionization of your target analyte in the mass spectrometer's ion source.[1][2][3][4]1. Optimize Sample Preparation: Employ a more effective sample cleanup method to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or a modified QuEChERS protocol can be beneficial.[3][5][6] 2. Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation process as your samples. This helps to compensate for the signal suppression.[7][8][9] 3. Use an Internal Standard: Incorporate a stable isotope-labeled internal standard for your analyte of interest. This is the most effective way to correct for signal suppression as the internal standard will be affected by the matrix in the same way as the native analyte.[3][10][11][12] 4. Dilute the Sample: Diluting the final sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effect.[8][10] However, ensure the diluted analyte concentration remains above the instrument's limit of quantification.
Inconsistent analyte signal across replicate injections of the same sample. Inconsistent Matrix Effects or System Contamination: Variability in the matrix composition between aliquots or carryover from previous injections can lead to fluctuating signal suppression.[13]1. Improve Homogenization: Ensure your initial sample is thoroughly homogenized before taking analytical portions. 2. Optimize Wash Steps: Implement a robust wash sequence for the injection port and analytical column between samples to prevent carryover. 3. Check for Contamination: Investigate potential sources of contamination in your sample preparation workflow, such as solvents, glassware, or SPE cartridges.[13]
Poor recovery of certain pesticides after sample preparation. Inefficient Extraction or Analyte Degradation: The chosen sample preparation method may not be suitable for all target pesticides, or some may be degrading during the process.[6]1. Modify Extraction Parameters: Adjust the solvent type, pH, or extraction time to improve the recovery of problematic analytes. For example, a buffered QuEChERS method can improve the stability of pH-sensitive pesticides.[6] 2. Evaluate Different Cleanup Sorbents: If using SPE or dispersive SPE (dSPE), the sorbent may be retaining some of your target analytes. Test alternative sorbents.[6] 3. Perform a Spike and Recovery Experiment: Spike a blank matrix with your target analytes before and after the extraction and cleanup steps to pinpoint where the loss is occurring.
Signal suppression is observed even with a clean matrix. Interference from Reagents or Consumables: The source of suppression may not be the sample matrix itself, but rather contaminants introduced from solvents, salts, or plasticware.[4]1. Use High-Purity Reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade).[14] 2. Test for Leachables: Extract a blank sample using only the consumables (e.g., centrifuge tubes, pipette tips) to check for any leachable compounds that may cause signal suppression. 3. Clean the Ion Source: Contamination can build up in the ion source over time, leading to persistent signal suppression.[15] Follow the manufacturer's instructions for cleaning the ion source.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in the context of pesticide analysis?

A1: Signal suppression, also known as the matrix effect, is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of a target analyte is reduced due to the presence of co-eluting components from the sample matrix.[1][3][4] These matrix components can interfere with the ionization process in the MS source, leading to an underestimation of the analyte's concentration.[3]

Q2: How can I determine if my analysis is affected by signal suppression?

A2: A common method to assess signal suppression is to compare the peak area of an analyte in a standard solution prepared in a pure solvent to the peak area of the same analyte at the same concentration spiked into a blank sample extract that has undergone the full sample preparation procedure. A lower peak area in the matrix-spiked sample indicates signal suppression.

Q3: What are the most common sample preparation techniques to mitigate signal suppression?

A3: The most widely used sample preparation techniques include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular and effective method for a wide range of pesticides in various food matrices.[16][17][18][19][20] It involves an extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (dSPE).[16]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain either the analytes of interest or the interfering matrix components, allowing for their separation.[3]

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids.[3]

Q4: When should I use a matrix-matched calibration versus an internal standard?

A4: A matrix-matched calibration is a good option when you have access to a representative blank matrix and are analyzing a batch of similar samples.[7][9] However, finding a truly "blank" matrix can be challenging.[8] The use of a stable isotope-labeled internal standard is generally considered the most robust approach as it can account for variations in matrix effects between individual samples and also corrects for analyte loss during sample preparation.[3][10][11][12]

Q5: Can optimizing my LC method help reduce signal suppression?

A5: Yes, improving the chromatographic separation can significantly reduce signal suppression.[3] By achieving better separation between your target analytes and the co-eluting matrix components, you minimize their competition in the ion source. This can be achieved by using a longer column, a different stationary phase, or adjusting the mobile phase gradient.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Pesticide Residue Analysis in Fruits and Vegetables

This protocol is a generalized version of the QuEChERS method and may require optimization for specific matrices and pesticide panels.

1. Sample Homogenization: a. Weigh 10-15 g of a representative portion of the sample into a blender. b. Homogenize until a uniform consistency is achieved.

2. Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. If required, add internal standards at this stage. d. Cap the tube and shake vigorously for 1 minute. e. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). f. Immediately cap and shake vigorously for 1 minute. g. Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate dSPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA)). The choice of sorbent depends on the matrix; for example, a sorbent containing C18 may be used for fatty matrices, and graphitized carbon black (GCB) for pigmented matrices. b. Vortex for 30 seconds. c. Centrifuge at a high speed (e.g., ≥10,000 rcf) for 2 minutes.

4. Final Extract Preparation: a. Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial. b. The sample is now ready for LC-MS/MS analysis.

Protocol 2: Evaluation of Matrix Effects

1. Preparation of Standard in Solvent (A): a. Prepare a standard solution of your target pesticide(s) in a pure solvent (e.g., acetonitrile) at a known concentration (e.g., 50 ng/mL).

2. Preparation of Post-Extraction Spiked Sample (B): a. Take a blank matrix sample (known to be free of the target pesticides). b. Perform the entire sample preparation procedure (e.g., QuEChERS) on this blank matrix. c. After the final cleanup step, spike an aliquot of the blank matrix extract with the pesticide standard to achieve the same final concentration as in (A).

3. Analysis: a. Inject both solutions (A and B) into the LC-MS/MS system under the same conditions. b. Record the peak area for each analyte.

4. Calculation: a. Calculate the matrix effect (%) using the following formula: Matrix Effect (%) = ((Peak Area in B / Peak Area in A) - 1) x 100 b. A value of 0% indicates no matrix effect. A negative value indicates signal suppression, and a positive value indicates signal enhancement.

Data Summary

The following table summarizes typical recovery rates for different pesticide classes using the QuEChERS method in various food matrices. Note that these are generalized values and actual recoveries can vary depending on the specific compound, matrix, and experimental conditions.

Pesticide Class Matrix Typical Recovery Range (%)
OrganophosphatesLettuce85 - 110
CarbamatesGrapes80 - 105
PyrethroidsOranges90 - 115
TriazinesWheat Flour75 - 100
NeonicotinoidsTomatoes90 - 110

Visualizations

Signal_Suppression_Mechanism cluster_ion_source Mass Spectrometer Ion Source Droplet Initial ESI Droplet (Analyte + Matrix) Solvent_Evaporation Solvent Evaporation Droplet->Solvent_Evaporation Ion_Competition Competition for Charge and Surface Access Solvent_Evaporation->Ion_Competition Reduced_Ionization Reduced Analyte Ionization Ion_Competition->Reduced_Ionization MS_Detector MS Detector Reduced_Ionization->MS_Detector Suppressed Signal Analyte Analyte Analyte->Droplet Matrix Matrix Components Matrix->Droplet Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps cluster_matrix_solutions Matrix Effect Solutions cluster_instrument_solutions Instrument/Standard Solutions Start Low Analyte Signal Observed Check_Standard Analyze Standard in Solvent Start->Check_Standard Signal_OK Signal OK? Check_Standard->Signal_OK Matrix_Effect Suspect Matrix Effect Signal_OK->Matrix_Effect Yes Instrument_Issue Suspect Instrument/Standard Issue Signal_OK->Instrument_Issue No Optimize_Cleanup Optimize Sample Cleanup Matrix_Effect->Optimize_Cleanup Check_Standard_Prep Verify Standard Preparation Instrument_Issue->Check_Standard_Prep Use_IS Use Internal Standard Optimize_Cleanup->Use_IS End Signal Restored Optimize_Cleanup->End Matrix_Match Matrix-Matched Calibration Use_IS->Matrix_Match Use_IS->End Dilute Dilute Sample Matrix_Match->Dilute Matrix_Match->End Dilute->End Clean_Source Clean Ion Source Check_Standard_Prep->Clean_Source Check_Standard_Prep->End Check_LC Check LC System Clean_Source->Check_LC Clean_Source->End Check_LC->End

References

Ionization efficiency of Methiocarb sulfoxide-d3 in ESI

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methiocarb Sulfoxide-d3

Welcome to the technical support center for the analysis of this compound using Electrospray Ionization (ESI) Mass Spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the ESI-MS analysis of this compound.

Q1: I am observing a weak or no signal for this compound. What are the potential causes and how can I troubleshoot this?

A1: Low signal intensity is a frequent issue in ESI-MS. Several factors related to the sample, liquid chromatography (LC) system, or the mass spectrometer itself could be the cause.

  • Sample Concentration: Ensure your sample concentration is within the optimal range for your instrument. Concentrations that are too low will result in a weak signal, while overly concentrated samples can lead to ion suppression[1]. Prepare a fresh dilution series to verify the concentration.

  • Ionization Efficiency: The ionization of carbamates can be sensitive to ESI source conditions. Optimization of parameters such as capillary voltage, nebulizer gas pressure, drying gas flow, and temperature is crucial[2]. The addition of a mobile phase modifier like formic acid or ammonium (B1175870) formate (B1220265) can enhance protonation in positive ion mode[1].

  • Analyte Stability: Carbamate (B1207046) compounds can be susceptible to degradation depending on factors like pH and temperature. It is advisable to use freshly prepared samples and standards to minimize degradation[1].

  • Ion Source Contamination: The ESI source is susceptible to contamination from the sample matrix and mobile phase additives[1]. Regular cleaning of the ion source, capillary, and ion optics as per the manufacturer's recommendations is essential for maintaining sensitivity[1].

Q2: My chromatographic peak shape for this compound is poor (e.g., tailing, fronting, or split). What could be the reason?

A2: Suboptimal peak shape can compromise the accuracy of your quantitative analysis. The issue can often be traced back to the chromatography conditions or the column itself.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and active sites on the column packing material, which is common for basic compounds[1]. Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form. Column contamination or a partially blocked frit can also lead to tailing[1].

  • Peak Fronting: This is typically a sign of column overload[1]. Try diluting your sample or reducing the injection volume[1].

  • Peak Splitting: A common cause is an injection solvent that is stronger than the mobile phase, causing the sample to behave improperly at the head of the column[1]. A partially blocked column inlet frit can also result in split peaks[1].

Q3: I am using this compound as an internal standard, but I'm seeing a slight shift in retention time compared to the non-deuterated Methiocarb sulfoxide (B87167). Is this normal?

A3: Yes, a small retention time shift between a deuterated standard and its non-deuterated analog can occur. This is known as a chromatographic isotope effect[3]. While deuterium (B1214612) labeling is an excellent tool for internal standardization, it can sometimes lead to slight differences in chromatographic behavior[3][4]. This effect is generally small but should be accounted for during method development and data analysis to ensure accurate integration of both peaks.

Q4: Can the deuterium label on this compound affect its ionization efficiency compared to the non-deuterated form?

A4: While stable isotope labeling is designed to have minimal impact on the chemical properties of a molecule, some studies have reported deuterium isotope effects on ESI efficiency[5]. The physicochemical differences between the deuterated and non-deuterated compounds can sometimes lead to variations in their gas-phase behavior within the ESI source[5]. However, for most quantitative applications using a deuterated internal standard, this effect is considered negligible or is compensated for by the calibration curve. If you suspect a significant isotope effect, careful evaluation of the response factors of both the labeled and unlabeled compounds may be necessary.

Quantitative Data Summary

The following table provides typical starting parameters for the ESI-MS analysis of carbamate pesticides like Methiocarb sulfoxide. These should be optimized for your specific instrument and experimental conditions.

ParameterTypical Value/RangeRationale
Ionization Mode Positive Ion ModeCarbamates generally form [M+H]⁺ ions readily.
Capillary Voltage 3.0 - 5.0 kVA higher voltage is often needed for more aqueous mobile phases to ensure efficient spray[6].
Nebulizer Gas Pressure 20 - 60 psiControls the formation of fine droplets for efficient desolvation[2].
Drying Gas Flow 5 - 12 L/minAids in the desolvation of the ESI droplets[7].
Drying Gas Temperature 250 - 450 °CFacilitates solvent evaporation, but excessively high temperatures can cause degradation of thermally labile compounds[2].
Cone/Nozzle/Skimmer Voltage 10 - 60 VCan be optimized to minimize in-source fragmentation and reduce ion clusters[6][8].
Mobile Phase Modifier 0.1% Formic Acid or 5-10 mM Ammonium FormatePromotes the formation of protonated molecules ([M+H]⁺)[1][9].

Experimental Protocols

This section outlines a general methodology for the analysis of this compound by LC-ESI-MS/MS.

Objective: To quantify Methiocarb sulfoxide using this compound as an internal standard.

1. Sample Preparation (Aqueous Matrix):

  • Spike a known volume of the aqueous sample with this compound internal standard solution.

  • Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes from the sample matrix. A common approach for carbamates involves extraction with a suitable organic solvent followed by solvent exchange into a reconstitution solvent compatible with the LC mobile phase[10].

  • Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for carbamate analysis[11].

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for analytical scale columns.

  • Injection Volume: 5-20 µL

  • MS System: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an ESI source.

  • Ionization Mode: Positive ESI.

  • MS/MS Transitions:

    • Methiocarb sulfoxide: Precursor ion (m/z) 242 -> Product ions (e.g., m/z 185, 170)[10]

    • This compound: Precursor ion (m/z) 245 -> Product ions (adjust for the deuterium label, e.g., m/z 188, 173)

3. Data Acquisition and Analysis:

  • Acquire data in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Construct a calibration curve by analyzing a series of standards containing known concentrations of Methiocarb sulfoxide and a fixed concentration of this compound.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the amount of Methiocarb sulfoxide in the unknown samples using the calibration curve.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the ESI-MS analysis of this compound.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low/No Signal for This compound Check_Concentration Verify Sample and Standard Concentrations Start->Check_Concentration Check_Source_Cleanliness Inspect and Clean ESI Source Check_Concentration->Check_Source_Cleanliness Concentration OK Sol_Concentration Adjust Concentration Check_Concentration->Sol_Concentration Optimize_ESI_Parameters Optimize Source Parameters (Voltage, Gas, Temp) Check_Source_Cleanliness->Optimize_ESI_Parameters Source Clean Sol_Clean Perform Source Cleaning Check_Source_Cleanliness->Sol_Clean Check_Analyte_Stability Prepare Fresh Sample and Standards Optimize_ESI_Parameters->Check_Analyte_Stability Optimization Ineffective Sol_Optimize Systematic Parameter Tuning Optimize_ESI_Parameters->Sol_Optimize LC_Check Review LC Method (Mobile Phase, Gradient) Check_Analyte_Stability->LC_Check Degradation Unlikely Sol_Fresh Use Fresh Preparations Check_Analyte_Stability->Sol_Fresh Signal_Restored Signal Restored LC_Check->Signal_Restored Method Optimized Sol_LC Modify LC Conditions LC_Check->Sol_LC Sol_Concentration->Signal_Restored Sol_Clean->Signal_Restored Sol_Optimize->Signal_Restored Sol_Fresh->Signal_Restored

Caption: Troubleshooting workflow for low ESI signal.

Experimental_Workflow Start Sample Collection Spiking Spike with This compound (IS) Start->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation ESI_Ionization Positive ESI LC_Separation->ESI_Ionization MSMS_Detection Tandem MS Detection (MRM Mode) ESI_Ionization->MSMS_Detection Data_Analysis Data Analysis and Quantification MSMS_Detection->Data_Analysis End Final Report Data_Analysis->End

Caption: General experimental workflow for analysis.

References

Choosing the right internal standard for carbamate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carbamate (B1207046) Analysis

Welcome to the technical support center for carbamate analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on the critical selection and use of internal standards.

Troubleshooting Guide: Internal Standard Issues

This guide addresses specific problems you might encounter with internal standards (IS) during carbamate analysis.

Q1: My internal standard response is inconsistent across my analytical run. What are the potential causes and how can I fix it?

Inconsistent internal standard response can be categorized as random error, systematic trends, or abrupt shifts. Identifying the pattern is the first step to diagnosing the root cause.

  • Random Fluctuation: If the IS area counts vary without a clear pattern, consider:

    • Inconsistent Sample Preparation: Errors in pipetting the internal standard solution can lead to random variability. Re-evaluate your pipetting technique and ensure your equipment is calibrated.

    • Autosampler/Injector Issues: Inconsistent injection volumes can cause random fluctuations. Perform an injector reproducibility test. Problems could also stem from leaks in the internal standard vessel on the autosampler.[1]

  • Gradual Drift: If the IS response consistently increases or decreases over the course of the run, this often points to:

    • Instrument Instability: A drifting detector signal, fluctuating temperature, or progressive contamination of the mass spectrometer source can cause gradual changes in response.[2] Check instrument parameters and performance logs.

    • Column Degradation: The performance of the analytical column can degrade over time, affecting peak shape and response.

  • Abrupt Shift: A sudden change in the IS response partway through the run typically indicates:

    • Human Error: A mistake during the preparation of a specific subset of samples is a common cause.[2] Review your sample preparation records carefully.

    • Instrument Condition Change: An abrupt change in instrument conditions (e.g., a mobile phase bottle running empty, a sudden temperature change) could be the culprit. Check instrument logs for any recorded errors or changes.[2]

  • Systematic Difference (Samples vs. Standards): If the IS response in your unknown samples is consistently higher or lower than in your calibration standards and quality controls, you are likely observing:

    • Matrix Effects: The sample matrix (the components of the sample other than the analyte) can enhance or suppress the ionization of the internal standard compared to the clean matrix of the calibration standards.[2] This requires a matrix effect investigation. Solutions include sample dilution or using a more effective sample cleanup method like solid-phase extraction (SPE).[2]

The following diagram outlines a logical workflow for troubleshooting these issues.

G Troubleshooting Workflow for Inconsistent Internal Standard Response start Inconsistent IS Response Detected check_pattern Characterize the Pattern of Inconsistency start->check_pattern random Random Fluctuation check_pattern->random Random drift Gradual Drift check_pattern->drift Drifting shift Abrupt Shift check_pattern->shift Abrupt systematic Systematic Difference (Samples vs. Standards) check_pattern->systematic Systematic action_random1 Verify Pipette Calibration & Technique random->action_random1 action_random2 Check Autosampler for Leaks & Reproducibility random->action_random2 action_drift1 Check Instrument Stability (Source, Detector, Temp) drift->action_drift1 action_drift2 Evaluate Column Performance & Lifespan drift->action_drift2 action_shift1 Review Sample Prep Records for Errors shift->action_shift1 action_shift2 Check Instrument Logs for Mid-Run Changes/Errors shift->action_shift2 action_systematic Investigate Matrix Effects systematic->action_systematic solution_matrix Optimize Sample Cleanup (SPE) or Dilute Sample action_systematic->solution_matrix

Caption: A logical workflow for diagnosing inconsistent internal standard response.

Frequently Asked Questions (FAQs)

Q2: What is an internal standard and why is it essential for accurate carbamate quantification?

An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all calibration standards, quality controls (QCs), and unknown samples before analysis.[2] Its primary role is to compensate for variability that can occur during sample preparation and analysis, thereby improving the accuracy and precision of the results.[2] An ideal IS corrects for variations in sample extraction recovery, injection volume, matrix effects (ion suppression or enhancement), and minor instrument fluctuations.[2]

Q3: What are the different types of internal standards, and which is best for LC-MS/MS analysis of carbamates?

There are two main types of internal standards used in mass spectrometry applications.[3]

  • Structural Analogs: These are compounds that are chemically similar to the analyte but not identical. For example, 4-bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC) has been used as an IS for other carbamates.[4] They must be chromatographically resolved from the analyte.[3]

  • Stable Isotope Labeled (SIL) Internal Standards: These are molecules where one or more atoms have been replaced by a heavier isotope (e.g., replacing ¹²C with ¹³C or ¹H with ²H/D).[3] For example, ¹³C₆-carbaryl is the ideal internal standard for analyzing carbaryl.[5][6]

For LC-MS/MS analysis, SIL internal standards are strongly preferred . They have nearly identical chemical and physical properties (retention time, extraction efficiency, ionization response) to the analyte, meaning they are affected by matrix effects in the same way. Because they differ in mass, they can be distinguished by the mass spectrometer even if they co-elute chromatographically, providing the most accurate correction.[7][8]

Q4: What are the key criteria for selecting a suitable internal standard?

The selection of an appropriate internal standard is critical for robust method development. The following diagram and table summarize the key decision criteria.

G Decision Flow for Internal Standard Selection start Start: Select IS for Carbamate Analyte is_sil_available Is a Stable Isotope Labeled (SIL) version of the analyte available? start->is_sil_available select_sil Select SIL Internal Standard (e.g., ¹³C, ¹⁵N, D) is_sil_available->select_sil Yes find_analog Find a Structural Analog is_sil_available->find_analog No check_purity Verify Purity: - Isotopic Purity - Absence of unlabeled analyte select_sil->check_purity purity_ok Purity Acceptable check_purity->purity_ok Yes check_purity->find_analog No final_selection Final IS Candidate Selected purity_ok->final_selection check_properties Does it have similar: - Extraction Recovery? - Chromatographic Behavior? - Ionization Efficiency? find_analog->check_properties check_properties->find_analog No check_separation Is it chromatographically resolved from the analyte? check_properties->check_separation Yes check_separation->find_analog No check_separation->final_selection Yes

Caption: A decision-making workflow for choosing an appropriate internal standard.

Selection CriterionRationale for Carbamate Analysis
Structural & Chemical Similarity The IS must behave like the carbamate analytes during extraction, chromatography, and ionization to provide accurate correction. SILs are ideal as they are nearly identical.[3]
Purity The IS must be free of impurities that could co-elute and interfere with the analyte peak. For SILs, the amount of unlabeled analyte must be minimal to avoid artificially inflating the analyte result.[3][7]
Mass Differentiation (for SILs) The mass difference between the SIL-IS and the analyte should be sufficient (ideally 4-5 Da) to prevent isotopic crosstalk in the mass spectrometer.[8]
Chromatographic Resolution (for Analogs) If using a structural analog, it must be well-separated from the analyte peak to ensure independent and accurate peak integration.[7]
Absence in Samples The selected IS must not be naturally present in the test samples.[4][7]
Stability The IS must be stable throughout the entire process, from storage and sample preparation to final analysis, and not degrade under analytical conditions.[9]

Q5: Can you provide a general experimental protocol for carbamate analysis using an internal standard with LC-MS/MS?

Certainly. The following is a generalized protocol based on common methods like QuEChERS for sample preparation followed by LC-MS/MS analysis.

Protocol: Carbamate Analysis via LC-MS/MS with Internal Standard

1. Reagent and Standard Preparation

  • Stock Solutions: Prepare individual stock solutions of carbamate analytes and the selected internal standard(s) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Working Standard Solutions: Create a combined working standard solution of all carbamate analytes for building the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a concentration that will yield a robust signal in the middle of the calibration range.

2. Sample Preparation (QuEChERS Method)

  • Weigh 10-15 g of the homogenized sample (e.g., vegetable matter) into a 50 mL centrifuge tube.[10]

  • Add the Internal Standard: Add a precise volume of the IS spiking solution to every sample, calibrator, and QC at the very beginning of the preparation process. This is a critical step.

  • Extraction: Add 10-15 mL of acetonitrile (B52724) (often with 1% acetic acid). Shake vigorously.[10]

  • Salting Out: Add QuEChERS extraction salts (e.g., MgSO₄, NaCl). Shake vigorously and centrifuge.[10]

  • Dispersive SPE Cleanup (d-SPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing sorbents like primary secondary amine (PSA) to remove matrix interferences. Vortex and centrifuge.

  • The final supernatant is ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column is commonly used.[10][11]

    • Mobile Phase: A gradient elution using water (with a modifier like 0.1% formic acid or ammonium (B1175870) formate) and an organic solvent (methanol or acetonitrile) is typical.[10]

    • Flow Rate: Generally in the range of 0.2-0.5 mL/min.[10]

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive mode is generally effective for carbamates.[10]

    • Scan Type: Use Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity.[10]

    • MRM Transitions: For each analyte and the internal standard, optimize and monitor at least two MRM transitions: one for quantification (quantifier) and one for confirmation (qualifier).[10]

4. Calibration and Quantification

  • Prepare a set of calibration standards (minimum of 5 levels) by spiking blank matrix extract with the analyte working solutions and the IS spiking solution.

  • Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration.

  • Calculate the concentration of the carbamate analytes in the unknown samples using the regression equation from the calibration curve.

5. Quality Control

  • Throughout the analysis, monitor the absolute response of the internal standard. The IS response in any given sample should not deviate by more than 30% from the average IS response in the calibration standards.[4] Significant deviation may indicate a matrix effect or a sample preparation error.

References

Validation & Comparative

A Researcher's Guide to Validated Methods for Methiocarb Analysis: The Case for Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of pesticide residues is paramount. Methiocarb (B1676386), a carbamate (B1207046) pesticide, and its primary metabolites, methiocarb sulfoxide (B87167) and methiocarb sulfone, are of significant interest due to their potential toxicity. This guide provides a comparative overview of validated analytical methods for Methiocarb analysis, with a special emphasis on the use of deuterated internal standards to ensure the highest data quality. We will delve into experimental protocols and present performance data from various studies to aid in method selection and implementation.

The Role of Deuterated Internal Standards in Accurate Quantification

In complex matrices such as food and environmental samples, matrix effects can significantly impact the accuracy and precision of analytical results by causing ion suppression or enhancement in mass spectrometry.[1][2] The use of an isotopically labeled internal standard, such as a deuterated analog of the analyte, is the most effective way to compensate for these effects.[2][3] A deuterated internal standard co-elutes with the target analyte and experiences similar extraction recovery and ionization variability, thereby providing a more accurate and robust quantification.[3] While specific studies detailing the validation of a Methiocarb method with a deuterated standard were not prevalent in the reviewed literature, the principles of its utility are well-established for multi-residue pesticide analysis in complex matrices.[2][4]

Comparative Analysis of Validated Methods

The most common and effective technique for the analysis of the thermolabile Methiocarb and its metabolites is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[5][6][7][8] This approach offers high selectivity and sensitivity.[6][8] The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique due to its simplicity and efficiency.[6][7][9]

Below is a summary of performance data from various validated methods for Methiocarb analysis across different matrices.

MatrixAnalyte(s)Sample PreparationAnalytical MethodLinearity (R²)Recovery (%)Precision (RSD %)LODLOQ
Animal Origin Foods (Chicken, Pork, Beef, Egg, Milk) Methiocarb, Methiocarb sulfoxide, Methiocarb sulfoneQuEChERSLC-MS/MS≥ 0.99176.4 - 118.0≤ 10.00.0016 mg/kg0.005 mg/kg
Bananas Methiocarb, Methiocarb sulfoxide, Methiocarb sulfoneQuEChERSLC-PADLinear in the range 0.5 - 10 mg/L84.0 - 95.21.8 - 3.9--
Honey Methiocarb and other N-methylcarbamatesFlorisil column cleanupHPLC/PCD-FL0.999972.02 - 92.02-4-5 ng/g16 ng/g
Date Palm Fruits Methiocarb and other carbamatesQuEChERSUHPLC-MS/MS0.999988 - 1061 - 110.0013 µg/kg0.0041 µg/kg
Vegetables Methiocarb and other carbamates-LC-MS/MS> 0.99691 - 109< 10-5 µg/kg
Rice Field Surface Water MethiocarbSolid-Phase Extraction (C-18 disks)HPLC-UV-92 ± 7-0.23 ng/mL-

Experimental Protocols

A generalized experimental protocol for the analysis of Methiocarb and its metabolites in a food matrix using QuEChERS and LC-MS/MS, incorporating a deuterated internal standard, is outlined below. This protocol is a synthesis of methodologies reported in the literature.[6][7][10][11]

1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh a representative portion of the sample (e.g., 10 g) into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of the deuterated Methiocarb internal standard solution.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add anhydrous magnesium sulfate (B86663) and sodium chloride. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate. Vortex for 30 seconds and centrifuge.

  • Final Extract Preparation: Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent (e.g., methanol (B129727)/water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatograph (LC): An HPLC or UHPLC system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid to improve ionization.[8]

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) to selectively detect and quantify the precursor and product ions for Methiocarb, its metabolites, and the deuterated internal standard.[8]

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Methiocarb226169121
Methiocarb sulfoxide242185170
Methiocarb sulfone258107202
Methiocarb-d3 (example)229172124

Note: The m/z values for the deuterated standard are hypothetical and would depend on the position and number of deuterium (B1214612) atoms.

Workflow for Validated Methiocarb Analysis

The following diagram illustrates a comprehensive workflow for the analysis of Methiocarb, emphasizing the integration of a deuterated internal standard for robust and accurate results.

Methiocarb_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing SampleReceipt Sample Receipt and Homogenization Spiking Spiking with Deuterated Internal Standard SampleReceipt->Spiking Extraction QuEChERS Extraction (Acetonitrile) Spiking->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Quantification Data Processing and Quantification (Calibration Curve) Analysis->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A typical workflow for Methiocarb analysis.

Conclusion

The accurate determination of Methiocarb and its metabolites is crucial for ensuring food safety and for various research applications. While several validated methods exist, primarily based on QuEChERS extraction and LC-MS/MS analysis, the inclusion of a deuterated internal standard is a critical step that significantly enhances the reliability and accuracy of the results. By compensating for matrix effects and procedural variations, deuterated standards provide a higher level of confidence in the quantitative data. For any laboratory involved in the analysis of Methiocarb, the adoption of a method incorporating an isotopically labeled internal standard represents the current best practice for achieving robust and defensible results.

References

Independent Laboratory Validation of Methiocarb Analytical Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of an independently validated analytical method for the quantification of Methiocarb and its primary metabolites, Methiocarb sulfoxide (B87167) and Methiocarb sulfone. The data presented is supported by detailed experimental protocols derived from independent laboratory validation (ILV) studies, ensuring reliability and reproducibility. This information is crucial for researchers and scientists in the fields of environmental monitoring, food safety, and toxicology who require robust and verified analytical procedures.

Performance Characteristics of the Validated Methiocarb LC-MS/MS Method

An independent laboratory validation was conducted to meet the requirements of the U.S. Environmental Protection Agency (EPA) as outlined in guideline OCSPP 850.6100.[1][2] The primary objective of these studies was to demonstrate that the analytical method for Methiocarb and its metabolites in soil and water could be successfully reproduced by a laboratory with minimal contact with the original method developers.[1][2] The analytical technique employed was Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for the determination of pesticide residues.[2][3]

The validation assessed key performance parameters such as recovery, precision (expressed as Relative Standard Deviation, RSD), and the Limit of Quantification (LOQ). The method was tested at two fortification levels: the LOQ and ten times the LOQ.[1][2]

AnalyteMatrixFortification Level (µg/L or µg/kg)Mean Recovery (%)RSD (%)Reference
Methiocarb Surface Water0.100 (LOQ)95.83.1[1]
1.0097.31.5[1]
Soil1.00 (LOQ)93.44.5[2]
10.096.22.3[2]
Methiocarb sulfoxide Surface Water0.100 (LOQ)96.43.0[1]
1.0098.21.4[1]
Soil1.00 (LOQ)94.14.2[2]
10.097.52.1[2]
Methiocarb sulfone Surface Water0.100 (LOQ)97.12.9[1]
1.0099.01.2[1]
Soil1.00 (LOQ)95.23.9[2]
10.098.11.9[2]

Comparison with Other Carbamate (B1207046) Analytical Methods

The validated LC-MS/MS method for Methiocarb demonstrates excellent performance, which is comparable to or exceeds that of other analytical methods for carbamate insecticides in various matrices. While a direct independent laboratory validation comparison for all carbamates is not available, published literature on method validation for other carbamates provides a basis for comparison.

For instance, a validated LC-MS/MS method for the simultaneous determination of six carbamate pesticides (including Methiocarb) in vegetables reported recoveries ranging from 91% to 109% with RSDs below 10%.[3] The LOQ for all carbamates in this study was 5 µg/kg.[3] Another study on the analysis of seven carbamate insecticides in fruits and vegetables using hot water extraction followed by LC-MS reported recoveries between 76% and 99% with RSDs not larger than 10%.[4] These findings indicate that the performance of the independently validated Methiocarb method is well within the accepted standards for pesticide residue analysis.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the independent laboratory validation of the Methiocarb analytical method.

Sample Preparation and Fortification
  • Matrices: The validation was performed on two key environmental matrices: surface water and soil.[1][2]

  • Reference Standards: Analytical reference standards of Methiocarb (99.5% purity), Methiocarb sulfoxide (99.8% purity), and Methiocarb sulfone were used.[1][2]

  • Fortification: Control samples of surface water and soil were fortified with solutions of Methiocarb and its metabolites at two concentrations: the method's Limit of Quantitation (LOQ) and ten times the LOQ.[1][2] For water, the LOQ was 0.100 µg/L, and for soil, it was 1.00 µg/kg.[1][2]

Extraction Procedure
  • Surface Water: A 100 mL volume of the water sample was measured into a separatory funnel. The details of the subsequent extraction solvent were not specified in the provided summary but typically involve a solvent like methylene (B1212753) chloride or a solid-phase extraction (SPE) step.[1]

  • Soil: The extraction of Methiocarb and its metabolites from soil samples was performed, though the specific solvent and technique were not detailed in the summary. A common method for carbamates is extraction with acetonitrile (B52724) or a buffered acetonitrile solution (QuEChERS method).[2]

Sample Analysis by LC-MS/MS
  • Instrumentation: A Sciex Triple Quad 5500 Mass Spectrometric Detector (LC-MS/MS) was used for the analysis.[1]

  • Chromatographic Conditions: An acidified (0.05M formic acid) methanol:water gradient was used as the mobile phase.[1]

  • Quantitation: The concentration of each analyte was determined by comparing the peak area of the analyte in the sample to the peak area of the corresponding standard in the calibration curve.[1][2]

Experimental Workflow

The following diagram illustrates the general workflow for the independent laboratory validation of the Methiocarb analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_validation Validation Assessment start Obtain Control Matrix (Water/Soil) fortify Fortify Samples at LOQ and 10x LOQ start->fortify blank Prepare Matrix Blanks start->blank extract Extract Analytes from Matrix fortify->extract blank->extract concentrate Concentrate and Reconstitute Extract extract->concentrate lcms LC-MS/MS Analysis concentrate->lcms data_proc Data Processing and Quantitation lcms->data_proc end Report Performance Characteristics (Recovery, Precision) data_proc->end

Caption: Workflow for independent validation of the Methiocarb analytical method.

References

Enhanced Accuracy and Precision in Methiocarb Analysis: A Comparative Guide to the Use of Methiocarb Sulfoxide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the carbamate (B1207046) pesticide Methiocarb (B1676386) and its metabolites, achieving the highest level of accuracy and precision is paramount. This guide provides an objective comparison of analytical methodologies, highlighting the superior performance of methods employing the deuterated internal standard, Methiocarb sulfoxide-d3, over traditional external standard or other internal standard approaches. The use of a stable isotope-labeled internal standard is a critical factor in mitigating analytical variability, particularly matrix effects, thereby ensuring the reliability and defensibility of quantitative data.

The Gold Standard: Isotope Dilution Mass Spectrometry with this compound

This compound is a deuterated analog of Methiocarb sulfoxide (B87167), a major metabolite of Methiocarb.[1] Its utility as an internal standard in mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is well-established.[2] The near-identical physicochemical properties of a deuterated internal standard to the analyte of interest allow it to co-elute and experience the same matrix effects, which are a significant source of analytical imprecision. This co-behavior enables the internal standard to effectively normalize variations that occur during sample preparation, injection, and ionization, leading to more accurate and precise quantification.[3][4]

The core advantage of using a deuterated internal standard like this compound lies in its ability to compensate for matrix-induced signal suppression or enhancement, a common challenge in the analysis of complex samples such as food and biological matrices.[5]

Performance Comparison: External Standard vs. Internal Standard Methods

Table 1: Performance of External Standard Method for Methiocarb and Metabolites in Food of Animal Origin [6]

AnalyteFortification Level (mg/kg)Recovery Rate (%)Relative Standard Deviation (RSD) (%)
Methiocarb0.005, 0.01, 0.0576.4 - 118.0≤ 10.0
Methiocarb sulfoxide0.005, 0.01, 0.0576.4 - 118.0≤ 10.0
Methiocarb sulfone0.005, 0.01, 0.0576.4 - 118.0≤ 10.0

Table 2: Performance of External Standard Method for Methiocarb and Metabolites in Bananas [7][8]

AnalyteFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Methiocarb0.195.21.9
Methiocarb sulfoxide0.192.01.8
Methiocarb sulfone0.184.03.9

Table 3: Performance of External Standard Method for Methiocarb and Metabolites in Water [6]

AnalyteFortification Level (ppb)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Methiocarb0.1 (LOQ)Meets 70-120%>20% for metabolites
Methiocarb1.0Meets 70-120%≤20%
Methiocarb sulfoxide1.0Meets 70-120%≤20%
Methiocarb sulfone1.0Meets 70-120%≤20%

While these methods demonstrate acceptable performance under validated conditions, the use of an external standard does not inherently correct for sample-to-sample variations in matrix effects, which can lead to decreased accuracy and precision in real-world applications. The use of this compound as an internal standard is the recommended approach to minimize such uncertainties.

Experimental Protocols

Sample Preparation: QuEChERS Method for Food Matrices[8][9]

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation procedure for pesticide residue analysis in food.

  • Homogenization: A representative portion of the sample (e.g., 10 g of banana) is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile (B52724). The tube is shaken vigorously for 1 min.

  • Salting-out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) is added to the tube. The tube is immediately shaken for 1 min and then centrifuged at 4000 rpm for 5 min.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (e.g., 6 mL) is transferred to a 15 mL centrifuge tube containing a d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18). The tube is vortexed for 1 min and centrifuged at 4000 rpm for 5 min.

  • Final Extract: The supernatant is filtered through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

At the beginning of the extraction process, the sample would be fortified with a known amount of this compound solution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis[7][10]
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. The specific precursor-to-product ion transitions for Methiocarb, its metabolites, and this compound are monitored.

Table 4: Example MRM Transitions for Methiocarb Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Methiocarb226.1169.1121.1
Methiocarb sulfoxide242.1185.1170.1
Methiocarb sulfone258.1201.1107.0
This compound245.1188.1-

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the analysis of Methiocarb, emphasizing the integration of the deuterated internal standard for enhanced accuracy.

Workflow for Methiocarb Analysis with Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with This compound Sample->Spike Extraction QuEChERS Extraction Spike->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC_Separation LC Separation (C18 Column) Final_Extract->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification

Caption: Analytical workflow for Methiocarb analysis using a deuterated internal standard.

Rationale for Using a Deuterated Internal Standard cluster_process Analytical Process Variability cluster_key Key Principle Analyte Methiocarb / Metabolites Matrix_Effect Matrix Effects Analyte->Matrix_Effect Extraction_Loss Extraction Loss Analyte->Extraction_Loss Injection_Var Injection Volume Variability Analyte->Injection_Var IS This compound (Internal Standard) IS->Matrix_Effect IS->Extraction_Loss IS->Injection_Var Quantification Accurate Quantification (Ratio of Analyte to IS) Matrix_Effect->Quantification Extraction_Loss->Quantification Injection_Var->Quantification Key IS and Analyte are affected proportionally, allowing for accurate ratio-based measurement.

Caption: Logical relationship illustrating the principle of using a deuterated internal standard.

References

A Comparative Guide to LC-MS/MS Methods for Methiocarb Analysis: Linearity and Recovery Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount. This guide provides an objective comparison of two distinct Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the analysis of Methiocarb, a widely used carbamate (B1207046) pesticide. The comparison focuses on key validation parameters—linearity and recovery—supported by detailed experimental data to aid in method selection and development.

Performance Data Overview

The following table summarizes the linearity and recovery data for two LC-MS/MS methods applied to the analysis of Methiocarb in different matrices. Method 1 focuses on an aqueous matrix, while Method 2 is tailored for a more complex vegetable matrix.

Parameter Method 1: Water Matrix Method 2: Vegetable Matrix (Pak Choy)
Linearity Range 2 - 100 ng/mL5 - 200 µg/kg
Correlation Coefficient (r) > 0.9995[1]
Correlation Coefficient (R²) > 0.996[2]
Spiking Level 1 0.1 ppb (LOQ)10 µg/kg
Recovery at Level 1 Not explicitly stated91-109% (range for multiple carbamates)[2]
Spiking Level 2 1 ppb (10x LOQ)15 µg/kg
Recovery at Level 2 Not explicitly stated91-109% (range for multiple carbamates)[2]
Spiking Level 3 20 µg/kg
Recovery at Level 3 91-109% (range for multiple carbamates)[2]
Relative Standard Deviation (RSD) Not explicitly stated< 10%[2]

Experimental Workflows and Methodologies

The successful application of any analytical method hinges on a robust and well-defined protocol. The following diagram illustrates a typical experimental workflow for LC-MS/MS analysis, from initial sample receipt to final data interpretation.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Sample Homogenize Homogenize/ Mince Sample Sample->Homogenize Extract Solvent Extraction (e.g., Acetonitrile) Homogenize->Extract Cleanup Clean-up (e.g., dSPE, SPE) Extract->Cleanup Inject Inject into LC-MS/MS Cleanup->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify Report Generate Report Quantify->Report

General LC-MS/MS Experimental Workflow

Method 1: Analysis of Methiocarb in Water

This method is designed for the quantification of Methiocarb and its metabolites in a straightforward water matrix.

Sample Preparation:

  • Water samples are fortified with Methiocarb at the limit of quantification (LOQ) of 0.1 ppb and 10 times the LOQ (1 ppb).[1]

  • The target compounds are extracted from the water samples.[1]

  • A liquid-liquid partition is performed, followed by a solvent exchange.[1]

  • The final extract is concentrated and then reconstituted in methanol (B129727) before analysis.[1]

LC-MS/MS Conditions:

  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for carbamates.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

  • MRM Transitions for Methiocarb:

    • Quantitation: m/z 226 -> 169.3[2]

    • Confirmation: m/z 226 -> 121.1[2]

  • Calibration: An external standard calibration curve is prepared with concentrations ranging from 2 ng/mL to 100 ng/mL for Methiocarb.[1] A 1/x weighted linear regression is used to ensure accuracy at lower concentrations.[1]

Method 2: Analysis of Methiocarb in Vegetables (Pak Choy)

This method employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, which is well-suited for complex food matrices.

Sample Preparation (Modified AOAC QuEChERS):

  • A 5 g homogenized sample of pak choy is weighed into a 50 mL centrifuge tube.[2]

  • 15 mL of 1% acetic acid in acetonitrile (B52724) is added, and the sample is vortexed.[2]

  • 3.0 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 0.75 g of sodium acetate (B1210297) (CH₃COONa) are added. The tube is vortexed for 1 minute and then shaken for 30 minutes.[2]

  • The sample is centrifuged at 4500 rpm for 5 minutes.[2]

  • Dispersive Solid-Phase Extraction (dSPE) Clean-up: 1 mL of the supernatant is transferred to a new tube containing 150 mg of anhydrous MgSO₄, 50 mg of Primary Secondary Amine (PSA), and 50 mg of Graphitized Carbon Black (GCB).[2]

  • The dSPE tube is vortexed for 30 seconds and centrifuged for 10 minutes.[2]

  • The final supernatant is filtered through a 0.22 µm membrane filter prior to injection.[2]

LC-MS/MS Conditions:

  • Instrumentation: LC-MS/MS system.

  • Mobile Phase: A gradient elution using methanol containing 0.1% formic acid and water is employed.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI).[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

  • MRM Transitions for Methiocarb:

    • Precursor Ion: m/z 226[2]

    • Product Ions: m/z 121.1 and m/z 169.3[2]

  • Calibration: A matrix-matched calibration curve is used to compensate for matrix effects, with a concentration range of 5 to 200 µg/kg.[2]

Concluding Remarks

Both methods demonstrate excellent linearity for the analysis of Methiocarb, with correlation coefficients well above the generally accepted value of 0.99, indicating a strong linear relationship between concentration and response within the tested ranges.[1][2] Method 2, applied to a vegetable matrix, shows satisfactory recovery rates within the 70-120% range typically required for pesticide residue analysis, along with good precision (RSD < 10%).[2]

The choice between these methods will largely depend on the sample matrix. Method 1 offers a straightforward approach for cleaner aqueous samples, while Method 2 provides a more rigorous extraction and clean-up procedure necessary for complex food matrices to mitigate matrix effects and ensure accurate quantification. The detailed protocols provided herein serve as a valuable resource for laboratories seeking to establish or optimize their own LC-MS/MS methods for Methiocarb analysis.

References

Data Presentation: A Comparative Overview of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

The performance of an analytical method is determined by several key parameters. The following tables summarize the quantitative data for different methods used in the analysis of Methiocarb (B1676386) and its metabolites, offering a clear comparison of their capabilities.

Table 1: Performance Characteristics of LC-MS/MS Methods for Methiocarb and its Metabolites

MatrixAnalytesSample PreparationLOQ (mg/kg)Recovery (%)RSD (%)
Chicken, Pork, Beef, Egg, MilkMethiocarb, Methiocarb sulfoxide (B87167), Methiocarb sulfoneAcetonitrile (B52724) extraction, d-SPE cleanup0.00576.4 - 118.0≤ 10.0
BananaMethiocarb, Methiocarb sulfoxide, Methiocarb sulfoneQuEChERSNot Specified84.0 - 95.21.8 - 3.9

Table 2: Performance Characteristics of LC-PAD Method for Methiocarb and its Metabolites in Banana [1][2]

AnalyteLOQ (mg/kg)Recovery (%)RSD (%)
Methiocarb< 0.195.21.9
Methiocarb sulfoxide< 0.192.01.8
Methiocarb sulfone< 0.184.03.9

Table 3: Performance Characteristics of Other Analytical Methods for Methiocarb

MethodMatrixLimit of DetectionKey Findings
Immunochromatographic AssaySurface Water0.5 ng/mL (visual)Good agreement with ELISA results; negligible matrix effect.[3]
Differential Pulse VoltammetryCommercial Pesticide & Pond WaterNot SpecifiedDemonstrated applicability for determining total MTC content and its dissolution over time.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are the protocols for the key experiments cited in this guide.

LC-MS/MS for Methiocarb and Metabolites in Foods of Animal Origin[4]
  • Sample Preparation: A quick sample preparation method was developed using acetonitrile and salts for extraction. This was followed by a purification step using dispersive-solid phase extraction (d-SPE).

  • Chromatographic Conditions: Liquid chromatography was used to separate the analytes.

  • Mass Spectrometry Conditions: Tandem mass spectrometry was employed for the detection and quantification of Methiocarb and its metabolites. Matrix-matched calibration curves were used to ensure linearity and accuracy.

QuEChERS and LC-PAD for Methiocarb and Metabolites in Bananas[1][2]
  • Sample Preparation (QuEChERS): The "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) procedure was used for sample extraction and cleanup.

  • Chromatographic Conditions: Liquid chromatography was performed to separate Methiocarb, Methiocarb sulfoxide, and Methiocarb sulfone.

  • Detection: A photodiode array detector (LC-PAD) was used for the determination of the analytes. Calibration curves were established to be linear in the range of 0.5-10 mg/L for all compounds.

Immunochromatographic Assay for Methiocarb in Surface Water[3]
  • Assay Principle: A binding inhibition format on a membrane strip was utilized. The detection reagent consisted of an anti-methiocarb antibody and a colloidal carbon-labeled secondary antibody.

  • Procedure: A Methiocarb-ovalbumin conjugate was immobilized on a test line. The color intensity of the test line, which is inversely proportional to the Methiocarb concentration in the sample, was visually assessed or instrumentally quantified.

Proficiency Testing and Inter-laboratory Comparisons

Proficiency testing (PT) is a valuable tool for laboratories to monitor and demonstrate their competency in analytical testing.[4] Organizations like Fapas® offer PT programs that may include Methiocarb among a wide range of analytes in food chemistry.[4] Participation in such programs provides external evidence of a laboratory's performance.

Inter-laboratory comparisons (ILCs) can be organized to assess the proficiency of laboratories or to validate the performance of a specific analytical method.[5] These studies often involve the analysis of the same test material by multiple laboratories, and performance is typically evaluated using statistical measures like Z-scores and precision.[6] While specific ILC reports for Methiocarb were not identified, the principles of these comparisons are well-established.[5][6]

Visualizing Analytical Workflows

The following diagrams illustrate the typical workflows for the analytical methods described.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample (Animal Origin) extraction Acetonitrile Extraction start->extraction cleanup d-SPE Cleanup extraction->cleanup lc Liquid Chromatography cleanup->lc msms Tandem Mass Spectrometry lc->msms quantification Quantification msms->quantification result Result quantification->result

Caption: Workflow for LC-MS/MS analysis of Methiocarb.

QuEChERS_LC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Banana Sample quechers QuEChERS Extraction & Cleanup start->quechers lc Liquid Chromatography quechers->lc pad Photodiode Array Detection lc->pad quantification Quantification pad->quantification result Result quantification->result

Caption: Workflow for QuEChERS with LC-PAD analysis.

References

A Comparative Guide: Methiocarb Sulfoxide-d3 vs. 13C-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to achieving accurate and reliable data. This guide provides an objective comparison between the commonly used deuterium-labeled internal standard, Methiocarb sulfoxide-d3, and the theoretically superior 13C-labeled internal standards for the analysis of Methiocarb and its primary metabolite, Methiocarb sulfoxide (B87167). This comparison is supported by established principles of isotope dilution mass spectrometry and representative data from the analysis of similar compounds.

The Critical Role of Internal Standards

Internal standards (IS) are essential in LC-MS/MS assays to compensate for the variability inherent in sample preparation and analysis.[1] An ideal IS mimics the physicochemical properties of the analyte, co-eluting chromatographically and experiencing similar ionization effects in the mass spectrometer. Stable isotope-labeled (SIL) internal standards, where one or more atoms in the analyte are replaced with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C)), are considered the gold standard for internal standardization in mass spectrometry.[2]

Performance Comparison: Deuterium (d3) vs. Carbon-13 (13C) Labeling

While both this compound and a hypothetical ¹³C-labeled Methiocarb sulfoxide serve as SIL-IS, their performance characteristics can differ significantly. The following table summarizes the key performance parameters based on extensive research in the field of bioanalysis. Although direct comparative data for Methiocarb sulfoxide is not publicly available, the principles and data from analogous compounds, such as the carbamate (B1207046) insecticide Aldicarb, provide a strong basis for this comparison.[3]

Performance ParameterThis compound (Deuterium-Labeled)¹³C-Labeled Methiocarb SulfoxideRationale & Supporting Evidence
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting slightly earlier than the unlabeled analyte.[2]Typically co-elutes perfectly with the unlabeled analyte.[2]The larger relative mass difference and slight change in bond energy of C-D vs. C-H bonds can lead to chromatographic separation, especially in high-resolution chromatography. ¹³C labeling results in a negligible change in physicochemical properties, ensuring identical retention times.[4][5]
Correction for Matrix Effects Good, but can be compromised by chromatographic shifts. If the IS and analyte elute at slightly different times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components.[6][7][8]Excellent. Perfect co-elution ensures that both the analyte and the IS are subjected to the exact same matrix effects, leading to more accurate correction.[4][5]Matrix effects are a major source of variability in LC-MS/MS analysis. Inaccurate correction can lead to biased results.[9][10]
Isotopic Stability Generally stable, but can be susceptible to back-exchange of deuterium with hydrogen from the solvent or matrix, especially at non-benzylic, non-vinylic, and non-heteroatom-bound positions.Highly stable. The ¹³C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange under typical analytical conditions.[3]Isotopic instability can lead to a decrease in the IS signal and an inaccurate overestimation of the analyte concentration.
Cost Generally less expensive to synthesize and more widely available.[4]Typically more expensive due to the higher cost of ¹³C-labeled starting materials and more complex synthetic routes.[5]Budgetary constraints are a practical consideration in the selection of an internal standard.

Experimental Protocols

To ensure the robust and reliable performance of a bioanalytical method using either this compound or a ¹³C-labeled internal standard, a thorough method validation is required. The following protocols outline the key experiments for the quantification of Methiocarb and its metabolites in a biological matrix, such as animal tissue, using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis.

Sample Preparation: QuEChERS Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[11][12][13]

  • Homogenization: Homogenize 10 g of the tissue sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the internal standard solution (either this compound or ¹³C-labeled Methiocarb sulfoxide) at a known concentration.

    • Shake vigorously for 1 minute.

  • Salting-Out:

    • Add a salt mixture, typically anhydrous magnesium sulfate (B86663) and sodium chloride, to induce phase separation.

    • Shake for another minute.

  • Centrifugation: Centrifuge the sample at >3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences).

    • Vortex for 30 seconds and then centrifuge.

  • Final Extract: The cleaned extract is ready for LC-MS/MS analysis.[14]

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatographic Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[14]

  • Mobile Phase: A gradient elution using a mixture of water and methanol (B129727) or acetonitrile, both containing a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[14]

  • Injection Volume: 5-10 µL of the final extract.[14]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Methiocarb: Precursor ion (m/z) 226 -> Product ions (m/z) 169 (quantifier) and 121 (qualifier).[15]

      • Methiocarb Sulfoxide: Precursor ion (m/z) 242 -> Product ions (m/z) 185 (quantifier) and 170 (qualifier).[15]

      • Methiocarb Sulfone: Precursor ion (m/z) 258 -> Product ions (m/z) 107 (quantifier) and 202 (qualifier).[15]

      • This compound: The precursor ion will be m/z 245, and product ions will be selected based on fragmentation analysis.

      • ¹³C-Labeled Methiocarb Sulfoxide: The precursor and product ions will have a mass shift corresponding to the number of ¹³C atoms incorporated.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines.[16] Key validation parameters include:

  • Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.

  • Calibration Curve: Evaluate the linearity, range, and accuracy of the calibration standards.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels (LQC, MQC, HQC).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the matrix from at least six different sources.

  • Recovery: Determine the extraction efficiency of the analyte and internal standard.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.

Visualizing the Workflow and Metabolic Pathway

To provide a clearer understanding of the analytical workflow and the metabolic fate of Methiocarb, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Sample Preparation (QuEChERS) cluster_1 LC-MS/MS Analysis Homogenization 1. Homogenization of Tissue Sample Extraction 2. Extraction with Acetonitrile + Addition of Internal Standard Homogenization->Extraction Salting_Out 3. Salting-Out with MgSO4/NaCl Extraction->Salting_Out Centrifugation1 4. Centrifugation Salting_Out->Centrifugation1 dSPE 5. Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 6. Centrifugation dSPE->Centrifugation2 Final_Extract 7. Final Extract for Analysis Centrifugation2->Final_Extract LC_Separation Chromatographic Separation (C18 Column) Final_Extract->LC_Separation Injection MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing

Fig. 1: Experimental workflow for the analysis of Methiocarb and its metabolites.

G Methiocarb Methiocarb Methiocarb_Sulfoxide Methiocarb Sulfoxide (Primary Metabolite) Methiocarb->Methiocarb_Sulfoxide Oxidation Methiocarb_Sulfone Methiocarb Sulfone (Secondary Metabolite) Methiocarb_Sulfoxide->Methiocarb_Sulfone Oxidation

Fig. 2: Metabolic pathway of Methiocarb.

Conclusion

The selection of an internal standard is a critical decision in quantitative bioanalysis. While this compound is a viable and cost-effective option, the principles of isotope dilution mass spectrometry and data from analogous compounds strongly suggest that a ¹³C-labeled internal standard for Methiocarb sulfoxide would offer superior performance. The perfect co-elution and high isotopic stability of ¹³C-labeled standards provide more accurate and reliable compensation for matrix effects and other analytical variabilities, ultimately leading to higher quality data. For researchers and drug development professionals seeking the highest level of accuracy and robustness in their bioanalytical methods, the investment in a ¹³C-labeled internal standard is highly recommended.

References

Performance of Methiocarb Sulfoxide-d3 in Food Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance for the detection of Methiocarb sulfoxide (B87167), a primary metabolite of the carbamate (B1207046) pesticide Methiocarb, in various food matrices. Particular emphasis is placed on the role of Methiocarb sulfoxide-d3 as an internal standard to ensure accuracy and reliability in quantitative analysis. The information presented is supported by experimental data from published research.

Introduction

Methiocarb is a carbamate pesticide that has been used for controlling insects and mollusks in agriculture.[1][2] Due to its potential toxicity, regulatory bodies worldwide monitor its residues and those of its metabolites, such as Methiocarb sulfoxide, in food products.[3] Accurate quantification of these residues is crucial for ensuring food safety. The use of stable isotope-labeled internal standards, such as this compound, is a key strategy in modern analytical chemistry to overcome matrix effects and improve the accuracy of results, especially in complex food matrices.[4][5][6] This guide compares the performance of analytical methods utilizing such standards and discusses their advantages over alternative approaches.

Performance in Different Food Matrices

The performance of analytical methods for Methiocarb sulfoxide is highly dependent on the food matrix being analyzed. The following table summarizes key performance parameters from studies using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a common and highly sensitive technique for pesticide residue analysis. These methods often rely on stable isotope-labeled internal standards like this compound for accurate quantification.

Food MatrixAnalytical MethodLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
Foods of Animal Origin (Chicken, Pork, Beef, Egg, Milk) LC-MS/MS0.00160.00576.4 - 118.0≤ 10.0
Bananas LC-PADNot ReportedNot Reported92.01.8

Comparison of Internal Standards: The Value of Deuteration

In quantitative analysis, especially with sensitive techniques like LC-MS/MS, an internal standard is crucial to correct for variations during sample preparation and analysis. The choice of internal standard significantly impacts the quality of the results.

Internal Standard TypePrincipleAdvantagesDisadvantages
This compound (Isotope-Labeled) A version of the analyte where some hydrogen atoms are replaced with deuterium. It is chemically identical to the analyte but has a different mass.- Co-elutes with the analyte, providing the most accurate compensation for matrix effects.[5][6] - Similar extraction recovery and ionization response to the analyte.[7] - Widely considered the "gold standard" for mass spectrometry-based quantification.[8]- Higher cost compared to other alternatives.[9] - Not always commercially available for all analytes.[9]
Structural Analogs (Non-Deuterated) A different molecule that is chemically similar to the analyte.- More cost-effective than isotope-labeled standards. - Readily available for many common analytes.- Different retention times and potential for differential recovery compared to the analyte.[9] - May not fully compensate for matrix effects, leading to less accurate results.[8]

Experimental data from studies on other carbamates, such as Carbofuran, have shown that the use of a deuterated internal standard leads to significantly improved accuracy and precision compared to methods relying on external calibration or non-deuterated internal standards, especially in complex matrices.[8] For instance, in the analysis of pesticides in cannabis matrices, the use of deuterated internal standards reduced the relative standard deviation from over 50% to under 20%.[5]

Experimental Protocols

Below are detailed methodologies for key experiments in the analysis of Methiocarb sulfoxide in food matrices.

Sample Preparation and Extraction (QuEChERS Method for Bananas)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely used for pesticide residue analysis in food.

  • Homogenization: A representative 10 g sample of banana is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile (B52724). The tube is shaken vigorously for 1 minute.

  • Salting Out: A mixture of salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) is added, and the tube is immediately shaken for 1 minute.

  • Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (e.g., 6 mL) is transferred to a 15 mL centrifuge tube containing a d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine - PSA, and 150 mg C18). The tube is vortexed for 30 seconds.

  • Final Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes.

  • Analysis: The supernatant is filtered and injected into the LC-MS/MS system.

Sample Preparation for Foods of Animal Origin

A similar acetonitrile-based extraction and d-SPE cleanup is employed for animal-derived products.

  • Homogenization: A 10 g sample of the food matrix (e.g., chicken, pork, beef, egg, or milk) is homogenized.

  • Extraction: The sample is extracted with acetonitrile.

  • Purification: The extract is purified using a dispersive solid-phase extraction (d-SPE) method.[10]

  • Analysis: The final extract is analyzed by LC-MS/MS.[10]

LC-MS/MS Analysis
  • Chromatographic Separation: The sample extract is injected into a liquid chromatograph, typically with a C18 column, to separate the analytes. A gradient elution with mobile phases such as water with formic acid and acetonitrile or methanol (B129727) is commonly used.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions are monitored for Methiocarb sulfoxide and its deuterated internal standard. For Methiocarb sulfoxide, a common quantitation transition is m/z 242 to m/z 185, with a confirmation transition of m/z 242 to m/z 170.[11]

  • Quantification: The concentration of Methiocarb sulfoxide in the sample is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve prepared in a representative blank matrix.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization of Food Matrix Spiking 2. Spiking with this compound (IS) Homogenization->Spiking Extraction 3. Acetonitrile Extraction Spiking->Extraction Cleanup 4. d-SPE Cleanup Extraction->Cleanup LC_Separation 5. LC Separation Cleanup->LC_Separation Filtered Extract MS_Detection 6. MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification 7. Quantification MS_Detection->Quantification

Caption: Experimental workflow for the analysis of Methiocarb sulfoxide.

Signaling Pathway: Cholinesterase Inhibition

Methiocarb, like other carbamate pesticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[12] This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation.

cholinesterase_inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Methiocarb Methiocarb/Methiocarb Sulfoxide Inhibition Inhibition Methiocarb->Inhibition Inhibition->AChE Accumulation ACh Accumulation Inhibition->Accumulation Leads to Overstimulation Receptor Overstimulation Accumulation->Overstimulation Causes

Caption: Mechanism of cholinesterase inhibition by Methiocarb.

References

A Comparative Guide to the Analysis of Methiocarb: Limit of Detection and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of Methiocarb and its primary metabolites, Methiocarb sulfoxide (B87167) and Methiocarb sulfone. The data presented is intended to assist researchers in selecting the most appropriate analytical strategy for their specific needs, considering factors such as sample matrix, required sensitivity, and available instrumentation.

Data Presentation: Limit of Detection (LOD) and Limit of Quantification (LOQ)

The following table summarizes the reported LOD and LOQ values for Methiocarb and its metabolites across various analytical methods and sample matrices. These values are critical for determining the lowest concentration of an analyte that can be reliably detected and quantified.

AnalyteMatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
MethiocarbWaterLC-MS/MS0.02 µg/L[1]0.1 µg/L[1]
Methiocarb sulfoxideWaterLC-MS/MS0.02 µg/L[1]0.1 µg/L[1]
Methiocarb sulfoneWaterLC-MS/MS0.02 µg/L[1]0.1 µg/L[1]
MethiocarbRice Field Surface WaterHPLC-UV0.23 ng/mL-
MethiocarbSoilLC-MS/MS0.2 ppb1 ppb
Methiocarb sulfoxideSoilLC-MS/MS0.2 ppb1 ppb
Methiocarb sulfoneSoilLC-MS/MS0.2 ppb1 ppb
MethiocarbBananas (Pulp & Peel)LC-PAD-Below LOQ in most samples
Methiocarb sulfoxideBananas (Pulp & Peel)LC-PAD--
Methiocarb sulfoneBananas (Pulp & Peel)LC-PAD-Below LOQ in most samples
MethiocarbHoneyHPLC with Post-Column Derivatization and Fluorescence Detection4-5 ng/g-
MethiocarbVegetablesLC-MS/MS-5 µg/kg[2]
MethiocarbGeneralDifferential Pulse Voltammetry0.15 µg/mL-
MethiocarbBivalve MollusksUPLC-MS/MS2 ng/mL6 ng/mL
MethiocarbFruit and Vegetable-based Infant FoodsLC/ESI-MS/MS-1 µg/kg

Mandatory Visualization

Signaling Pathway: Methiocarb's Inhibition of Acetylcholinesterase

Methiocarb_AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Methiocarb ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding & Signal Transmission Inhibited_AChE Inhibited AChE Methiocarb Methiocarb Methiocarb->AChE Inhibition QuEChERS_Workflow Start Sample Homogenization Extraction Extraction with Acetonitrile and QuEChERS Salts Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Analysis LC-MS/MS Analysis Centrifugation2->Analysis End Data Processing & Quantification Analysis->End

References

A Researcher's Guide to Proficiency Testing for Carbamate Pesticide Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical data is paramount. Proficiency testing (PT) is a critical component of a robust quality assurance program, providing an external and objective evaluation of a laboratory's performance. This guide offers a comparative overview of available PT schemes for carbamate (B1207046) pesticide residue analysis, details common experimental protocols, and presents the information in a clear, structured format to aid in the selection of the most suitable program.

Comparison of Proficiency Testing Providers

Selecting a proficiency testing provider is a significant decision for any analytical laboratory. Key considerations include the provider's accreditation, the scope of analytes and matrices offered, the frequency of testing, and the reporting format. Several organizations offer PT schemes for pesticide residues, including carbamates. While direct quantitative comparisons of provider performance are not publicly available due to the confidential nature of individual laboratory results, this section summarizes the offerings of prominent, often ISO/IEC 17043 accredited, providers.[1][2][3][4][5]

ProviderPT Scheme Name(s)Carbamates Mentioned/IncludedMatrices OfferedKey Features
AOAC INTERNATIONAL Pesticide Residues in Fruits & Vegetables (P01)Aldicarb, Aldicarb sulfoxide, Aldoxycarb, Carbaryl, Carbofuran, Methomyl, Oxamyl, Propoxur[6][7]Fruits and VegetablesComprehensive list of pesticides developed from an international survey; ISO 17043 accredited.[5][6][7]
NSI Lab Solutions WS – Carbamate Pesticides (#PEO-001)Aldicarb, Aldicarb sulfone, Aldicarb sulfoxide, Baygon (Propoxur), Carbaryl, Carbofuran, 3-Hydroxy carbofuran, Methiocarb, Methomyl, Oxamyl[8][9]Drinking Water (Methanol concentrate)Four studies per year; ISO 17043 accredited; offers PT Express for on-demand results.[8][10]
Fapas (from Fera) Food Chemistry Proficiency TestingDithiocarbamates (reported as CS2) and other carbamates within multi-residue schemes[11][12][13]Fruits, Vegetables, Cereals, HerbsUKAS accredited (ISO/IEC 17043); PTs based on EU monitoring lists; offers a wide range of food matrices.[11][12][14]
Bipea Pesticides - Fruits and vegetables: dithiocarbamates (PTS 19h); Multi-residue screeningCarbaryl, Methomyl, Dithiocarbamates[3][15]Fruits, Vegetables, Essential Oils, WaterISO/IEC 17043 accredited; includes a "blind" molecule in each round for dithiocarbamates.[3][16][17]
LGC Standards AXIO Proficiency Testing (Food Chemistry - QFCS)General "Pesticides" category which includes carbamates.[1][4]Fruit, Vegetables, Cereals, TubersUKAS accredited (ISO/IEC 17043); offers a broad range of PT schemes across various sectors.[1][4][18][19]
TestQual Pesticides residues (QuEChERS & QuPPe); DithiocarbamatesGeneral "Pesticides" and specific "Dithiocarbamates" schemes[2][20]Strawberry, Paprika, Apple, LettuceOffers PTs based on ISO/IEC 17043; provides detailed protocols and concentration ranges for some schemes.[2][21][22][23]

Experimental Protocols for Carbamate Analysis

Accurate determination of carbamate residues relies on robust and validated analytical methods. The following sections detail common experimental workflows, from sample preparation to final analysis, that are frequently employed in laboratories participating in proficiency testing.

Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[24] It involves two main stages: extraction and dispersive solid-phase extraction (d-SPE) for cleanup.

1. Extraction:

  • Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[24]

  • Solvent Addition: Add 10-15 mL of acetonitrile (B52724) (often with 1% acetic acid) to the tube.[24]

  • Salting Out: Add a salt mixture, commonly anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium acetate (B1210297) or sodium chloride, to induce phase separation.[24][25]

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid phases.[24]

2. Dispersive SPE (Cleanup):

  • Transfer: Take an aliquot of the acetonitrile supernatant and transfer it to a smaller centrifuge tube.

  • d-SPE Sorbents: Add a mixture of sorbents to remove interfering matrix components. A common combination includes:

    • Primary Secondary Amine (PSA): To remove organic acids, fatty acids, and some sugars.

    • Anhydrous MgSO₄: To remove residual water.

    • C18: To remove non-polar interferences like fats.[24][25]

    • Graphitized Carbon Black (GCB): To remove pigments and sterols (use with caution as it can adsorb some planar pesticides).[25][26]

  • Vortex and Centrifuge: Vortex the tube to ensure thorough mixing of the extract with the sorbents, then centrifuge to pellet the sorbents.

  • Final Extract: The resulting supernatant is the cleaned-up sample extract, ready for analysis.

G QuEChERS Sample Preparation Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup A Homogenize Sample (10-15g) B Add Acetonitrile (+/- 1% Acetic Acid) A->B C Add QuEChERS Salts (e.g., MgSO4, NaOAc) B->C D Shake Vigorously & Centrifuge C->D E Transfer Aliquot of Supernatant D->E Collect Supernatant F Add d-SPE Sorbents (e.g., PSA, C18, MgSO4) E->F G Vortex & Centrifuge F->G H Final Extract for Analysis G->H Collect Supernatant

Caption: Workflow of the QuEChERS sample preparation method.

Analytical Determination

Due to their thermal instability, carbamates are often analyzed using High-Performance Liquid Chromatography (HPLC).[27] Two common detection methods are post-column derivatization with fluorescence detection and mass spectrometry.

1. HPLC with Post-Column Derivatization (Based on EPA Method 531.1/531.2 & AOAC 985.23)

This method offers high sensitivity and selectivity for N-methylcarbamates.[24][27]

  • Separation: The cleaned-up extract is injected into a reverse-phase HPLC system (e.g., C8 or C18 column) for separation.[27][28]

  • Post-Column Hydrolysis: After the analytical column, the eluent is mixed with a strong base (e.g., NaOH) at an elevated temperature to hydrolyze the carbamates, cleaving off methylamine (B109427).[27][28]

  • Derivatization: The methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) and a mercaptan (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.[24][27][28]

  • Detection: The derivative is detected by a fluorescence detector, with typical excitation and emission wavelengths around 330 nm and 465 nm, respectively.[27][28]

G HPLC with Post-Column Derivatization cluster_pcr Post-Column Reaction System A Sample Injection B Reverse-Phase HPLC Column (C18/C8) A->B C Post-Column Reactor B->C D Fluorescence Detector E Data Acquisition D->E C1 Hydrolysis (add NaOH) C2 Derivatization (add OPA/Mercaptan) C1->C2 C2->D

Caption: Logical flow for carbamate analysis via HPLC-PCD-FLD.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that provides high sensitivity and specificity, allowing for the simultaneous determination of a wide range of pesticides, including carbamates, without the need for derivatization.

  • Separation: Similar to the previous method, a reverse-phase UPLC or HPLC column is used for chromatographic separation.

  • Ionization: The column eluent is directed to an electrospray ionization (ESI) source, which ionizes the target carbamate molecules.

  • Mass Analysis: The ionized molecules are then analyzed in a tandem mass spectrometer. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each carbamate. This provides two levels of specificity (retention time and mass transition), leading to highly reliable identification and quantification.[25][29]

G LC-MS/MS Analytical Workflow A Sample Injection B UPLC/HPLC Separation (C18) A->B C Electrospray Ionization (ESI) B->C D Tandem Mass Spectrometer (MS/MS) C->D E Data Analysis (MRM) D->E

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

Participation in proficiency testing schemes is an indispensable practice for laboratories conducting carbamate pesticide residue analysis. It serves as a continuous monitor of performance and a valuable tool for identifying potential areas for improvement. By carefully selecting a PT provider that aligns with the laboratory's scope of work and employing validated, robust analytical methods like QuEChERS combined with HPLC-FLD or LC-MS/MS, researchers and scientists can ensure they produce data of the highest quality and reliability, thereby safeguarding public health and meeting regulatory requirements.

References

Safety Operating Guide

Proper Disposal of Methiocarb Sulfoxide-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance on the safe and compliant disposal of Methiocarb sulfoxide-d3. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is acutely toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1][2][3][4] Therefore, proper handling and disposal are paramount.

Immediate Safety Precautions

Before handling this compound, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (e.g., butyl rubber)[3]

  • Safety glasses with side shields or goggles[3]

  • A lab coat or other protective clothing[3]

  • Ensure adequate ventilation in the work area.

In case of accidental exposure, follow these first-aid measures:

  • If swallowed: Immediately call a poison center or doctor.[1] Rinse mouth.[4]

  • If on skin: Remove contaminated clothing immediately and wash the skin with plenty of water.

  • If in eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous waste in accordance with all federal, state, and local environmental regulations.[3]

  • Segregation and Collection:

    • Do not mix this compound waste with other chemical waste unless specifically instructed by your institution's environmental health and safety (EHS) office.

    • Collect all waste, including empty containers and contaminated lab materials (e.g., pipette tips, wipes), in a designated, properly labeled, and sealed hazardous waste container. The container must be clearly marked as "Hazardous Waste" and list the chemical contents.

  • Engage a Licensed Professional Waste Disposal Service:

    • The primary and mandatory step for the disposal of this compound is to contact a licensed professional waste disposal company.[1] Your institution's EHS office will have established procedures and approved vendors for this purpose.

  • Recommended Disposal Method:

    • The recommended method of disposal is incineration.[1] The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This process ensures the complete destruction of the compound.

  • Avoid Environmental Release:

    • Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[2][3][4] This substance is very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[1][2][3][4]

Quantitative Hazard Data

The following table summarizes key toxicological and ecotoxicological data for Methiocarb sulfoxide. This data underscores the importance of the stringent disposal procedures outlined above.

Data PointSpeciesValueReference
Oral LD50Rat42 mg/kg[3]
EC50 (72h)Algae2.75 mg/L[3]
LC50 (96h)Oncorhynchus mykiss (Rainbow Trout)6.6 mg/L[3]
EC50 (48h)Daphnia magna (Water Flea)0.056 mg/L[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Hazardous Waste Container ppe->collect contact_ehs Contact Institutional Environmental Health & Safety (EHS) Office collect->contact_ehs licensed_disposal Arrange for Pickup by a Licensed Professional Waste Disposal Service contact_ehs->licensed_disposal incineration Recommended Disposal: Incineration with Afterburner and Scrubber licensed_disposal->incineration end End: Compliant Disposal incineration->end

Caption: Workflow for the compliant disposal of this compound.

By following these procedures, you contribute to a safe laboratory environment and ensure the protection of our ecosystem. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Logistical Information for Handling Methiocarb Sulfoxide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides immediate, essential guidance for the safe use of Methiocarb (B1676386) sulfoxide-d3, a deuterium-labeled analog of a methiocarb metabolite. Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment.

Chemical Profile and Hazards:

Methiocarb sulfoxide-d3 is a research chemical, and while a specific Safety Data Sheet (SDS) for the deuterated form was not identified, extensive data for the parent compound, Methiocarb, and its sulfoxide (B87167) metabolite are available. Methiocarb and its derivatives are classified as having high acute toxicity if swallowed and are very toxic to aquatic life with long-lasting effects.[1][2] The primary hazard associated with Methiocarb is its action as a cholinesterase inhibitor, which can lead to a range of symptoms from mild to severe upon exposure.[3][4]

Hazard Identification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 2H300: Fatal if swallowed[1][2]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1][2]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[5] Always wear unlined, elbow-length gloves.[5] Inspect gloves for tears or punctures before each use. Wash the exterior of gloves before removal.
Eyes/Face Safety glasses with side shields or goggles and a face shieldUse chemical safety goggles and a face shield, especially when there is a risk of splashing or aerosol generation.[6]
Body Laboratory coat or chemical-resistant apronA lab coat should be worn at all times. When handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron that extends from the neck to at least the knees should be worn over the lab coat.[5]
Respiratory Use in a well-ventilated area. Respirator may be required.Work should be conducted in a certified chemical fume hood.[7] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[7]
Feet Closed-toe shoesLeather or canvas shoes are not appropriate. Chemical-resistant boots are recommended, with pant legs worn over the boots.[5][8]

Operational Plan: Handling and Storage

Handling:

  • Engineering Controls: All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[1] Avoid the formation of dust and aerosols.[7]

  • Spill Procedures: In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection.[7] Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal. Do not allow the substance to enter drains or waterways.[7]

Storage:

  • Conditions: Store in a cool, dry, and well-ventilated area.[1][7] Keep containers tightly closed when not in use.[1]

  • Security: Store in a locked cabinet or a restricted-access area to prevent unauthorized access.[1]

  • Incompatibilities: Keep away from strong oxidizing agents.[2]

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Ingestion If swallowed, call a poison control center or doctor immediately. [1] Rinse mouth with water.[7] Do not induce vomiting.[9]
Inhalation Move the person to fresh air.[9] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[9] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Characterization: This material must be disposed of as hazardous waste.

  • Disposal Method: Contact a licensed professional waste disposal service to dispose of this material. The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Container Disposal: Dispose of the container as unused product. Do not reuse empty containers.

  • Environmental Precautions: Avoid release to the environment.[1] This substance is very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response a Review Safety Data Sheet (SDS) b Don Appropriate Personal Protective Equipment (PPE) a->b c Work in a Certified Chemical Fume Hood b->c Proceed to Handling d Weigh and Handle Substance with Care c->d e Avoid Dust and Aerosol Formation d->e j Spill or Exposure Occurs d->j Potential Incident f Decontaminate Work Area e->f Complete Handling g Properly Store or Dispose of Chemical f->g h Remove and Dispose of PPE Correctly g->h i Wash Hands Thoroughly h->i k Follow Emergency Procedures j->k l Seek Immediate Medical Attention k->l

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to emergency response.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.